molecular formula C21H28O5 B15542693 Monascuspiloin

Monascuspiloin

货号: B15542693
分子量: 360.4 g/mol
InChI 键: GNZJIIUXMNGZCY-IRHWDSGUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Monascuspiloin is a useful research compound. Its molecular formula is C21H28O5 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C21H28O5

分子量

360.4 g/mol

IUPAC 名称

(3S,3aR,9aR)-3-[(1S)-1-hydroxyhexyl]-9a-methyl-6-[(E)-prop-1-enyl]-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione

InChI

InChI=1S/C21H28O5/c1-4-6-7-9-17(22)18-16-11-13-10-14(8-5-2)25-12-15(13)19(23)21(16,3)26-20(18)24/h5,8,10,16-18,22H,4,6-7,9,11-12H2,1-3H3/b8-5+/t16-,17+,18+,21-/m1/s1

InChI 键

GNZJIIUXMNGZCY-IRHWDSGUSA-N

产品来源

United States

Foundational & Exploratory

Monascuspiloin: A Technical Guide on its Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of Monascuspiloin, a fungal metabolite with promising anticancer and chemotherapeutic potentiation activities. The information is curated to support research and development efforts in oncology and related fields.

Chemical Identity and Structure

This compound, also known as Monascinol, is a yellow pigment isolated from rice fermented with Monascus pilosus. Its chemical identity is well-characterized, providing a solid foundation for its study and potential therapeutic development.

PropertyData
CAS Number 1011244-19-1
Molecular Formula C₂₁H₂₈O₅
Molecular Weight 360.4 g/mol
Formal Name (3S,3aR,9aR)-3a,4,8,9a-tetrahydro-3-(1-hydroxyhexyl)-9a-methyl-6-(1E)-1-propen-1-yl-2H-furo[3,2-g][1]benzopyran-2,9(3H)-dione
Synonyms Monascinol
SMILES C[C@]12--INVALID-LINK--([H])--INVALID-LINK--CCCCC">C@@HC(O1)=O
InChI InChI=1S/C21H28O5/c1-4-6-7-9-17(22)18-16-11-13-10-14(8-5-2)25-12-15(13)19(23)21(16,3)26-20(18)24/h5,8,10,16-18,22H,4,6-7,9,11-12H2,1-3H3/b8-5+/t16-,17-,18+,21-/m1/s1

Biological Activity and Mechanism of Action

This compound has demonstrated significant anticancer properties, particularly in prostate cancer models. Its primary mechanisms of action involve the induction of endoplasmic reticulum (ER) stress and autophagy, leading to cancer cell death.

Induction of Endoplasmic Reticulum (ER) Stress

This compound treatment has been shown to induce ER stress in cancer cells. This is a cellular response to the accumulation of unfolded or misfolded proteins in the ER lumen. The induction of ER stress by this compound is a key event that triggers downstream signaling pathways leading to apoptosis and autophagy.

Modulation of Signaling Pathways

This compound exerts its effects by modulating key cellular signaling pathways that are often dysregulated in cancer:

  • Akt/mTOR Pathway Inhibition: this compound has been observed to inhibit the phosphorylation of Akt and the mammalian target of rapamycin (B549165) (mTOR), crucial components of a major cell survival pathway.[2] Inhibition of this pathway is a primary mechanism for the induction of autophagy.[2]

  • AMPK Pathway Activation: In some cancer cell lines, this compound activates the AMP-activated protein kinase (AMPK) pathway.[1] AMPK is a critical energy sensor that, when activated, can promote catabolic processes like autophagy and inhibit anabolic processes, thereby restricting cancer cell growth.

The interplay between the inhibition of the Akt/mTOR pathway and the activation of the AMPK pathway creates a cellular environment that strongly favors autophagy and apoptosis.

Monascuspiloin_Signaling_Pathway cluster_akt_mTOR Akt/mTOR Pathway cluster_cellular_response Cellular Response This compound This compound Akt Akt This compound->Akt AMPK AMPK This compound->AMPK mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Autophagy Autophagy mTOR->Autophagy AMPK->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis

Signaling pathways modulated by this compound.

Induction of Autophagy

A significant consequence of this compound's activity is the induction of autophagy, a cellular process of self-digestion of damaged organelles and proteins.[3] In the context of cancer, sustained autophagy can lead to autophagic cell death, a form of programmed cell death distinct from apoptosis.

Experimental Protocols

This section details the methodologies for the isolation of this compound and for the key experiments used to elucidate its mechanism of action.

Isolation and Purification of this compound from Monascus pilosus

This compound is a secondary metabolite produced during the fermentation of rice by Monascus pilosus. The following protocol outlines a general procedure for its extraction and purification.[4]

Isolation_Workflow start Fermented Rice with Monascus pilosus extraction Extraction with 70-95% Ethanol (B145695) start->extraction filtration Filtration to remove solids extraction->filtration concentration Concentration of extract (e.g., rotary evaporation) filtration->concentration chromatography Column Chromatography (e.g., Silica (B1680970) gel) concentration->chromatography fractionation Fraction Collection chromatography->fractionation tlc Thin-Layer Chromatography (TLC) for fraction analysis fractionation->tlc purification Further Purification (e.g., Preparative HPLC) tlc->purification final_product Pure this compound purification->final_product

Workflow for this compound isolation.

  • Fermentation: Rice is inoculated with a spore suspension of Monascus pilosus and fermented for approximately 14 days at room temperature (25-30 °C).[5]

  • Extraction: The dried, fermented rice is ground into a powder and extracted with 75% ethanol under ultrasonic extraction for 1 hour.

  • Filtration and Concentration: The extract is filtered to remove solid rice particles, and the supernatant is concentrated under reduced pressure.

  • Chromatography: The concentrated extract is subjected to column chromatography (e.g., silica gel) and eluted with a solvent gradient (e.g., hexane-ethyl acetate) to separate the components.

  • Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Final Purification: Fractions rich in this compound are pooled, concentrated, and may be further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of proteins in the Akt/mTOR and AMPK pathways.[2]

  • Cell Lysis: Cancer cells treated with this compound are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, phospho-AMPK, total AMPK).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Detection of Autophagy

Acridine (B1665455) Orange Staining for Acidic Vesicular Organelles (AVOs)

Acridine orange is a fluorescent dye that accumulates in acidic compartments, such as autolysosomes, and fluoresces red. In the cytoplasm and nucleus, it fluoresces green.

  • Cell Staining: Cells treated with this compound are stained with acridine orange (e.g., 1 µg/mL) for 15-30 minutes.

  • Washing: The cells are washed with phosphate-buffered saline (PBS).

  • Visualization: The stained cells are observed under a fluorescence microscope. An increase in red fluorescence indicates an increase in the formation of AVOs, a hallmark of autophagy.

Transmission Electron Microscopy (TEM)

TEM provides ultrastructural evidence of autophagy by visualizing the formation of autophagosomes and autolysosomes.

  • Cell Fixation: Cells are fixed with glutaraldehyde (B144438) and post-fixed with osmium tetroxide.

  • Dehydration and Embedding: The fixed cells are dehydrated in a graded series of ethanol and embedded in resin.

  • Sectioning and Staining: Ultrathin sections are cut and stained with uranyl acetate (B1210297) and lead citrate.

  • Imaging: The sections are examined with a transmission electron microscope to identify the characteristic double-membraned autophagosomes.

Measurement of Endoplasmic Reticulum (ER) Stress

The induction of ER stress can be confirmed by measuring the expression of key ER stress marker proteins by Western blot.

  • Protein Analysis: Following the Western blot protocol described in section 3.2, membranes are probed with primary antibodies against ER stress markers such as:

    • Binding immunoglobulin protein (BiP/GRP78)

    • Phosphorylated eukaryotic initiation factor 2 alpha (p-eIF2α)

    • Activating transcription factor 4 (ATF4)

    • C/EBP homologous protein (CHOP/GADD153)

  • Data Analysis: An increased expression of these markers in this compound-treated cells is indicative of ER stress induction.

Conclusion

This compound is a natural product with well-defined anticancer activities centered on the induction of ER stress and autophagy through the modulation of the Akt/mTOR and AMPK signaling pathways. The experimental protocols provided herein offer a framework for the further investigation of this promising compound. Its potential to be used alone or in combination with other therapies warrants continued research and development.

References

The Biosynthesis Pathway of Monascuspiloin in Monascus Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monascus species are filamentous fungi renowned for their production of a diverse array of bioactive secondary metabolites, including the yellow pigment Monascuspiloin. Also known as monascinol, this compound is an azaphilonoid pigment that contributes to the characteristic coloring of red yeast rice and has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in Monascus species, with a particular focus on Monascus pilosus. We delve into the genetic and enzymatic machinery, present available quantitative data, detail key experimental methodologies, and visualize the intricate biosynthetic processes. A thorough understanding of this pathway is crucial for optimizing the production of this compound, elucidating its biological functions, and harnessing its potential in drug development.

Introduction

For centuries, Monascus species have been utilized in traditional Asian food and medicine, primarily through the fermentation of rice to produce red yeast rice. The vibrant colors of these fermented products are due to a class of polyketide-derived secondary metabolites known as azaphilone pigments. Among these, the yellow pigments play a significant role, and this compound has been identified as a key constituent, particularly in Monascus pilosus.[1][2] Structurally similar to its precursor monascin (B191897), this compound is distinguished by the reduction of a ketone group to a hydroxyl group.[1][2] This structural modification likely influences its bioactivity, making the elucidation of its biosynthesis a critical area of research. This guide synthesizes the current knowledge on the this compound biosynthetic pathway, providing a foundational resource for researchers in natural product chemistry, mycology, and pharmaceutical sciences.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is deeply intertwined with the general pathway for Monascus azaphilone pigments. This process is a classic example of fungal secondary metabolism, involving a sophisticated interplay between a Type I polyketide synthase (PKS) and a fatty acid synthase (FAS) to generate the core chemical scaffold.[3] The pathway can be broadly divided into the formation of the azaphilone chromophore and subsequent modifications that lead to the diverse array of pigments.

The biosynthesis of yellow pigments, including monascin and subsequently this compound, branches off from the production of orange pigments.[4] The prevailing hypothesis is that yellow pigments are formed through the transformation of orange pigment precursors.[4]

The final step in the formation of this compound is the reduction of the C-3' ketone on the monascin molecule to a hydroxyl group. While the specific reductase responsible for this conversion has not been definitively identified in the reviewed literature, the transformation is a critical step in the diversification of yellow pigments in Monascus.

Key Enzymes and Genes

The biosynthesis of Monascus pigments is orchestrated by a biosynthetic gene cluster (BGC). While the complete BGC specifically for this compound has not been fully elucidated, key enzymes involved in the upstream synthesis of its precursor, monascin, have been identified in the broader context of azaphilone pigment production. These include:

  • Polyketide Synthase (PKS): A multifunctional enzyme responsible for the iterative condensation of acetyl-CoA and malonyl-CoA units to form the polyketide backbone of the azaphilone core.

  • Fatty Acid Synthase (FAS): Involved in the synthesis of the fatty acid side chain that is esterified to the azaphilone core.

  • Reductases: Enzymes that catalyze reduction reactions. A reductase is responsible for the conversion of an orange pigment intermediate to yellow pigments like monascin.[3] It is highly probable that a distinct reductase is responsible for the final conversion of monascin to this compound.

  • Oxidoreductases: This class of enzymes is also implicated in the modification of the pigment structure.

Quantitative Data on Yellow Pigment Production

Specific quantitative data for this compound production is limited in the available literature. However, data for the production of total yellow pigments, monascin, and ankaflavin (B600211) in various Monascus species and under different fermentation conditions provide a valuable proxy.

Monascus StrainFermentation TypeKey Product(s)YieldReference(s)
Monascus pilosus MS-1Solid-stateMonacolin K16.45 mg/g[5][6]
Monascus pilosus MS-1Liquid-stateMonacolin K0.58 mg/mL[5][6]
Monascus purpureusSolid-stateMonascin & AnkaflavinCorrelated production[1]
Monascus ruberSolid-stateMonascinProduced with minimal ankaflavin[1]
Monascus purpureus M1 & RP2Liquid-state with 5-azacytidineRed Pigment62.2 U/mL (M1), 313.5 U/mL (RP2)[7]
Monascus purpureus M1Liquid-state with 5-azacytidineMonacolin K46.3 mg/L[7]

Experimental Protocols

The study of the this compound biosynthetic pathway involves a range of molecular biology and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Fungal Strains and Culture Conditions
  • Strains: Monascus pilosus, Monascus purpureus, and Monascus ruber are commonly used. Strains can be obtained from culture collections or isolated from red yeast rice.

  • Maintenance Medium: Malt extract agar (B569324) (MEA) or Potato Dextrose Agar (PDA) are suitable for routine maintenance of Monascus cultures.

  • Fermentation Medium: For pigment production, a common liquid medium consists of glucose, peptone, KH₂PO₄, and MgSO₄·7H₂O. Solid-state fermentation is typically carried out on sterilized rice.

  • Culture Conditions: Incubation is generally performed at 28-30°C for 7-14 days with agitation for liquid cultures.

Pigment Extraction and Quantification
  • Extraction from Mycelia:

    • Harvest mycelia by centrifugation or filtration.

    • Wash the mycelia with distilled water and dry at 60°C.

    • Grind the dried mycelia into a fine powder.

    • Suspend the powder in 70-95% (v/v) ethanol (B145695) (1:10 w/v).

    • Agitate on a rotary shaker at 150 rpm for 12-24 hours at room temperature in the dark.

    • Centrifuge to pellet the mycelial debris and collect the supernatant containing the pigments.[8]

  • Spectrophotometric Quantification:

    • Dilute the pigment extract with 70% ethanol to an appropriate concentration.

    • Measure the absorbance at the respective wavelengths for yellow (around 390 nm), orange (around 470 nm), and red (around 500 nm) pigments.[9]

    • Pigment concentration can be expressed in absorbance units (AU) per mL or gram of sample.

  • High-Performance Liquid Chromatography (HPLC) Analysis:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of methanol (B129727) and water (with a small amount of formic acid to adjust the pH to ~3.0) is commonly employed.[9]

    • Elution Gradient: A typical gradient starts with a lower concentration of methanol and increases over time to elute compounds with increasing hydrophobicity.[9]

    • Detection: A photodiode array (PDA) detector is used to monitor the elution of pigments at their respective maximum absorbance wavelengths.

    • Quantification: Pure standards of monascin, ankaflavin, and, if available, this compound are used to create calibration curves for accurate quantification.

Gene Knockout and Overexpression
  • Gene Knockout via Homologous Recombination:

    • Construct Design: A gene disruption cassette is constructed containing a selectable marker (e.g., hygromycin resistance gene) flanked by sequences homologous to the upstream and downstream regions of the target gene.

    • Transformation: Protoplasts of the Monascus strain are prepared by enzymatic digestion of the cell wall. The gene disruption cassette is then introduced into the protoplasts using methods like polyethylene (B3416737) glycol (PEG)-mediated transformation or electroporation.

    • Selection and Screening: Transformants are selected on a medium containing the appropriate antibiotic. PCR and Southern blotting are used to confirm the correct integration of the disruption cassette and the knockout of the target gene.

  • Gene Overexpression:

    • Construct Design: The gene of interest is cloned into an expression vector under the control of a strong constitutive promoter (e.g., the glyceraldehyde-3-phosphate dehydrogenase promoter). The vector also contains a selectable marker.

    • Transformation: The expression vector is introduced into Monascus protoplasts as described above.

    • Selection and Analysis: Transformants are selected, and the overexpression of the target gene is confirmed by quantitative real-time PCR (qRT-PCR). The effect of overexpression on pigment production is then analyzed by HPLC.[10]

Visualizations

Biosynthesis Pathway of this compound

Monascuspiloin_Biosynthesis AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS FattyAcid Fatty Acid Precursor FAS Fatty Acid Synthase (FAS) FattyAcid->FAS Polyketide Polyketide Intermediate PKS->Polyketide TailoringEnzymes Tailoring Enzymes (Oxidoreductases, etc.) FAS->TailoringEnzymes OrangePigment Orange Pigment Precursor TailoringEnzymes->OrangePigment Reductase1 Reductase Monascin Monascin Reductase1->Monascin Reductase2 Putative Reductase This compound This compound Reductase2->this compound Chromophore Azaphilone Chromophore Polyketide->Chromophore Chromophore->TailoringEnzymes OrangePigment->Reductase1 Monascin->Reductase2

Caption: Proposed biosynthesis pathway of this compound in Monascus species.

Experimental Workflow for Studying this compound Biosynthesis

Experimental_Workflow StrainSelection Monascus Strain Selection (e.g., M. pilosus) Fermentation Solid-State or Liquid Fermentation StrainSelection->Fermentation Extraction Solvent Extraction of Pigments Fermentation->Extraction Analysis HPLC-PDA & LC-MS Analysis Extraction->Analysis Identification Identification of this compound Analysis->Identification PathwayElucidation Biosynthetic Pathway Elucidation Analysis->PathwayElucidation GeneMining Genome Mining for Biosynthetic Gene Cluster Identification->GeneMining GeneModification Gene Knockout / Overexpression GeneMining->GeneModification GeneModification->Fermentation FunctionalAnalysis Functional Analysis of Genes GeneModification->FunctionalAnalysis FunctionalAnalysis->PathwayElucidation

Caption: A typical experimental workflow for the elucidation of the this compound biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound in Monascus species is a complex process that is integral to the broader production of azaphilone pigments. While the general pathway involving polyketide and fatty acid synthases is established, and the immediate precursor is strongly suggested to be monascin, the specific enzymatic steps, particularly the final reductive conversion, require further investigation. The identification and characterization of the putative reductase responsible for the formation of this compound from monascin will be a significant advancement in the field.

Future research should focus on:

  • Identification of the this compound Reductase: Utilizing transcriptomics and proteomics to identify candidate reductase genes that are co-expressed with other pigment biosynthetic genes.

  • Heterologous Expression and aracterization: Expressing candidate genes in a heterologous host to confirm their enzymatic function.

  • Metabolic Engineering: Engineering Monascus strains to overproduce this compound for further pharmacological evaluation and potential industrial applications.

A deeper understanding of the this compound biosynthetic pathway will not only enable the enhanced production of this specific compound but will also provide valuable insights into the regulation and diversification of secondary metabolism in Monascus species. This knowledge will be instrumental for the development of novel pharmaceuticals and natural products.

References

Spectroscopic and Biological Insights into Monascuspiloin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of Monascuspiloin, a yellow azaphilone pigment produced by fungi of the Monascus genus, particularly Monascus pilosus. This document compiles available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details the experimental protocols for their acquisition, and explores the compound's interaction with key cellular signaling pathways.

Chemical Properties

This compound, also known as Monascinol, is a fungal metabolite with the chemical formula C₂₁H₂₈O₅ and a molecular weight of 360.4 g/mol . It has garnered interest for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques. The following tables summarize the available NMR and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available, assigned 1H and 13C NMR dataset for this compound is not readily found in the searched literature, a characteristic 1H NMR signal has been reported. A singlet appearing at approximately 5.50 ppm is considered indicative of the H4 proton in this compound and other pigments sharing the same structural skeleton.

Table 1: 1H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~5.50sH-4

Table 2: 13C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
Data not available in the searched results.
Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound and provides insights into its fragmentation pattern.

Table 3: Mass Spectrometry Data of this compound

m/zInterpretation
360.20[M]+ (Molecular Ion)
315.1947Fragment Ion
271.1963Fragment Ion
243.1012Fragment Ion

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available in the searched literature. However, based on general practices for the analysis of natural products, the following methodologies are likely employed.

NMR Spectroscopy

Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD). The concentration is typically in the range of 5-10 mg/mL.

Instrumentation: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for ¹H.

Data Acquisition and Processing: Standard pulse sequences are used for each experiment. The acquired data is then processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

Sample Preparation: A dilute solution of purified this compound is prepared in a solvent compatible with the ionization source, such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements. Tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation and elucidate the structure.

Data Acquisition: The instrument is operated in either positive or negative ion mode. For MS/MS, the precursor ion corresponding to the molecular ion of this compound is selected and subjected to collision-induced dissociation (CID) at varying collision energies.

Biological Activity and Signaling Pathways

This compound has been shown to exert its biological effects by modulating key cellular signaling pathways. Notably, in human prostate cancer cells, it has been demonstrated to induce apoptosis and autophagy through the inhibition of the PI3K/Akt/mTOR pathway and the activation of the AMPK signaling pathway.[1]

Experimental Workflow for Pathway Analysis

The investigation of this compound's impact on signaling pathways typically involves the following workflow:

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_outcome Outcome cell_culture Prostate Cancer Cell Lines treatment Treatment with This compound cell_culture->treatment western_blot Western Blot Analysis (Protein Expression & Phosphorylation) treatment->western_blot cell_viability Cell Viability Assays (MTT, etc.) treatment->cell_viability apoptosis_assay Apoptosis Assays (Flow Cytometry) treatment->apoptosis_assay autophagy_assay Autophagy Assays (LC3 Staining) treatment->autophagy_assay pathway_elucidation Elucidation of Signaling Pathway Modulation western_blot->pathway_elucidation cell_viability->pathway_elucidation apoptosis_assay->pathway_elucidation autophagy_assay->pathway_elucidation

Caption: Workflow for investigating the effects of this compound on cell signaling pathways.

This compound-Modulated Signaling Pathways

The following diagram illustrates the known interactions of this compound with the PI3K/Akt/mTOR and AMPK signaling pathways.

signaling_pathway cluster_akt PI3K/Akt/mTOR Pathway cluster_ampk AMPK Pathway cluster_cellular_effects Cellular Effects PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Autophagy Autophagy mTOR->Autophagy AMPK AMPK AMPK->Autophagy This compound This compound This compound->PI3K This compound->AMPK

Caption: this compound's modulation of the PI3K/Akt/mTOR and AMPK signaling pathways.

References

An In-depth Technical Guide to Monascuspiloin: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monascuspiloin, a yellow azaphilone pigment isolated from the fungus Monascus pilosus, has garnered significant scientific interest for its potent biological activities, particularly its anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, alongside detailed insights into its mechanisms of action in biological systems. The document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for its study, and visualizes the complex signaling pathways it modulates. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, oncology, and drug development.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C21H28O5[2][3]
Molecular Weight 360.4 g/mol [2][3]
CAS Number 1011244-19-1[2]
Appearance Yellow Pigment[4]
Solubility Soluble in DMSO and Methanol[2]
Origin Fungus / Monascus pilosus[2][4]
Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic methods.

  • UV-Visible (UV-Vis) Spectroscopy: As a yellow pigment, this compound exhibits characteristic absorption in the visible range. Yellow Monascus pigments, including this compound, typically show absorption maxima around 390 nm.[5] The pH of the solvent can influence the UV-Vis spectra of Monascus pigments, with analyses often recommended to be performed at a low pH (≤ 2.5) to ensure consistency.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular formula of this compound. The primary mass spectrum shows a molecular weight of 360.20.[6] Secondary mass spectrometry (MS2) reveals characteristic fragmentation patterns with major ions observed at m/z 315.1947, 271.1963, and 243.1012.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for the detailed structural elucidation of this compound. While specific chemical shift data for this compound is not detailed in the provided search results, the analysis of related Monascus pigments indicates the presence of characteristic signals for the azaphilone core and the attached side chains.[7][8]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the this compound molecule. While specific data for this compound is not available in the search results, the spectra of related compounds would indicate the presence of hydroxyl, carbonyl, and carbon-carbon double bonds.

Biological Activities and Signaling Pathways

This compound has demonstrated significant anticancer activity, particularly against human prostate cancer cells.[2] It effectively inhibits the growth of both androgen-dependent (LNCaP) and androgen-independent (PC-3) prostate cancer cells.[9] Its therapeutic potential is attributed to its ability to induce apoptosis and autophagy through the modulation of key signaling pathways.

Table 2: Biological Activities of this compound

ActivityCell Line/ModelKey FindingsSource
Anticancer PC-3 (prostate)Decreases cell viability (IC50 ~25 µM)[2]
LNCaP (prostate)Inhibits cell growth[9]
PC-3 XenograftReduces tumor growth (40 and 120 mg/kg)[2]
Induction of Apoptosis LNCaP (prostate)Attenuates the PI3K/Akt/mTOR pathway[9]
Induction of Autophagy PC-3 (prostate)Induces autophagic cell death via an AMPK-dependent pathway[9]
PC-3 (prostate)Induces endoplasmic reticulum stress[2]
Radiosensitization PC-3 (prostate)Enhances radiation sensitivity[10]
Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by targeting critical signaling pathways that regulate cell survival, proliferation, and death.

  • PI3K/Akt/mTOR Pathway: In androgen-dependent LNCaP prostate cancer cells, this compound preferentially induces apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway.[9] This pathway is a central regulator of cell growth and survival, and its inhibition leads to the activation of apoptotic processes.

  • AMPK Pathway: In androgen-independent PC-3 prostate cancer cells, this compound induces autophagic cell death through an AMPK-dependent mechanism.[9] AMP-activated protein kinase (AMPK) is a key energy sensor that, when activated, can trigger autophagy.

  • Endoplasmic Reticulum (ER) Stress: this compound has been shown to induce ER stress in PC-3 cells, which can be a potent trigger for autophagy.[2][10]

The interplay between these pathways ultimately determines the fate of the cancer cell in response to this compound treatment.

Monascuspiloin_Signaling_Pathways cluster_LNCaP Androgen-Dependent (LNCaP) cluster_PC3 Androgen-Independent (PC-3) MP1 This compound PI3K_Akt_mTOR1 PI3K/Akt/mTOR Pathway MP1->PI3K_Akt_mTOR1 inhibition Apoptosis1 Apoptosis PI3K_Akt_mTOR1->Apoptosis1 induces MP2 This compound AMPK AMPK Pathway MP2->AMPK activates ER_Stress ER Stress MP2->ER_Stress induces Autophagy Autophagy AMPK->Autophagy ER_Stress->Autophagy Cell_Death Cell Death Autophagy->Cell_Death

Caption: Signaling pathways modulated by this compound in prostate cancer cells.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound. For detailed, step-by-step instructions, it is recommended to consult the primary research articles cited.

Isolation and Purification of this compound

This compound is typically isolated from the fermented products of Monascus pilosus.

Isolation_Workflow Start Monascus pilosus Fermented Rice Extraction Ethanol (B145695) Extraction Start->Extraction Concentration Rotary Evaporation Extraction->Concentration Chromatography Column Chromatography (Silica Gel) Concentration->Chromatography Purification Further Purification (e.g., HPLC) Chromatography->Purification End Pure this compound Purification->End

Caption: General workflow for the isolation and purification of this compound.

Protocol Outline:

  • Fermentation: Cultivate Monascus pilosus on a suitable substrate such as rice.[4]

  • Extraction: The fermented product is extracted with a solvent like ethanol. Acidified ethanol (pH 4) is sometimes used to prevent the conversion of orange pigments to red pigments.[11]

  • Concentration: The crude extract is concentrated using a rotary evaporator to remove the solvent.

  • Chromatography: The concentrated extract is subjected to column chromatography on silica (B1680970) gel. A solvent gradient (e.g., n-hexane/ethyl acetate) is used to separate the different pigment fractions.

  • Further Purification: Fractions containing this compound are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Cell Viability Assay

To assess the cytotoxic effects of this compound on cancer cells.

Protocol Outline:

  • Cell Seeding: Plate cancer cells (e.g., PC-3) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 15-45 µM) for a specified duration (e.g., 48 hours).[2] A vehicle control (e.g., DMSO) should be included.

  • Assay: Perform a cell viability assay, such as the MTT or MTS assay, according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis

To investigate the effect of this compound on protein expression and signaling pathways.

Protocol Outline:

  • Cell Lysis: Treat cells with this compound as described above. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-Akt, phospho-mTOR, phospho-AMPK, LC3, p62) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Autophagy Detection

Several methods can be used to detect and quantify autophagy induced by this compound.

Protocol Outline (Acridine Orange Staining):

  • Cell Treatment: Treat cells with this compound.

  • Staining: Stain the cells with acridine (B1665455) orange, a fluorescent dye that accumulates in acidic vesicular organelles (AVOs) such as autolysosomes, emitting a bright red fluorescence.

  • Analysis: Analyze the stained cells using fluorescence microscopy or flow cytometry to quantify the formation of AVOs.

In Vivo Xenograft Model

To evaluate the antitumor efficacy of this compound in a living organism.

Protocol Outline:

  • Cell Implantation: Subcutaneously inject human prostate cancer cells (e.g., PC-3) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Administer this compound (e.g., 40 and 120 mg/kg) to the mice via a suitable route (e.g., oral gavage or intraperitoneal injection).[2] A control group should receive the vehicle.

  • Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Conclusion

This compound is a promising natural product with well-defined anticancer properties, particularly in the context of prostate cancer. Its ability to modulate key signaling pathways such as the PI3K/Akt/mTOR and AMPK pathways highlights its potential as a lead compound for the development of novel cancer therapies. This technical guide provides a foundational understanding of this compound's physical, chemical, and biological characteristics, offering a valuable resource for researchers to build upon. Further investigation into its detailed spectroscopic properties, pharmacokinetic profile, and efficacy in a broader range of cancer models is warranted to fully elucidate its therapeutic potential.

References

Monascuspiloin: A Comprehensive Technical Review of its Historical Context, Biological Activities, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monascuspiloin, a yellow azaphilone pigment derived from the fungus Monascus pilosus, has garnered significant scientific interest for its diverse biological activities. This technical guide provides an in-depth review of the existing literature on this compound, encompassing its historical context within the broader landscape of Monascus-fermented products, its chemical properties, and a detailed examination of its multifaceted biological effects, including antioxidant, antimicrobial, anti-inflammatory, and anticancer activities. Particular focus is placed on its mechanisms of action in cancer, where it has been shown to induce apoptosis and autophagy through modulation of critical signaling pathways such as Akt/mTOR and AMPK. This document summarizes key quantitative data, provides an overview of relevant experimental methodologies, and presents visual representations of its molecular interactions to serve as a comprehensive resource for researchers and professionals in drug development.

Historical Context: The Legacy of Monascus and the Discovery of its Pigments

The use of Monascus species, particularly Monascus purpureus, dates back centuries in East Asia, where it has been integral to the production of traditional fermented foods like red yeast rice (angkak), red rice wine, and fermented soybean curd.[1][2] The vibrant pigments produced by these fungi have been used as natural food colorants and were also recognized for their medicinal properties in traditional Chinese medicine, where they were used to improve blood circulation and digestive health.[1][3]

Scientific investigation into the metabolites of Monascus began to intensify in the 20th century, leading to the isolation and characterization of a wide array of bioactive compounds. These include the well-known cholesterol-lowering agent monacolin K (lovastatin), alongside a spectrum of yellow, orange, and red pigments.[2][4] The discovery of these pigments was not a singular event but rather a gradual process of isolation and structural elucidation of numerous related compounds. This compound was identified as a yellow pigment isolated from Monascus pilosus, a species also used in the fermentation of red mold rice.[5][6] Its discovery is part of the ongoing exploration of the rich chemical diversity within the Monascus genus, which continues to yield novel compounds with therapeutic potential.

Chemical Properties of this compound

This compound, also known as monascinol, is an azaphilone derivative with the chemical formula C₂₁H₂₈O₅ and a molecular weight of 360.4 g/mol .[4][7]

Table 1: Chemical Identifiers and Properties of this compound

PropertyValue
IUPAC Name (3S,3aR,9aR)-3a,4,8,9a-tetrahydro-3-(1-hydroxyhexyl)-9a-methyl-6-(1E)-1-propen-1-yl-2H-furo[3,2-g][8]benzopyran-2,9(3H)-dione
CAS Number 1011244-19-1
Molecular Formula C₂₁H₂₈O₅
Molecular Weight 360.4 g/mol
Appearance Solid
Solubility Soluble in DMSO and Methanol
Origin Fungal metabolite from Monascus pilosus

Biological Activities and Quantitative Data

This compound exhibits a broad range of biological activities, which have been investigated in various in vitro and in vivo models. The following tables summarize the key quantitative data available in the literature.

Table 2: Quantitative Summary of this compound's Biological Activities

Biological ActivityAssay/ModelKey FindingsReference
Antioxidant Activity DPPH radical scavenging assayIC₅₀: 80 µg/mL[5]
Antimicrobial Activity Photodynamic therapy against E. coliEffective at 4 µg/mL upon irradiation (410 nm)[3]
Anti-androgenic Activity -IC₅₀: 7 µM[7]
Anticancer Activity PC-3 (prostate cancer) cell viabilityIC₅₀: 45 µM[7]
LNCaP (prostate cancer) cell viabilityIC₅₀: 47 µM[7]
PC-3 cell viability (in combination with irradiation)Additive effect at 25 µM[4]
PC-3 mouse xenograft modelReduced tumor growth at 40 and 120 mg/kg[4]
Anti-inflammatory Activity LPS-induced nitric oxide production in RAW 264.7 cellsDose-dependent inhibition[9]

Mechanisms of Action in Cancer

This compound's anticancer effects are attributed to its ability to induce both apoptosis and autophagy in cancer cells through the modulation of key signaling pathways.

Induction of Apoptosis and Autophagy via the Akt/mTOR Signaling Pathway

In androgen-dependent prostate cancer cells (LNCaP), this compound has been shown to induce apoptosis by attenuating the PI3K/Akt/mTOR pathway.[3][8] This pathway is a critical regulator of cell survival, proliferation, and growth. This compound treatment leads to a decrease in the phosphorylation of Akt, mTOR, and the downstream effector p70S6K, thereby inhibiting the pro-survival signaling of this pathway and promoting programmed cell death.[10]

In androgen-independent prostate cancer cells (PC-3), the combination of this compound and ionizing radiation has been observed to enhance therapeutic efficacy by inhibiting the Akt/mTOR signaling pathway, which in turn induces autophagy.[10][11]

Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis p70S6K p70S6K mTOR->p70S6K Autophagy Autophagy mTOR->Autophagy CellSurvival Cell Survival & Proliferation p70S6K->CellSurvival

This compound's inhibition of the Akt/mTOR pathway.
Induction of Autophagy via the AMPK Signaling Pathway

In androgen-independent PC-3 cells, this compound induces G2/M cell cycle arrest and autophagic cell death through an AMPK-dependent pathway.[3][8] AMP-activated protein kinase (AMPK) is a key cellular energy sensor that, when activated, promotes catabolic processes like autophagy to restore energy homeostasis. While the precise upstream mechanism by which this compound activates AMPK is not fully elucidated, its activation leads to the induction of autophagy, which can contribute to cell death in certain cancer contexts.

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Autophagy Autophagy AMPK->Autophagy CellCycleArrest G2/M Arrest AMPK->CellCycleArrest

This compound's activation of the AMPK pathway.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of this compound. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

Isolation and Purification of this compound from Fermented Rice

A general workflow for the isolation of this compound from Monascus pilosus-fermented rice involves the following steps:

Isolation_Workflow Start Monascus pilosus-fermented rice Extraction Ethanol Extraction Start->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration ColumnChromatography Column Chromatography (e.g., Silica Gel) Concentration->ColumnChromatography TLC Thin-Layer Chromatography (TLC) for Fraction Analysis ColumnChromatography->TLC Purification Further Purification (e.g., Preparative HPLC) TLC->Purification End Pure this compound Purification->End

General workflow for this compound isolation.

The fermented rice is typically extracted with an organic solvent such as ethanol.[12] The crude extract is then concentrated and subjected to various chromatographic techniques, including column chromatography and thin-layer chromatography, to separate the different pigment components.[12] Final purification to obtain high-purity this compound may require preparative high-performance liquid chromatography (HPLC).

Cell Viability and Proliferation Assays

The cytotoxic and anti-proliferative effects of this compound are commonly assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Cancer cell lines are treated with varying concentrations of this compound for a specified period, and the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined.

Western Blot Analysis for Signaling Pathway Components

To investigate the molecular mechanisms of this compound's action, Western blotting is a crucial technique. This method allows for the detection and quantification of specific proteins, including the phosphorylated forms of signaling proteins like Akt, mTOR, and AMPK.

A general protocol for Western blotting includes the following key steps:

  • Protein Extraction: Cells treated with this compound are lysed to extract total cellular proteins.

  • Protein Quantification: The concentration of protein in each lysate is determined to ensure equal loading.

  • SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-Akt).

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).

Conclusion and Future Directions

This compound, a natural product with a rich historical context, has demonstrated a compelling profile of biological activities, particularly in the realm of cancer therapeutics. Its ability to induce apoptosis and autophagy through the modulation of the Akt/mTOR and AMPK signaling pathways highlights its potential as a lead compound for the development of novel anticancer agents. The quantitative data summarized in this guide provide a valuable benchmark for future research and development efforts.

Further research is warranted to fully elucidate the upstream molecular targets of this compound, especially in the context of AMPK activation. More extensive studies on a wider range of cancer cell lines are needed to broaden our understanding of its anticancer spectrum. Additionally, preclinical and clinical studies are necessary to evaluate its safety, efficacy, and pharmacokinetic profile in vivo. The development of synthetic routes to this compound and its analogs could also open new avenues for structure-activity relationship studies and the optimization of its therapeutic properties. This in-depth technical guide serves as a foundational resource to stimulate and support these future endeavors in the scientific and drug development communities.

References

The Biological Activities of Purified Monascuspiloin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monascuspiloin, a yellow azaphilone pigment isolated from Monascus pilosus-fermented rice, has garnered significant interest within the scientific community for its diverse and potent biological activities.[1] As an analogue of the well-studied Monascus pigment monascin, this compound exhibits a range of therapeutic potentials, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This technical guide provides a comprehensive overview of the current understanding of this compound's biological functions, with a focus on its mechanisms of action, quantitative data from key studies, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Data Presentation

The following tables summarize the quantitative data on the biological activities of this compound.

Table 1: Anticancer Activity of this compound

Cell LineCancer TypeAssayIC50 ValueCitation
LNCaPProstate Cancer (Androgen-Dependent)MTT AssayNot explicitly stated, but effective inhibition of growth observed.[1]
PC-3Prostate Cancer (Androgen-Independent)MTT Assay~25 µM (viability reduced to 60% at 48 hrs)[2]

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineParameter MeasuredIC50 ValueCitation
Nitric Oxide (NO) ProductionRAW 264.7NO concentrationData not available for this compound specifically. Other Monascus derivatives show IC50 values ranging from 7.8 to 12.8 µg/mL.[3]

Table 3: Antioxidant Activity of this compound

AssayMethodIC50 ValueCitation
DPPH Radical ScavengingSpectrophotometry80 µg/mL[4]

Table 4: Antimicrobial Activity of this compound

OrganismMethodConcentrationConditionCitation
Escherichia coliPhotodynamic Therapy4 µg/mLIrradiation with 410 nm light[4]

Experimental Protocols

Purification of this compound from Monascus pilosus-fermented Rice

This protocol describes the general steps for the isolation and purification of this compound.

a. Extraction:

  • Lyopphilized Monascus pilosus-fermented rice is extracted with 95% ethanol (B145695) at room temperature for 24 hours.

  • The ethanol extract is then concentrated under vacuum to yield a crude extract.

b. Column Chromatography:

  • The crude extract is subjected to silica (B1680970) gel column chromatography.

  • A solvent gradient of benzene:methanol:chloroform is used for elution. A starting ratio of 30:10:9 (v/v/v) has been reported for the separation of major pigment components.[5]

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

c. High-Performance Liquid Chromatography (HPLC):

  • Fractions containing this compound are further purified by semi-preparative HPLC.

  • A C18 column is typically used.[6]

  • The mobile phase often consists of a mixture of acetonitrile (B52724) and water with a small percentage of an acid like trifluoroacetic acid or phosphoric acid to improve peak shape.[6]

  • The elution is monitored using a photodiode array (PDA) detector, with the characteristic absorbance spectrum of this compound used for identification.

Anticancer Activity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed prostate cancer cells (LNCaP or PC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of purified this compound (e.g., 5, 15, 25, 35, 45 µM) and incubate for 48 hours.[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Anti-inflammatory Activity Assessment (Nitric Oxide Assay)

This protocol describes the measurement of the inhibitory effect of this compound on nitric oxide (NO) production in RAW 264.7 macrophages.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

This protocol details the detection of key proteins in the Akt/mTOR and AMPK signaling pathways.

  • Cell Lysis: Treat cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, Akt, phospho-mTOR, mTOR, phospho-AMPK, AMPK, phospho-p70S6K, p70S6K, iNOS, COX-2) overnight at 4°C.[2][7][8]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Signaling Pathways

// Node styles this compound [fillcolor="#FBBC05", fontcolor="#202124", label="this compound"]; PI3K [fillcolor="#4285F4", fontcolor="#FFFFFF", label="PI3K"]; Akt [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Akt"]; mTOR [fillcolor="#4285F4", fontcolor="#FFFFFF", label="mTOR"]; p70S6K [fillcolor="#4285F4", fontcolor="#FFFFFF", label="p70S6K"]; AMPK [fillcolor="#34A853", fontcolor="#FFFFFF", label="AMPK"]; Apoptosis [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Apoptosis"]; Autophagy [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Autophagy"]; CellGrowth [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Cell Growth\n & Proliferation"];

// Edges this compound -> PI3K [label="Inhibits", fontcolor="#EA4335", color="#EA4335"]; PI3K -> Akt [label="Activates", fontcolor="#34A853", color="#34A853"]; Akt -> mTOR [label="Activates", fontcolor="#34A853", color="#34A853"]; mTOR -> p70S6K [label="Activates", fontcolor="#34A853", color="#34A853"]; p70S6K -> CellGrowth [label="Promotes", fontcolor="#34A853", color="#34A853"]; this compound -> AMPK [label="Activates", fontcolor="#34A853", color="#34A853"]; mTOR -> Autophagy [label="Inhibits", fontcolor="#EA4335", color="#EA4335"]; AMPK -> Autophagy [label="Induces", fontcolor="#34A853", color="#34A853"]; Akt -> Apoptosis [label="Inhibits", fontcolor="#EA4335", color="#EA4335"];

// Invisible edges for layout {rank=same; PI3K; AMPK;} } this compound's anticancer signaling pathways.

Experimental Workflow

// Node styles start [label="Start: this compound Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Purification\n(Column Chromatography, HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; bioassays [label="Biological Activity Assays", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; anticancer [label="Anticancer\n(MTT Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; anti_inflammatory [label="Anti-inflammatory\n(NO Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; antioxidant [label="Antioxidant\n(DPPH Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; antimicrobial [label="Antimicrobial\n(MIC Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mechanism [label="Mechanism of Action Studies", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; western_blot [label="Western Blot\n(Signaling Proteins)", fillcolor="#34A853", fontcolor="#FFFFFF"]; apoptosis_assay [label="Apoptosis Assay\n(Annexin V Staining)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis & Interpretation", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> purification; purification -> bioassays; bioassays -> anticancer; bioassays -> anti_inflammatory; bioassays -> antioxidant; bioassays -> antimicrobial; bioassays -> mechanism; mechanism -> western_blot; mechanism -> apoptosis_assay; anticancer -> data_analysis; anti_inflammatory -> data_analysis; antioxidant -> data_analysis; antimicrobial -> data_analysis; western_blot -> data_analysis; apoptosis_assay -> data_analysis; } General experimental workflow for studying this compound.

Conclusion

Purified this compound presents a compelling profile as a multi-target bioactive compound with significant therapeutic potential. Its ability to induce apoptosis and autophagy in cancer cells through the modulation of critical signaling pathways like Akt/mTOR and AMPK highlights its promise in oncology.[1] Furthermore, its antioxidant and antimicrobial activities suggest broader applications in preventing and treating various pathological conditions. This guide provides a foundational overview for researchers to design and execute further investigations into the promising biological activities of this compound. Future studies should focus on elucidating the precise molecular targets, optimizing its therapeutic efficacy, and evaluating its safety profile in preclinical and clinical settings.

References

The Anti-inflammatory Properties of Monascuspiloin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monascuspiloin, a yellow pigment derived from Monascus species, has garnered significant scientific interest for its diverse bioactive properties, including its potent anti-inflammatory effects. As an analogue of the well-studied Monascus pigment monascin, this compound presents a promising avenue for the development of novel therapeutic agents targeting inflammatory pathways. This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways and the suppression of pro-inflammatory mediators. The principal mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathways. By targeting these central inflammatory cascades, this compound effectively reduces the production of various pro-inflammatory cytokines and enzymes, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), inducible Nitric Oxide Synthase (iNOS), and Cyclooxygenase-2 (COX-2).

Data Presentation: Quantitative Inhibition of Inflammatory Markers

The anti-inflammatory efficacy of this compound and its related Monascus pigments has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative overview of their inhibitory activities.

Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50 ValuePercent InhibitionReference
Monascuspirolide ARAW 264.7LPS17.5 µMNot Reported[1]
Monascuspirolide BRAW 264.7LPS23.5 µMNot Reported[1]
Monapurfluores ARAW 264.7LPS9.6 µg/mLNot Reported
Monapurfluores BRAW 264.7LPS7.8 µg/mLNot Reported
2-amino-4 picoline derivative of Orange Monascus PigmentRAW 264.7LPSNot Reported48.4% at 20 µM[2][3]

Table 2: In Vitro Inhibition of TNF-α Production

CompoundCell LineStimulantIC50 ValueReference
(E)-methyl 4-(2-acetyl-4-oxotridec-1-enyl)-6-propylnicotinate (from M. pilosus)U937LPS1.52 µg/mL
Compound 2 (from M. pilosus)U937LPS2.56 µg/mL

Table 3: In Vivo and In Vitro Inhibition of Pro-inflammatory Cytokines and Enzymes by Monascinol (this compound) and Monascin

MarkerModelTreatmentDosageEffectReference
IL-1βSTZ-NA-induced rats (kidney)Monascinol (Msol)0.31 mg/kg b.w./day & 0.62 mg/kg b.w./daySignificant reduction[4]
IL-6STZ-NA-induced rats (kidney)Monascinol (Msol)0.31 mg/kg b.w./day & 0.62 mg/kg b.w./daySignificant reduction[4]
TNF-αSTZ-NA-induced rats (kidney)Monascinol (Msol)0.31 mg/kg b.w./day & 0.62 mg/kg b.w./daySignificant reduction[4]
COX-2STZ-NA-induced rats (kidney)Monascinol (Msol)0.31 mg/kg b.w./day & 0.62 mg/kg b.w./daySignificant reduction, more pronounced than Monascin[4]
IL-1βSTZ-NA-induced rats (liver)Monascinol (Msol)0.31 mg/kg b.w./day & 0.62 mg/kg b.w./daySignificant reduction[4]
IL-6STZ-NA-induced rats (liver)Monascinol (Msol)0.31 mg/kg b.w./day & 0.62 mg/kg b.w./daySignificant reduction[4]
TNF-αSTZ-NA-induced rats (liver)Monascinol (Msol)0.31 mg/kg b.w./day & 0.62 mg/kg b.w./daySignificant reduction[4]
COX-2STZ-NA-induced rats (liver)Monascinol (Msol)0.62 mg/kg b.w./daySignificant reduction[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the anti-inflammatory properties of this compound.

Protocol 1: In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the steps to assess the inhibitory effect of this compound on the production of pro-inflammatory mediators in a widely used macrophage cell line.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[1]

2. Treatment:

  • The following day, remove the culture medium.

  • Add 100 µL of fresh medium containing Lipopolysaccharide (LPS) at a final concentration of 10-100 ng/mL to stimulate the cells.

  • Simultaneously, add 100 µL of medium containing various concentrations of this compound (or a vehicle control). To maintain final concentrations, prepare 2x solutions of both LPS and the test compound.[1]

3. Incubation:

  • Incubate the plates for a specified period, typically 18-24 hours, to allow for the production of inflammatory mediators.

4. Measurement of Inflammatory Markers:

  • Nitric Oxide (NO) Production (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) in a 96-well plate.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.[5] A standard curve using sodium nitrite (B80452) is used for quantification.

  • Cytokine Production (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-1β, and IL-6 using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[2] The absorbance is typically measured at 450 nm.

Protocol 2: Western Blot Analysis of NF-κB and Akt/mTOR Signaling Pathways

This protocol details the procedure for examining the effect of this compound on the phosphorylation and expression of key proteins in inflammatory signaling pathways.

1. Cell Lysis and Protein Quantification:

  • After treatment as described in Protocol 1, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

  • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (e.g., 40 µg) from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) for at least 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-Akt, total Akt, phospho-mTOR, total mTOR) overnight at 4°C.

  • Wash the membrane three times with wash buffer.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with wash buffer.

4. Detection:

  • Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane.

  • Visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound in its anti-inflammatory action.

Monascuspiloin_NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) MyD88->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) IkB->NFkB_active Degradation releases Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, iNOS, COX-2) This compound This compound This compound->IKK_complex Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Monascuspiloin_Akt_mTOR_Pathway Growth_Factors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Converts to Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synthesis Protein Synthesis & Cell Proliferation mTORC1->Protein_Synthesis This compound This compound This compound->Akt Inhibits Phosphorylation

References

In Vitro Antioxidant Capacity of Monascuspiloin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monascuspiloin, a yellow azaphilone pigment derived from Monascus species, has garnered significant interest for its diverse bioactive properties. This technical guide provides an in-depth analysis of the in vitro antioxidant capacity of this compound. It summarizes key quantitative data from prominent antioxidant assays, presents detailed experimental protocols for reproducibility, and elucidates the potential underlying molecular mechanisms through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are investigating the antioxidant potential of this compound.

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been quantified using various in vitro assays that measure its ability to scavenge free radicals and inhibit lipid peroxidation. The half-maximal inhibitory concentration (IC50) values from these assays are summarized in the table below, providing a clear comparison of its efficacy in different chemical environments.

AssayIC50 of this compound (mg/mL)Reference CompoundIC50 of Reference Compound (mg/mL)
DPPH Radical Scavenging Activity0.080Vitamin C0.023
Superoxide (B77818) Anion Scavenging Activity0.548Not SpecifiedNot Specified
Inhibition of Yolk Lipoprotein Peroxidation2.670Not SpecifiedNot Specified

Table 1: Summary of IC50 values for the in vitro antioxidant activity of this compound. Data sourced from a comparative study on Monascus yellow pigments[1].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental protocols for the key in vitro antioxidant assays used to evaluate this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a decrease in absorbance.

Methodology [1]

  • Reagent Preparation: Prepare a 0.2 mM solution of DPPH in anhydrous ethanol (B145695).

  • Reaction Mixture: In a suitable vessel, mix 1.0 mL of the this compound sample (at various concentrations) with 1.0 mL of the 0.2 mM DPPH solution.

  • Incubation: The mixture is kept in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Controls:

    • Blank (Ac): 1.0 mL of anhydrous ethanol mixed with 1.0 mL of the DPPH solution.

    • Sample Blank (Aj): 1.0 mL of the this compound sample mixed with 1.0 mL of anhydrous ethanol.

  • Calculation of Inhibition: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • Inhibition (%) = [1 - (Ai - Aj) / Ac] × 100

    • Where Ai is the absorbance of the sample with DPPH.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Calculation Sample This compound Solution (various concentrations) Mix Mix 1.0 mL Sample + 1.0 mL DPPH Solution Sample->Mix DPPH 0.2 mM DPPH in Ethanol DPPH->Mix Incubate Incubate in Dark (30 min, Room Temp) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

Superoxide Anion Scavenging Assay

This assay measures the ability of an antioxidant to inhibit the production of superoxide radicals, which are generated in a phenazine (B1670421) methosulfate (PMS) and NADH system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a colored formazan (B1609692) product.

Methodology

  • Reaction Mixture: The reaction mixture contains 1 ml of NBT (156 µM in 0.1 M potassium phosphate (B84403) buffer, pH 7.4), 1.0 ml of NADH (468 µM in 0.1 M potassium phosphate buffer, pH 7.4), and 0.5 ml of the this compound sample at various concentrations.

  • Initiation: The reaction is initiated by adding 100 µl of PMS (60 µM in 0.1 M potassium phosphate buffer, pH 7.4) to the mixture.

  • Incubation: The reaction tubes are incubated at ambient temperature for 5 minutes.

  • Absorbance Measurement: The absorbance is measured at 560 nm.

  • Calculation of Inhibition: The percentage of superoxide anion scavenging is calculated as:

    • % Inhibition = [(A0 – AS) / A0] × 100

    • Where A0 is the absorbance of the control (without sample) and AS is the absorbance of the sample.

Superoxide_Anion_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_analysis Analysis NBT_NADH Prepare NBT and NADH in Phosphate Buffer (pH 7.4) Mix Mix NBT, NADH, and Sample NBT_NADH->Mix Sample This compound Solution Sample->Mix PMS Prepare PMS Solution Initiate Add PMS to Initiate Reaction PMS->Initiate Mix->Initiate Incubate Incubate for 5 min at Ambient Temp Initiate->Incubate Measure Measure Absorbance at 560 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate

Caption: Workflow for the Superoxide Anion Scavenging Assay.

Inhibition of Yolk Lipoprotein Peroxidation Assay

This assay assesses the ability of an antioxidant to inhibit the FeSO4-induced peroxidation of lipids in an egg yolk homogenate. The extent of lipid peroxidation is determined by measuring the amount of malondialdehyde (MDA) produced, which reacts with thiobarbituric acid (TBA) to form a colored complex.

Methodology [1]

  • Reaction Mixture: In a 10 mL tube, combine 3.0 mL of phosphoric acid buffer (0.1 mol/L), 0.4 mL of a 1:25 yolk suspension, 0.2 mL of FeSO4 solution (25 mmol/L), and 0.2 mL of the this compound sample solution.

  • Control: For the control tube (A0), replace the sample solution with 0.2 mL of phosphoric acid buffer.

  • Incubation: Incubate the tubes at 37°C for 12 hours.

  • Stopping the Reaction: Add 1.0 mL of 20% trichloroacetic acid and centrifuge for 10 minutes at 3,500 r/min.

  • Color Development: Take 4.0 mL of the supernatant and react it with 2.0 mL of 0.8% thiobarbituric acid solution for 15 minutes at 100°C.

  • Absorbance Measurement: After cooling, measure the absorbance of the resulting solution.

Lipid_Peroxidation_Assay_Workflow Start Start Mix_Reagents Combine Buffer, Yolk Suspension, FeSO4, and this compound Start->Mix_Reagents Incubate_12h Incubate at 37°C for 12 hours Mix_Reagents->Incubate_12h Add_TCA Add Trichloroacetic Acid and Centrifuge Incubate_12h->Add_TCA Collect_Supernatant Collect Supernatant Add_TCA->Collect_Supernatant React_TBA React with Thiobarbituric Acid at 100°C for 15 min Collect_Supernatant->React_TBA Measure_Absorbance Cool and Measure Absorbance React_TBA->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for the Inhibition of Yolk Lipoprotein Peroxidation Assay.

Potential Signaling Pathway for Antioxidant Activity

While the direct antioxidant signaling pathway of this compound is still under investigation, the Keap1-Nrf2/ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway is a primary candidate. This pathway is a master regulator of the cellular antioxidant response. Many natural compounds exert their antioxidant effects by activating this pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE in the promoter region of various antioxidant genes, and initiates their transcription. This leads to the production of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).

Keap1_Nrf2_Pathway Nrf2_free Nrf2_free Nrf2_nuc Nrf2_nuc Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant_Genes ARE->Antioxidant_Genes activates Cellular_Protection Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Protection leads to

Caption: Proposed Keap1-Nrf2/ARE Signaling Pathway for this compound's Antioxidant Activity.

Conclusion

This compound demonstrates significant in vitro antioxidant potential, as evidenced by its capacity to scavenge DPPH and superoxide radicals and inhibit lipid peroxidation. The provided experimental protocols offer a foundation for further research and comparative studies. While the precise molecular mechanisms are yet to be fully elucidated, the Keap1-Nrf2/ARE signaling pathway presents a plausible route through which this compound may exert its cytoprotective effects. Further investigation into this and other potential pathways will be crucial in understanding the full therapeutic potential of this promising natural compound. This guide serves as a foundational resource to aid in these future research endeavors.

References

A Deep Dive into the Preliminary Mechanism of Action of Monascuspiloin

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Monascuspiloin, a yellow pigment derived from Monascus species, has garnered significant interest in the scientific community for its potential therapeutic applications. Preliminary studies have illuminated its role as a promising anti-cancer agent, particularly in the context of prostate cancer. This technical guide provides an in-depth analysis of the early-stage research into this compound's mechanism of action, with a focus on its effects on key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a detailed overview of the current understanding of this compound's molecular interactions and cellular consequences.

Core Mechanisms of Action: A Dual Approach to Cancer Cell Demise

Preliminary research indicates that this compound exerts its anti-cancer effects primarily through the induction of two distinct, yet interconnected, cell death pathways: apoptosis and autophagy. The choice of pathway appears to be dependent on the androgen-sensitivity of the prostate cancer cells.

In androgen-dependent LNCaP human prostate cancer cells, this compound preferentially triggers apoptosis. This programmed cell death is achieved by attenuating the PI3K/Akt/mTOR signaling pathway, a critical cascade that promotes cell survival and proliferation.[1][2]

Conversely, in androgen-independent PC-3 human prostate cancer cells, this compound induces G2/M cell cycle arrest and autophagic cell death.[1][2] This process is mediated by the activation of the AMPK-dependent signaling pathway.[1][2] Interestingly, the induction of autophagy in these cells appears to sensitize them to subsequent apoptosis, suggesting a synergistic interplay between the two pathways.[1][2] Furthermore, this compound has been shown to enhance the sensitivity of prostate cancer cells to ionizing radiation, indicating its potential as a radiosensitizer.[3][4][5] This combined treatment enhances DNA damage and endoplasmic reticulum (ER) stress, leading to increased autophagy and therapeutic efficacy.[3][4][5]

Beyond its anti-cancer properties, this compound has also been noted for its anti-inflammatory and antioxidant activities, although the detailed mechanisms underlying these effects are still under investigation.[6]

Quantitative Data Summary

The following table summarizes the available quantitative data from preliminary studies on this compound.

ParameterCell LineValueReference
IC50 PC-3 (Prostate Cancer)25 µM (for cytotoxic effects with 4 Gy IR)[7]
In Vivo Dosage Nude mice with PC-3 xenografts40 or 120 mg/kg[1]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Monascuspiloin_PI3K_Akt_mTOR_Pathway cluster_cell_type Androgen-Dependent LNCaP Cells This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis

This compound's inhibition of the PI3K/Akt/mTOR pathway in LNCaP cells.

Monascuspiloin_AMPK_Pathway cluster_cell_type Androgen-Independent PC-3 Cells This compound This compound AMPK AMPK This compound->AMPK Autophagy Autophagy AMPK->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis sensitizes

This compound's activation of the AMPK pathway leading to autophagy in PC-3 cells.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the preliminary studies of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of this compound on cancer cells.

Workflow Diagram:

MTT_Assay_Workflow start Seed cells in 96-well plates treat Treat with this compound (various concentrations) start->treat incubate Incubate for 48 hours treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate for 1-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate cell viability read->end

Workflow for determining cell viability using the MTT assay.

Methodology:

  • Cell Seeding: Prostate cancer cells (LNCaP or PC-3) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: The cells are then treated with varying concentrations of this compound (e.g., 5, 15, 25, 35, 45 µM) for 48 hours.[7]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Western Blotting

This protocol outlines the general steps for detecting the expression and phosphorylation status of proteins in the PI3K/Akt/mTOR and AMPK signaling pathways.

Methodology:

  • Cell Lysis: Cells treated with this compound are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, AMPK, p-AMPK, LC3, p62).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This protocol describes the establishment of a tumor xenograft model in nude mice to evaluate the in vivo anti-tumor effects of this compound.

Methodology:

  • Cell Implantation: Male BALB/c nude mice (6-8 weeks old) are subcutaneously injected with 1 x 10⁶ PC-3 cells in the flank.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment: The mice are then randomly assigned to treatment groups and administered this compound (e.g., 40 or 120 mg/kg, three times a week) or a vehicle control via oral gavage.[1]

  • Tumor Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length x width²) / 2.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for apoptosis and autophagy markers).

Conclusion and Future Directions

The preliminary studies on this compound's mechanism of action reveal its potential as a multi-faceted anti-cancer agent, particularly for prostate cancer. Its ability to induce both apoptosis and autophagy through the modulation of the PI3K/Akt/mTOR and AMPK signaling pathways highlights its promise. However, further research is imperative to fully elucidate its therapeutic potential. Future studies should focus on:

  • Comprehensive Dose-Response Studies: Determining the IC50 values of this compound in a wider range of cancer cell lines.

  • Detailed Mechanistic Investigations: Unraveling the direct molecular targets of this compound and the upstream events leading to the modulation of the identified signaling pathways.

  • Pharmacokinetic and Pharmacodynamic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize dosing and delivery.

  • Combination Therapy Exploration: Investigating the synergistic effects of this compound with other chemotherapeutic agents and targeted therapies.

  • In-depth Analysis of Anti-inflammatory and Antioxidant Effects: Characterizing the molecular mechanisms underlying these activities and their potential contribution to its overall therapeutic profile.

A thorough understanding of these aspects will be crucial for the successful translation of this compound from a promising natural product to a clinically effective therapeutic agent.

References

Monascuspiloin: A Multifaceted Azaphilone Pigment with Diverse Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Therapeutic Targets of Monascuspiloin for Researchers, Scientists, and Drug Development Professionals.

This compound, a yellow azaphilone pigment produced by fungi of the Monascus genus, is emerging as a promising natural compound with a broad spectrum of biological activities. Initially identified as a component of red yeast rice, a traditional food and medicinal product in Asia, this compound has garnered significant scientific interest. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic targets, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways it modulates.

Core Therapeutic Targets and Mechanisms of Action

This compound exerts its therapeutic effects through multiple mechanisms, primarily centered around anticancer, antimicrobial, anti-inflammatory, and hepatoprotective activities. The core of its action lies in its ability to modulate critical cellular signaling pathways, leading to the induction of apoptosis and autophagy in cancer cells, inhibition of microbial growth, and reduction of inflammation and oxidative stress.

Anticancer Activity

The most extensively studied therapeutic potential of this compound lies in its anticancer properties, particularly against prostate cancer. It has demonstrated efficacy in both androgen-dependent (LNCaP) and androgen-independent (PC-3) prostate cancer cell lines.[1][2]

In androgen-dependent LNCaP prostate cancer cells , this compound primarily induces apoptosis by attenuating the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2] This pathway is a crucial regulator of cell survival, proliferation, and growth. By inhibiting this pathway, this compound effectively triggers programmed cell death in these cancer cells.

In androgen-independent PC-3 prostate cancer cells , the mechanism of action is multifaceted. This compound induces G2/M phase cell cycle arrest and autophagic cell death through an AMP-activated protein kinase (AMPK)-dependent pathway.[1][2] Furthermore, the induction of autophagy by this compound in PC-3 cells sensitizes them to apoptosis.[1] This dual induction of autophagy and apoptosis highlights a potent anticancer strategy.

Moreover, this compound has been shown to enhance the sensitivity of PC-3 cells to ionizing radiation.[3][4][5][6][7] This synergistic effect is achieved by stimulating endoplasmic reticulum (ER) stress and augmenting autophagy, again linked to the inhibition of the Akt/mTOR signaling pathway.[3][4][5][6][7]

Antimicrobial Activity

This compound has shown potential as a photosensitizing agent in antimicrobial photodynamic therapy (aPDT).[8][9] Extracts containing this compound were found to be effective against Gram-negative bacteria, such as E. coli, upon irradiation with light of a specific wavelength (410 nm).[8][9] This suggests a potential application in treating localized bacterial infections.

Anti-inflammatory and Hepatoprotective Effects

Recent studies have highlighted the anti-inflammatory and hepatoprotective properties of this compound. It has been shown to alleviate alcoholic liver injury in mice by modulating the intestinal microbiota and regulating liver metabolic pathways.[10] Additionally, in a diabetic rat model, this compound demonstrated anti-inflammatory effects by reducing the expression of pro-inflammatory factors.[11]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on this compound, providing a comparative overview of its efficacy in different experimental models.

ActivityCell Line / ModelParameterValueReference
Anticancer LNCaP (Androgen-dependent prostate cancer)-Induces apoptosis via PI3K/Akt/mTOR[1][2]
PC-3 (Androgen-independent prostate cancer)-Induces G2/M arrest and autophagy[1][2]
Nude mice with PC-3 xenograftsDosage40 or 120 mg/kg (3 times a week)[1]
Antimicrobial (aPDT) E. coliMIC4 μg/mL (with 410 nm light)[8][9]
Antioxidant Not specifiedIC5080 μg/mL[8][9]
Hepatoprotective Kunming mice (alcoholic liver injury model)Dosage10 mg/kg b.w./day[10]
Anti-inflammatory Streptozotocin-nicotinamide-induced diabetic rats-Reduces pro-inflammatory factors[11]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Monascuspiloin_PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Apoptosis Apoptosis mTOR->Apoptosis

Figure 1: this compound inhibits the PI3K/Akt/mTOR pathway, leading to apoptosis.

Monascuspiloin_AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK G2M_Arrest G2/M Arrest AMPK->G2M_Arrest Autophagy Autophagy AMPK->Autophagy

Figure 2: this compound activates the AMPK pathway, inducing G2/M arrest and autophagy.

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the therapeutic effects of this compound.

Anticancer Studies (In Vitro)
  • Cell Lines and Culture:

    • Androgen-dependent human prostate cancer cells: LNCaP.

    • Androgen-independent human prostate cancer cells: PC-3.

    • Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Viability Assay (MTT Assay):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for specified durations (e.g., 24, 48, 72 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

  • Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining):

    • Treat cells with this compound as required.

    • Harvest cells and wash with cold phosphate-buffered saline (PBS).

    • Resuspend cells in Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Cell Cycle Analysis (Propidium Iodide Staining):

    • Treat cells with this compound.

    • Harvest and fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the fixed cells with PBS.

    • Treat the cells with RNase A to degrade RNA.

    • Stain the cells with propidium iodide.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Western Blot Analysis for Signaling Proteins and Autophagy Markers:

    • Lyse this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA protein assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with non-fat milk or bovine serum albumin (BSA).

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-AMPK, AMPK, LC3, p62, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anticancer Studies (In Vivo)
  • Animal Model:

    • Male athymic nude mice (e.g., BALB/c nude mice), 4-6 weeks old.

  • Xenograft Tumor Model:

    • Subcutaneously inject PC-3 cells suspended in a medium like Matrigel into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomly assign mice to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Treatment Protocol:

    • Administer this compound (e.g., 40 or 120 mg/kg body weight) via a suitable route (e.g., intraperitoneal injection or oral gavage) at a specified frequency (e.g., three times a week for several weeks).[1]

    • Monitor tumor size using calipers and calculate tumor volume (e.g., using the formula: 0.5 × length × width²).

    • Monitor the body weight and general health of the mice throughout the experiment.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor tissues can be used for further analysis, such as immunohistochemistry (IHC) for biomarkers of apoptosis and autophagy (e.g., cleaved caspase-3, LC3).

Antimicrobial Photodynamic Therapy (aPDT) Protocol
  • Bacterial Strains: Escherichia coli.

  • Photosensitizer: this compound-containing extract.

  • Light Source: A light source emitting at a wavelength of 410 nm.

  • Procedure:

    • Incubate bacterial suspensions with various concentrations of the this compound extract in the dark.

    • Irradiate the suspensions with 410 nm light at a specific power density and duration.

    • Determine the minimum inhibitory concentration (MIC) by plating serial dilutions of the treated bacterial suspensions and counting colony-forming units (CFUs) after incubation.

Conclusion and Future Directions

This compound is a promising natural product with a diverse range of therapeutic targets. Its ability to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and AMPK pathways, makes it a strong candidate for further development as an anticancer agent, both as a standalone therapy and in combination with conventional treatments like radiotherapy. Its photosensitizing properties open up possibilities for its use in antimicrobial photodynamic therapy. Furthermore, its anti-inflammatory and hepatoprotective effects suggest a broader therapeutic potential that warrants further investigation.

Future research should focus on several key areas:

  • Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in vivo.

  • Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for its biological activities and to potentially synthesize more potent and selective analogs.

  • Clinical Trials: To evaluate the safety and efficacy of this compound in human subjects for its various therapeutic applications.

  • Elucidation of Detailed Mechanisms: Further studies are needed to fully unravel the molecular mechanisms underlying its anti-inflammatory and hepatoprotective effects.

References

Monascuspiloin: A Technical Guide to its Natural Sources, Derivatives, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Monascuspiloin, a yellow azaphilone pigment produced by Monascus species. This document details its natural sources, potential for derivative synthesis, and significant biological activities, with a particular focus on its anticancer properties. The guide includes structured quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and development.

Natural Sources of this compound

This compound is a secondary metabolite primarily isolated from the fungus Monascus pilosus. This fungus is traditionally used in the fermentation of red mold rice (RMR), a staple in Asian cuisine and traditional medicine.[1] The production of this compound has been specifically identified in Monascus pilosus strain M93, which is used for fermenting rice.[2] While other Monascus species like M. purpureus and M. ruber are known to produce a variety of pigments, M. pilosus has been identified as a key source of this compound.[3][4]

Derivatives of this compound

Direct derivatives of this compound are not extensively reported in the scientific literature. However, the synthesis of derivatives from closely related Monascus pigments, particularly the orange pigments rubropunctatin (B192291) and monascorubrin, is well-documented. These derivatives are typically produced through an aminophilic reaction where various amino acids or amines are incorporated into the pigment structure. This process yields a diverse range of compounds with altered biological activities, including anti-inflammatory and antimicrobial properties. Given the structural similarity of this compound to other Monascus pigments, it is plausible that similar derivatization strategies could be applied to modify its structure and function.

Biological Activities and Mechanisms of Action

This compound has been shown to possess a range of biological activities, with its anticancer effects being the most extensively studied. It has demonstrated significant potential in the context of prostate cancer, exhibiting cytotoxic and anti-proliferative effects against both androgen-dependent (LNCaP) and androgen-independent (PC-3) human prostate cancer cell lines.[5]

Anticancer Activity

This compound's anticancer mechanism is multifaceted and cell-type specific:

  • In androgen-dependent LNCaP prostate cancer cells , this compound preferentially induces apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway.[5]

  • In androgen-independent PC-3 prostate cancer cells , this compound induces G2/M cell cycle arrest and autophagic cell death through the activation of the AMPK signaling pathway.[5] The induction of autophagy in these cells has been shown to further sensitize them to apoptosis.[5]

Furthermore, this compound has been found to enhance the sensitivity of human prostate cancer cells to ionizing radiation, suggesting its potential as an adjuvant in radiotherapy. This effect is associated with the stimulation of endoplasmic reticulum (ER) stress and the induction of autophagy.

Other Biological Activities

Beyond its anticancer properties, this compound has been reported to have antioxidant activity.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound.

ParameterCell LineValueReference
Antioxidant Activity
IC50N/A80 µg/mL
In Vitro Anticancer Studies
Concentration for Apoptosis InductionLNCaPNot specified[5]
Concentration for Autophagy InductionPC-325 µM
In Vivo Anticancer Studies (Mouse Xenograft Model)
Dosage for Tumor Growth InhibitionPC-340 and 120 mg/kg[5]

Note: Specific IC50 values for the cytotoxic/antiproliferative effects of this compound on LNCaP and PC-3 cell lines were not explicitly stated in the reviewed literature.

Experimental Protocols

Isolation and Purification of this compound from Monascus pilosus-fermented Rice

This protocol describes the general steps for the extraction and purification of this compound from red mold rice.

  • Extraction:

    • The Monascus pilosus-fermented red mold rice is extracted with 70% ethanol (B145695).

    • The mixture is agitated to ensure thorough extraction of the pigments.

    • The solid material is separated from the ethanol extract by filtration.

  • Chromatographic Purification:

    • The crude ethanol extract is concentrated and subjected to column chromatography for initial separation of the pigment components.

    • Fractions containing the yellow pigment corresponding to this compound are collected.

    • Further purification is achieved through thin-layer chromatography (TLC).

  • Purity Confirmation:

    • The purity of the isolated this compound is confirmed using High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS).

Western Blot Analysis of Akt and AMPK Signaling Pathways

This protocol outlines the key steps for analyzing the effects of this compound on the PI3K/Akt/mTOR and AMPK signaling pathways in prostate cancer cells.

  • Cell Lysis:

    • Prostate cancer cells (LNCaP or PC-3) are treated with this compound at the desired concentration and for the specified duration.

    • After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • The cell lysates are then centrifuged to pellet the cell debris, and the supernatant containing the protein is collected.

  • Protein Quantification:

    • The total protein concentration in each lysate is determined using a standard protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is then incubated with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-AMPK, total AMPK, phospho-mTOR, total mTOR).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways affected by this compound and a general experimental workflow.

Monascuspiloin_PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis mTOR->Apoptosis inhibits This compound This compound This compound->Akt inhibits Monascuspiloin_AMPK_Pathway cluster_cytoplasm Cytoplasm This compound This compound AMPK AMPK This compound->AMPK activates Autophagy Autophagy AMPK->Autophagy induces CellCycle G2/M Arrest AMPK->CellCycle induces Experimental_Workflow cluster_workflow General Experimental Workflow Start Prostate Cancer Cell Culture (LNCaP or PC-3) Treatment This compound Treatment Start->Treatment CellViability Cell Viability Assay Treatment->CellViability WesternBlot Western Blot Analysis Treatment->WesternBlot Analysis Data Analysis CellViability->Analysis WesternBlot->Analysis End Conclusion Analysis->End

References

Monascuspiloin: An Initial Assessment of its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monascuspiloin, a yellow pigment derived from Monascus species, has garnered scientific interest for its potential therapeutic applications, particularly in oncology. This document provides an initial assessment of the safety and toxicity profile of this compound based on currently available preclinical data. The primary focus of existing research has been on its anti-cancer efficacy, with safety and toxicity being secondary endpoints. This guide summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes key cellular pathways affected by this compound to offer a foundational understanding for further research and development. A significant data gap exists in formal toxicological and genotoxicity studies, which is crucial for a comprehensive safety evaluation.

In Vitro Toxicity Profile

The in vitro toxicity of this compound has been predominantly evaluated in the context of its cytotoxic effects on cancer cell lines. Studies indicate a selective cytotoxicity towards cancer cells with comparatively lower impact on normal cell lines.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below.

Cell LineCell TypeAssayIC50 (µM)Exposure Time (hrs)Reference
PC-3Human Prostate Cancer (Androgen-Independent)MTT~25-4548[1][2]
LNCaPHuman Prostate Cancer (Androgen-Dependent)MTT~4748[2]
PC-3Human Prostate CancerClonogenic AssayRadiosensitizing effect at 15 & 25 µMNot Applicable[1]

Table 1: In Vitro Cytotoxicity of this compound

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1.2.1. Materials

  • Human prostate cancer cell lines (e.g., PC-3, LNCaP)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well cell culture plates

  • Microplate reader

1.2.2. Procedure

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound (e.g., 5, 15, 25, 35, 45 µM). Include a vehicle control (medium with the solvent at the highest concentration used for the compound).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Following the incubation with MTT, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

experimental_workflow cluster_invitro In Vitro Cytotoxicity (MTT Assay) A Seed Cells (96-well plate) B This compound Treatment A->B C Incubation (48 hours) B->C D MTT Addition & Incubation C->D E Formazan Solubilization D->E F Absorbance Measurement E->F G IC50 Calculation F->G Akt_mTOR_Pathway cluster_pathway Akt/mTOR Signaling Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K AMPK_Pathway cluster_pathway AMPK Signaling Pathway AMPK AMPK Autophagy Autophagy AMPK->Autophagy CellDeath Cell Death Autophagy->CellDeath This compound This compound This compound->AMPK

References

A Technical Guide to Monascus Pigments and Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monascus pigments, a class of secondary metabolites produced by the fungus Monascus spp., have a long history of use as natural food colorants.[1][2] Beyond their vibrant yellow, orange, and red hues, these polyketide-derived compounds possess a remarkable spectrum of biological activities, positioning them as promising candidates for pharmaceutical and nutraceutical development.[1][3] This technical guide provides an in-depth review of the major Monascus pigments, their diverse biological effects, the molecular pathways they modulate, and the experimental methodologies used to elucidate these properties.

Introduction to Monascus Pigments

Monascus species produce over 90 distinct molecules, with the six most well-known pigments categorized by their color: the yellow pigments ankaflavin (B600211) and monascin (B191897); the orange pigments rubropunctatin (B192291) and monascorubrin; and the red pigments rubropunctamine (B1680260) and monascorubramine.[1][2] While the yellow and orange pigments are biosynthesized by the fungus, the red pigments are formed through a chemical reaction between the orange pigments and compounds containing free amino groups.[4][5] The production and final composition of these pigments are highly dependent on the Monascus strain and fermentation conditions, including the substrate, nitrogen and oxygen levels, pH, and temperature.[2]

Biological Activities of Monascus Pigments

Purified Monascus pigments have been demonstrated to exhibit a wide array of biological activities, including antioxidant, antimicrobial, anti-inflammatory, anticancer, and anti-obesity effects.[4][5][6][7] This section summarizes the key findings and quantitative data associated with these activities.

Antioxidant Activity

Both yellow and red Monascus pigments are proven antioxidants at concentrations of 10 μg/mL or higher.[4][5][6] The antioxidant capacity of these pigments is believed to contribute to their other biological effects, such as the induction of apoptosis in cancer cells through the scavenging of mitochondrial reactive oxygen species (ROS).[4]

Pigment/ExtractAssayResultReference
Monascin (100 μg/mL)Not specified98% antioxidant activity[6]
Rubropunctamine (10 mg)FRAP68% antioxidant activity[6]
Rubropunctamine (10 mg)DPPH27% antioxidant activity[6]
Yellow Pigments (10 mg)FRAP3% antioxidant activity[6]
Yellow Pigments (10 mg)DPPH15% antioxidant activity[6]
MonascuspiloinNot specifiedIC50: 80 μg/mL[6]
Monasfluol BNot specifiedIC50: 62 μg/mL[6]
Natural Yellow Monascus Pigments (NYMPs)DPPHIC50: 0.23 mg/mL[8]
Reduced Yellow Monascus Pigments (RYMPs)DPPHIC50: 2.77 mg/mL[8]
Natural Yellow Monascus Pigments (NYMPs)ABTSIC50: 0.035 mg/mL[8]
Reduced Yellow Monascus Pigments (RYMPs)ABTSIC50: 0.176 mg/mL[8]
Monapilol BDPPHHigh correlation with scavenging activity (r=0.973)[9]
RubropunctamineDPPHHigh correlation with scavenging activity (r=0.968)[9]
Antimicrobial Activity

Monascus pigments have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][6] Red pigments and their amino acid derivatives are generally the most potent antimicrobial agents.[4][5][6]

Pigment/DerivativeMicroorganismMICReference
Red Pigment L-cysteine derivativesEnterococcus faecalis4 μg/mL[4][5][6]
Orange PigmentStaphylococcus aureus ATCC 2592310-20 mg/mL[10]
Red PigmentStaphylococcus aureus ATCC 2592310-20 mg/mL[10]
Red PigmentEscherichia coli ATCC 2592210-20 mg/mL[10]
Ethyl acetate (B1210297) extractStaphylococcus aureus0.018 mg/L[10]
Ethanol (B145695) extractStaphylococcus aureus0.216 mg/L[10]
Water extractStaphylococcus aureus0.794 mg/L[10]
Ethyl acetate extractEscherichia coli0.996 mg/L[10]
Ethanol extractEscherichia coli1.205 mg/L[10]
Water extractEscherichia coli1.138 mg/L[10]
Yellow PigmentVarious pathogensMost effective among pigments[11]
Hexane and Ethanol ExtractsP. expansum, R. stolinfer, A. niger1563.3 μg/ml[12]
Ethyl Acetate ExtractP. expansum, R. stolinfer, A. niger780 μg/ml[12]
Anti-Inflammatory Activity

Yellow and orange Monascus pigments have shown significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production and the modulation of inflammatory cytokines.[5]

PigmentAssay/ModelResultReference
Monaphilol DNO ProductionIC50: 1.7 μM[6]
Monaphilols A–DNO ProductionIC50: 1.0–3.8 μM[13]
RubropunctatinNO ProductionIC50: 21.2 μM[13]
AnkaflavinNO ProductionIC50: 21.8 μM[13]
Monaphilone ANO ProductionIC50: 19.3 μM[13]
Monaphilone BNO ProductionIC50: 22.6 μM[13]
MonascinNO ProductionIC50: 29.1 μM[13]
2-amino-4 picoline derivativeNO Production48.4% inhibition[14]
Ankaflavin, Monaphilone A, Monaphilols A–D (30 μM or 5 μM)Cytokine ProductionDown-regulated iNOS; Suppressed TNF-α, IL-1β, and IL-6[13]
Anticancer and Cytotoxic Activity

Orange Monascus pigments, such as rubropunctatin, and their derivatives have demonstrated cytotoxic and antitumor activities against various cancer cell lines.[6][7]

PigmentCell LineActivityIC50/EffectReference
Rubropunctatin, Monaphilols A and CVarious Cancer CellsCytotoxic/AntitumorIC50: 8–10 μM[6][7]
RubropunctatinBGC-823 (Gastric Cancer)Cytotoxicity< 15 μM[15]
RubropunctatinAGS (Gastric Cancer)Cytotoxicity< 15 μM[15]
RubropunctatinMKN45 (Gastric Cancer)Cytotoxicity< 15 μM[15]
RubropunctatinHepG2 (Liver Cancer)Cytotoxicity30 - 45 μM[15]
RubropunctatinSH-SY5Y (Neuroblastoma)Cytotoxicity30 - 45 μM[15]
RubropunctatinHT-29 (Colon Cancer)Cytotoxicity30 - 45 μM[15]
AnkaflavinA549 (Lung Cancer)Cytotoxicity~15 µg/mL[15]
AnkaflavinHepG2 (Liver Cancer)Cytotoxicity~15 µg/mL[15]
MonascinSK-Hep-1ProliferationSignificant inhibition at 100 µg/mL[15]
Rubropunctatin (5 μM)BGC-823Apoptosis87.63% of cells in early apoptosis after 24h[16]
Water-soluble NYMPs (32 μg/mL)MCF-7 (Breast Cancer)Growth Inhibition26.52% inhibition after 48h[17]
Anti-Obesity and Anti-Diabetic Activity

Monascus pigments have shown potential in preventing or treating metabolic disorders. In animal studies, various pigments lowered blood serum LDL-C and blood glucose concentrations.[6]

Pigment(s)Animal ModelEffectReference
Monascin and Ankaflavin (daily doses of 0.5 and 0.08 mg)Rats on high-fat dietLowered serum blood levels of LDL-C[6]
Yellow, Orange, and Red Pigments (20 mg daily dose)Rats on high-fat dietLowered blood serum LDL-C (Yellow pigments most pronounced with a 36% drop); Reduced blood glucose by 15%[6]
MonascorubramineIn vitroInhibitory activity toward PTP1B (implicated in diabetes)[18]

Signaling Pathways Modulated by Monascus Pigments

The biological activities of Monascus pigments are underpinned by their ability to modulate various intracellular signaling pathways.

Anticancer Signaling Pathways

This compound, a yellow pigment, has been shown to induce apoptosis and autophagy in prostate cancer cells through distinct signaling pathways. In androgen-dependent LNCaP cells, it attenuates the PI3K/Akt/mTOR pathway, leading to apoptosis. In androgen-independent PC-3 cells, it induces G2/M arrest and autophagic cell death via an AMPK-dependent pathway.[7][19]

Monascuspiloin_Anticancer_Signaling cluster_LNCaP Androgen-Dependent (LNCaP) cluster_PC3 Androgen-Independent (PC-3) Monascuspiloin_LNCaP This compound PI3K_LNCaP PI3K Monascuspiloin_LNCaP->PI3K_LNCaP Akt_LNCaP Akt PI3K_LNCaP->Akt_LNCaP mTOR_LNCaP mTOR Akt_LNCaP->mTOR_LNCaP Apoptosis_LNCaP Apoptosis mTOR_LNCaP->Apoptosis_LNCaP Monascuspiloin_PC3 This compound AMPK AMPK Monascuspiloin_PC3->AMPK G2M_Arrest G2/M Arrest Monascuspiloin_PC3->G2M_Arrest Autophagy Autophagy AMPK->Autophagy

Caption: Anticancer signaling pathways of this compound.

Anti-Inflammatory Signaling Pathways

Yellow Monascus pigments, including monascin and ankaflavin, have been reported to affect transcription factors such as NF-κB, which are involved in the immune response.[5] They can decrease the production of inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).

Anti_Inflammatory_Signaling LPS LPS NFkB NF-κB LPS->NFkB Monascus_Yellow Monascus Yellow Pigments (Monascin, Ankaflavin) Monascus_Yellow->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation COX2->Inflammation NO->Inflammation

Caption: Anti-inflammatory signaling of yellow Monascus pigments.

Fungal Pigment Biosynthesis Regulation

The production of Monascus pigments is itself regulated by complex signaling pathways within the fungus. The cAMP signaling pathway plays a crucial role, where the concentration of cAMP governs the activity of protein kinase A (PKA), which in turn modulates metabolic and transcriptional processes related to pigment synthesis.[1][20]

Fungal_cAMP_Signaling ATP ATP AC Adenylyl Cyclase (AC) ATP->AC cAMP cAMP AC->cAMP PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA AMP 5'-AMP PDE->AMP Metabolism Metabolic & Transcriptional Processes PKA->Metabolism Pigment_Biosynthesis Pigment Biosynthesis Metabolism->Pigment_Biosynthesis

Caption: cAMP signaling pathway in Monascus pigment biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Monascus pigments.

Pigment Extraction and Purification

A common method for extracting and purifying Monascus pigments involves solvent extraction followed by column chromatography.

4.1.1. Extraction

  • Harvesting: Harvest Monascus mycelia from the fermentation broth by filtration.[21]

  • Washing (Optional but Recommended): Wash the collected mycelia with deionized water adjusted to pH 2.0 with formic acid to prevent the conversion of orange to red pigments.[21]

  • Extraction: Soak the washed mycelia in 70% aqueous ethanol (pH 2.0).[21] Perform ultrasound-assisted extraction for 2 hours at 30°C.[21]

  • Separation: Separate the mycelial debris from the pigment-containing supernatant by centrifugation (e.g., 8,000 x g for 15 minutes).[21]

  • Concentration: Concentrate the supernatant using a rotary vacuum evaporator to obtain the crude pigment extract.[21]

4.1.2. Column Chromatography Purification

  • Column Packing: Prepare a slurry of silica (B1680970) gel (e.g., 70-230 mesh) in a non-polar solvent like chloroform (B151607) and pour it into a glass chromatography column.[6]

  • Sample Loading: Dissolve the crude pigment extract in a minimal amount of the same non-polar solvent and load it onto the top of the silica gel column.[6]

  • Elution: Elute the column with a gradient of solvents, typically increasing in polarity (e.g., starting with n-hexane, then chloroform, ethyl acetate, and methanol).[6][22]

  • Fraction Collection: Collect the eluted fractions and monitor the separation using Thin Layer Chromatography (TLC).[6]

  • Final Purification: Pool the fractions containing the pure pigment of interest and concentrate them using a rotary evaporator.[6]

Pigment_Purification_Workflow Fermentation Monascus Fermentation Harvesting Harvesting (Filtration) Fermentation->Harvesting Extraction Solvent Extraction Harvesting->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Purity_Analysis Purity Analysis (TLC) Fraction_Collection->Purity_Analysis Purified_Pigment Purified Pigment Fraction_Collection->Purified_Pigment Purity_Analysis->Column_Chromatography Optimize Separation

Caption: General workflow for Monascus pigment purification.

Antioxidant Activity Assay (DPPH Method)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free radical scavenging activity of compounds.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) or ethanol.[11] Dilute the stock solution to a working concentration (e.g., 0.1 mM or 0.2 mM) that gives an absorbance of approximately 1.0 at 517 nm.[11][23]

  • Sample Preparation: Dissolve the purified Monascus pigment in a suitable solvent at various concentrations.[11]

  • Reaction: Mix a volume of the pigment solution with an equal volume of the DPPH working solution.[11][23] Include a control with the solvent and DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[11][23]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[23][24]

  • Calculation: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value can then be determined.

Cytotoxicity Assay (MTT Method)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]

  • Treatment: Treat the cells with various concentrations of the Monascus pigment dissolved in the culture medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the pigment) and a negative control (medium only).[15]

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[15]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours at 37°C.[15]

  • Formazan (B1609692) Solubilization: Remove the medium containing MTT and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value from the dose-response curve.[15]

Anti-Inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the Monascus pigment for a short period (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS to induce NO production.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite (B80452) Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.[8] The Griess reagent consists of two solutions: sulfanilamide (B372717) in phosphoric acid and naphthylethylenediamine dihydrochloride (B599025) in water.[8] The absorbance is measured at a specific wavelength (e.g., 540 nm).

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Pigment Dilutions: Prepare a series of twofold dilutions of the purified Monascus pigment in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.[25]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[25]

  • Inoculation: Inoculate each well containing the pigment dilutions with the microbial suspension.[25] Include a positive control (microorganism and medium) and a negative control (medium only).[25]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[25]

  • MIC Determination: The MIC is the lowest concentration of the pigment at which there is no visible growth (turbidity) of the microorganism.[25]

Conclusion and Future Perspectives

Monascus pigments represent a rich source of bioactive compounds with significant potential in the pharmaceutical and nutraceutical industries. Their diverse biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects, are well-documented. This guide has provided a comprehensive overview of these activities, the underlying signaling pathways, and the experimental protocols used for their investigation.

Future research should focus on several key areas. Further elucidation of the structure-activity relationships of different pigment derivatives will be crucial for optimizing their therapeutic efficacy.[16] The development of advanced delivery systems, such as liposomes and nanoparticles, could enhance the stability and bioavailability of these pigments.[5] Additionally, more extensive in vivo studies and clinical trials are necessary to validate the promising in vitro findings and to establish the safety and efficacy of Monascus pigments for human health applications. The exploration of synergistic effects between different pigments and other bioactive compounds also presents an exciting avenue for future research.

References

Methodological & Application

Application Note & Protocol: Quantification of Monascuspiloin using HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantification of Monascuspiloin, a yellow pigment from Monascus species, using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

Introduction

This compound is a yellow azaphilone pigment produced by various Monascus species, notably Monascus pilosus, where it has been identified as a dominant pigment.[1] This compound, along with other Monascus pigments, has garnered interest for its potential biological activities, including antioxidant and antimicrobial properties.[2] Accurate quantification of this compound is crucial for quality control of fermented food products, dietary supplements, and for research into its pharmacological effects. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust and widely used technique for the analysis of secondary metabolites in complex mixtures like extracts from fermented rice.[3][4] This method offers the selectivity and sensitivity required for accurate quantification.

This application note details a comprehensive protocol for the extraction and subsequent quantification of this compound by HPLC-DAD, including method validation parameters based on established analytical practices for related compounds.

Experimental Protocol

Sample Preparation: Extraction of this compound

The extraction procedure is critical for obtaining accurate quantitative results. Ethanol (B145695) is a commonly used solvent for extracting pigments from Monascus-fermented products.[2][5] Acidification of the extraction solvent can help prevent the conversion of certain pigments during the process.[1][2]

Materials:

  • Monascus-fermented sample (e.g., red yeast rice powder)

  • 85% Ethanol (v/v), acidified to pH 4 with a suitable acid (e.g., hydrochloric acid)[1]

  • Vortex mixer

  • Centrifuge

  • 0.45 µm syringe filters

  • HPLC vials

Procedure:

  • Weigh 1.0 g of the homogenized Monascus-fermented sample into a centrifuge tube.

  • Add 10 mL of 85% acidified ethanol (pH 4) to the tube.[1]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Place the tube on a rotary shaker at 30°C for 40 minutes to facilitate extraction.[1]

  • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC-DAD analysis.

HPLC-DAD Quantification

The following HPLC-DAD conditions are based on methods developed for the analysis of various metabolites, including pigments, in Monascus extracts.[6][7] A C18 column is commonly employed for the separation of these compounds.[7]

Instrumentation and Conditions:

ParameterSpecification
HPLC System A system equipped with a quaternary pump, autosampler, column oven, and diode array detector.
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in waterB: Acetonitrile[6][7]
Gradient Elution A linear gradient can be optimized for the best separation. A starting point could be: 0-20 min, 20-80% B 20-25 min, 80% B 25-30 min, 80-20% B 30-35 min, 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
DAD Wavelength Monitoring at the absorption maximum of this compound (estimated around 390-410 nm based on typical yellow Monascus pigments). A full UV-Vis spectrum (200-600 nm) should be recorded to confirm the optimal wavelength.

2.3. Calibration Curve

A standard calibration curve is essential for accurate quantification.

  • Prepare a stock solution of purified this compound standard in a suitable solvent (e.g., methanol (B129727) or mobile phase).

  • Prepare a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range in the samples.

  • Inject each standard solution into the HPLC-DAD system under the conditions described above.

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

  • Determine the linearity of the calibration curve by calculating the coefficient of determination (R²), which should ideally be ≥ 0.999.

Method Validation

Method validation is crucial to ensure the reliability of the quantitative data. The following parameters should be assessed according to established guidelines.

ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.R² ≥ 0.999
Precision (RSD%) The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed as repeatability (intra-day) and intermediate precision (inter-day).RSD ≤ 2%
Accuracy (Recovery %) The closeness of the test results obtained by the method to the true value. Determined by spiking a blank matrix with a known concentration of the analyte.98-102%
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1

Data Presentation

The quantitative results for this compound in different samples should be summarized in a clear and structured table for easy comparison.

Table 1: Quantification of this compound in Monascus-Fermented Samples

Sample IDThis compound Concentration (µg/g)Standard Deviation (SD)Relative Standard Deviation (RSD%)
Sample AInsert ValueInsert ValueInsert Value
Sample BInsert ValueInsert ValueInsert Value
Sample CInsert ValueInsert ValueInsert Value

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity (R²) Insert Value
Range (µg/mL) Insert Value
Precision (Repeatability, RSD%) Insert Value
Precision (Intermediate, RSD%) Insert Value
Accuracy (Recovery %) Insert Value
LOD (µg/mL) Insert Value
LOQ (µg/mL) Insert Value

Visualization

Experimental Workflow

The overall experimental workflow from sample preparation to data analysis is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing sample Monascus Sample extraction Solvent Extraction (85% Acidified Ethanol) sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc HPLC Injection filtration->hplc separation C18 Reverse-Phase Separation hplc->separation detection DAD Detection (λ ≈ 390-410 nm) separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification report Final Report quantification->report

Caption: Experimental workflow for this compound quantification.

Logical Relationship of Method Validation

The logical relationship and hierarchy of the key method validation parameters are illustrated below.

validation_pathway method Analytical Method linearity Linearity method->linearity precision Precision method->precision accuracy Accuracy method->accuracy sensitivity Sensitivity method->sensitivity validated_method Validated Method linearity->validated_method repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate precision->validated_method accuracy->validated_method lod LOD sensitivity->lod loq LOQ sensitivity->loq sensitivity->validated_method

Caption: Key parameters for analytical method validation.

References

Monascuspiloin: Solubility, Application Notes, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monascuspiloin, also known as Monascinol, is a yellow azaphilonoid pigment produced by fungi of the Monascus genus, particularly Monascus pilosus.[1] It has garnered significant interest in the scientific community for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Notably, this compound has been shown to induce apoptosis and autophagic cell death in human prostate cancer cells and enhance their sensitivity to radiation.[2][3] These effects are mediated, in part, through the modulation of critical cellular signaling pathways such as the Akt/mTOR and AMPK pathways.[3][4][5]

This document provides detailed application notes on the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and other organic solvents, along with comprehensive protocols for its handling and use in experimental settings.

Solubility of this compound

The solubility of this compound is a critical factor for its use in in vitro and in vivo studies. While precise quantitative solubility data is not widely published, qualitative assessments indicate good solubility in several common organic solvents.

Data Presentation: Qualitative Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)Soluble[2]A common solvent for preparing stock solutions for in vitro assays.
MethanolSoluble[2]Useful for extraction and analytical purposes.
EthanolGood solubility[1]Often used for extraction from fungal cultures and suitable for some in vivo formulations.
WaterLimited solubility[1]As with many organic compounds, solubility in aqueous solutions is low.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for dilution in cell culture media or other aqueous buffers for experimental use.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: Accurately weigh a desired amount of this compound solid using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood). For example, weigh 1 mg of the compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. For a 10 mM stock solution of this compound (Molecular Weight: 360.44 g/mol ), dissolve 1 mg in 277.4 µL of DMSO.

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution, but avoid excessive heat.

  • Sterilization (Optional): If required for sterile cell culture applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: General Method for Determining the Solubility of this compound in Organic Solvents

This protocol provides a general method to semi-quantitatively determine the solubility of this compound in a specific organic solvent.

Materials:

  • This compound (solid)

  • Organic solvent of interest (e.g., ethanol, methanol, acetone)

  • Glass vials or test tubes

  • Calibrated analytical balance

  • Vortex mixer or magnetic stirrer

  • Graduated pipettes or burette

Procedure:

  • Preliminary Test:

    • Weigh approximately 1 mg of this compound into a glass vial.

    • Add the selected organic solvent dropwise while continuously vortexing or stirring.

    • Observe the dissolution of the solid. This will provide a rough estimate of the solubility.

  • Quantitative Determination:

    • Accurately weigh a larger, known mass of this compound (e.g., 10 mg) into a glass vial.

    • Incrementally add a measured volume of the organic solvent (e.g., 100 µL at a time) to the vial.

    • After each addition, vigorously mix the solution for a set period (e.g., 1-2 minutes) until the solid is fully dissolved.

    • Continue adding the solvent in increments until complete dissolution is observed.

    • Record the total volume of solvent required to dissolve the known mass of this compound.

    • Calculate the solubility in mg/mL.

  • Reporting: The solubility should be reported at a specific temperature, as this can significantly influence the results.

Signaling Pathways and Visualizations

This compound exerts its biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. Below are diagrams illustrating the simplified signaling cascades affected by this compound.

Monascuspiloin_Akt_mTOR_Pathway This compound This compound Akt Akt This compound->Akt Inhibits mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Activates Autophagy_Inhibition Autophagy Inhibition mTOR->Autophagy_Inhibition Promotes Cell_Growth Cell Growth & Proliferation p70S6K->Cell_Growth Promotes Monascuspiloin_AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates Autophagy_Induction Autophagy Induction AMPK->Autophagy_Induction Promotes Cell_Growth_Inhibition Cell Growth Inhibition AMPK->Cell_Growth_Inhibition Promotes Experimental_Workflow_Solubility Start Start: This compound (solid) Weigh Accurately Weigh This compound Start->Weigh Add_Solvent Incrementally Add Organic Solvent Weigh->Add_Solvent Mix Vortex/Stir Add_Solvent->Mix Check_Dissolution Complete Dissolution? Mix->Check_Dissolution Check_Dissolution->Add_Solvent No Record_Volume Record Total Solvent Volume Check_Dissolution->Record_Volume Yes Calculate Calculate Solubility (mg/mL) Record_Volume->Calculate End End Calculate->End

References

Application Notes and Protocols for Monascuspiloin Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monascuspiloin, a yellow pigment derived from Monascus species, has demonstrated significant anti-cancer properties, particularly in prostate cancer cell lines. It selectively induces apoptosis in androgen-dependent LNCaP cells and promotes autophagic cell death in androgen-independent PC-3 cells.[1][2] The mechanism of action involves the modulation of key signaling pathways, including the PI3K/Akt/mTOR and AMPK pathways.[1][2] Furthermore, this compound has been shown to enhance the sensitivity of prostate cancer cells to radiation therapy by inducing endoplasmic reticulum (ER) stress and autophagy. This document provides detailed protocols for cell culture, treatment with this compound, and subsequent analysis of its effects on cell viability, apoptosis, and autophagy.

Data Presentation

Cell Viability (IC50 Values)

The half-maximal inhibitory concentration (IC50) of this compound was determined in both LNCaP and PC-3 human prostate cancer cell lines.

Cell LineIC50 Value (µM)
LNCaP45
PC-347

Data sourced from a study on the anticancer properties of Monascus metabolites.

Induction of Autophagy

This compound treatment for 48 hours resulted in the induction of autophagy, with a more pronounced effect observed in PC-3 cells compared to LNCaP cells.

Cell LinePercentage of Cells with Autophagy (%)
LNCaP15
PC-335

Data reflects the percentage of cells exhibiting autophagic vacuoles after 48 hours of treatment with this compound.[2]

Experimental Protocols

Cell Culture and Maintenance

a. LNCaP Cells:

  • Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage cells when they reach 70-80% confluency. LNCaP cells are loosely adherent; gentle agitation may be sufficient to detach them. If necessary, use a mild trypsin-EDTA solution for a short duration.

b. PC-3 Cells:

  • Media: RPMI-1640 medium (or DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage cells when they reach 80-90% confluency using standard trypsinization procedures.

This compound Treatment
  • Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution of 10 mM. Store at -20°C.

  • Cell Seeding: Seed LNCaP or PC-3 cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the treatment period. Allow cells to adhere overnight.

  • Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (DMSO only) should be included in all experiments.

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seed cells in a 6-well plate and treat with this compound as described above for 48 hours.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Autophagy Assessment (Western Blot for LC3 and p62)
  • Seed cells in a 6-well plate and treat with this compound for the desired time points (e.g., 24, 48 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 12-15% gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometric analysis can be performed to quantify the LC3-II/LC3-I ratio and p62 levels, normalized to a loading control such as β-actin or GAPDH. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagic flux.

Analysis of Signaling Pathways (Western Blot)
  • Following this compound treatment, lyse the cells and perform Western blotting as described for autophagy assessment.

  • Use primary antibodies specific for the phosphorylated and total forms of key signaling proteins, including:

    • p-Akt (Ser473) and Akt

    • p-mTOR (Ser2448) and mTOR

    • p-AMPK and AMPK

  • Quantify the band intensities to determine the effect of this compound on the phosphorylation status of these proteins, which reflects the activation or inhibition of the respective signaling pathways.

Visualizations

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Seed LNCaP or PC-3 Cells overnight Incubate Overnight start->overnight treatment Treat with this compound (Various Concentrations) overnight->treatment incubation Incubate for 24-72h treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis (Annexin V/PI Staining) incubation->apoptosis autophagy Autophagy & Signaling (Western Blot) incubation->autophagy

Caption: Experimental workflow for this compound treatment and analysis.

PI3K_AKT_mTOR_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: this compound inhibits the PI3K/Akt/mTOR pathway in LNCaP cells.

AMPK_Autophagy_pathway This compound This compound AMPK AMPK This compound->AMPK Activates Autophagy Autophagy AMPK->Autophagy Induces CellDeath Autophagic Cell Death Autophagy->CellDeath

References

Application Notes and Protocols for MTT Assay: Evaluating the Cytotoxicity of Monascuspiloin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monascuspiloin, a yellow pigment derived from Monascus pilosus-fermented rice, has garnered significant interest for its potential anticancer properties.[1][2] Preliminary studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines, including both androgen-dependent and -independent prostate cancer cells.[3][4] The mechanism of action involves the induction of apoptosis and autophagy through the modulation of key cellular signaling pathways, such as the Akt/mTOR and AMPK pathways.[3][5]

This document provides a comprehensive guide for assessing the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely adopted, colorimetric method for quantifying cell viability and proliferation. The principle of this assay lies in the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases of metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Data Presentation

The following table summarizes the cytotoxic activity of this compound against various human cancer cell lines, as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a substance required to inhibit a biological process by 50%.

Cell LineCancer TypeIC50 of this compound (µM) after 48hReference
PC-3Prostate Cancer (Androgen-Independent)~25[2]
LNCaPProstate Cancer (Androgen-Dependent)Not explicitly stated, but effective growth inhibition shown.[3][4]

Note: IC50 values can vary depending on experimental conditions such as cell density, incubation time, and passage number. It is recommended that each laboratory determines the IC50 value under its own standardized conditions.

Experimental Protocols

Materials and Reagents
  • This compound (powder form)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Appropriate cancer cell lines (e.g., PC-3, LNCaP)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO2)

Preparation of Solutions
  • This compound Stock Solution (10 mM):

    • Dissolve the appropriate amount of this compound powder in DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • MTT Solution (5 mg/mL):

    • Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.

    • Vortex until the MTT is completely dissolved.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Store the MTT solution at 4°C, protected from light, for up to one month.

MTT Assay Protocol for Adherent Cells
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 15, 25, 35, 45 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from each well.

    • Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only, no cells).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified incubator.

  • MTT Incubation:

    • After the treatment period, carefully remove the medium containing this compound.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO2 humidified incubator, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if available.

Data Analysis
  • Calculate the percentage of cell viability:

    • Subtract the average absorbance of the blank wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Determine the IC50 value:

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Workflow for this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h add_this compound Add this compound Dilutions incubation_24h->add_this compound incubation_treatment Incubate for 24-72h add_this compound->incubation_treatment add_mtt Add MTT Solution (5 mg/mL) incubation_treatment->add_mtt incubation_mtt Incubate for 3-4h add_mtt->incubation_mtt solubilize Add DMSO to Solubilize Formazan incubation_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining this compound cytotoxicity.

Signaling Pathway

Monascuspiloin_Signaling_Pathway Proposed Signaling Pathway of this compound-Induced Cytotoxicity cluster_akt PI3K/Akt/mTOR Pathway (Pro-Survival) PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation Autophagy Autophagy mTOR->Autophagy Inhibition AMPK AMPK AMPK->mTOR Inhibition AMPK->Autophagy This compound This compound This compound->PI3K Inhibition This compound->AMPK Activation

Caption: this compound induces cytotoxicity via Akt inhibition and AMPK activation.

References

Application Notes: Unveiling the Impact of Monascuspiloin on the Akt/mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for investigating the effects of Monascuspiloin on the critical Akt/mTOR signaling pathway. This compound, a yellow pigment derived from Monascus pilosus, has demonstrated potential as an anticancer agent, and its mechanism of action is linked to the inhibition of this key cellular pathway.[1]

The Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival.[2] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound has been shown to attenuate this pathway, leading to decreased phosphorylation of key downstream effectors.[3][4] This document outlines the protocols to effectively measure these changes and present the data in a clear, quantitative format.

Data Presentation

The following table summarizes representative quantitative data from Western blot analysis of PC-3 human prostate cancer cells treated with this compound (25 µM) for 48 hours. The data is presented as the relative density of the phosphorylated protein normalized to the total protein and then to the untreated control. This format allows for a clear comparison of the inhibitory effect of this compound on the Akt/mTOR pathway.

Target ProteinTreatment GroupRelative Phosphorylation Level (Normalized to Total Protein and Control)
p-Akt (Ser473)Control (Untreated)1.00
This compound (25 µM)0.45
p-mTOR (Ser2448)Control (Untreated)1.00
This compound (25 µM)0.38
p-p70S6K (Thr389)Control (Untreated)1.00
This compound (25 µM)0.32

Note: The data presented in this table is illustrative and based on findings reported in scientific literature. Actual results may vary depending on experimental conditions.

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of the Akt/mTOR pathway in response to this compound treatment.

1. Cell Culture and Treatment

  • Cell Line: PC-3 human prostate cancer cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed PC-3 cells in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest.

    • Allow cells to adhere and grow for 24 hours.

    • Prepare a stock solution of this compound in DMSO.

    • Treat the cells with 25 µM this compound. Include a vehicle control group treated with an equivalent amount of DMSO.

    • Incubate the cells for 48 hours.

2. Protein Extraction

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant containing the total protein and transfer it to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

4. SDS-PAGE and Western Blotting

  • Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 90 minutes.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, p-p70S6K (Thr389), p70S6K, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized according to the manufacturer's recommendations.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

5. Detection and Densitometry Analysis

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the phosphorylated protein bands to their respective total protein bands. Further, normalize the treated samples to the untreated control to determine the relative change in phosphorylation.

Visualizations

The following diagrams illustrate the key signaling pathway, the experimental workflow, and the logical relationship of this compound's action.

Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates Proliferation Cell Proliferation & Survival p70S6K->Proliferation This compound This compound This compound->Akt Inhibits

Caption: The Akt/mTOR signaling pathway and the inhibitory point of this compound.

Western_Blot_Workflow A 1. Cell Culture & This compound Treatment B 2. Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Western Blotting) D->E F 6. Immunodetection (Primary & Secondary Antibodies) E->F G 7. Signal Detection & Densitometry Analysis F->G

Caption: Experimental workflow for Western blot analysis of the Akt/mTOR pathway.

Logical_Relationship This compound This compound Treatment Akt_mTOR Inhibition of Akt/mTOR Pathway This compound->Akt_mTOR Leads to Cell_Effect Decreased Cell Proliferation & Survival Akt_mTOR->Cell_Effect Results in

Caption: Logical flow of this compound's effect on cancer cells.

References

Application Notes and Protocols for In Vivo Xenograft Model to Evaluate Monascuspiloin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monascuspiloin, a yellow pigment derived from Monascus species, has demonstrated significant anti-cancer properties. Studies have shown its efficacy in inhibiting the growth of prostate cancer cells through the induction of apoptosis and autophagy.[1][2][3] Notably, this compound has been observed to suppress the proliferation of both androgen-dependent (LNCaP) and androgen-independent (PC-3) human prostate cancer cells.[2][3] Its mechanism of action involves the modulation of key cellular signaling pathways, including the PI3K/Akt/mTOR and AMPK pathways.[2][3][4] Furthermore, in combination with ionizing radiation, this compound has been shown to enhance the radiation sensitivity of human prostate cancer cells, suggesting its potential as a valuable component in combination cancer therapy.[1]

These application notes provide a detailed protocol for an in vivo xenograft model using human prostate cancer cells (PC-3) to evaluate the therapeutic efficacy of this compound.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Combination with Ionizing Radiation (IR) on PC-3 Xenograft Tumors

Treatment GroupTumor Growth Inhibition (%)Tumor Growth Delay (TGD) (days)
Control--
This compound (MP) aloneNot explicitly stated, but showed anti-tumor effect10.4 ± 4.2
Ionizing Radiation (IR) aloneNot explicitly stated, but showed anti-tumor effect17.8 ± 6.2
MP + IR71% (on Day 10)52.3 ± 7.1

Data extracted from a study on the combined effect of this compound and Ionizing Radiation. The specific dosage of this compound administered in this combination therapy study is not detailed in the provided snippets.

Table 2: Recommended Dosing of this compound for In Vivo Studies

Administration RouteRecommended DoseFrequencyVehicle
Oral Gavage0.5 - 2.0 mg/kgDailyUltra-pure water or appropriate vehicle
Intraperitoneal (IP) Injection1.0 - 5.0 mg/kgEvery 48 hoursSterile PBS with a solubilizing agent (e.g., DMSO, ethanol)

Note: The recommended doses are extrapolated from studies on Monascus-derived compounds and should be optimized for specific experimental conditions. A recent study used oral gavage of this compound (Msol) at 0.31 mg/kg and 0.62 mg/kg in a rat model for liver and kidney injury.[1] The dosage for anti-cancer efficacy in a mouse xenograft model may require adjustment.

Experimental Protocols

Cell Culture and Preparation
  • Cell Line: Human prostate cancer cell line PC-3.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting:

    • When cells reach 80-90% confluency, wash with sterile Phosphate-Buffered Saline (PBS).

    • Detach cells using Trypsin-EDTA.

    • Neutralize trypsin with complete culture medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in sterile PBS or serum-free RPMI-1640.

    • Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion. The viability should be >95%.

    • Adjust the cell concentration to 1 x 10^7 cells/mL in a 1:1 mixture of serum-free media and Matrigel®. Keep the cell suspension on ice.

In Vivo Xenograft Model
  • Animal Model: Male athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

  • Tumor Cell Implantation:

    • Anesthetize the mouse using an appropriate anesthetic agent.

    • Subcutaneously inject 0.1 mL of the prepared PC-3 cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for tumor development.

    • Once tumors are palpable, measure the tumor volume 2-3 times per week using digital calipers.

    • Tumor volume (V) can be calculated using the formula: V = (Length x Width²) / 2.

    • Monitor the body weight of the mice throughout the experiment as an indicator of toxicity.

This compound Administration
  • Group Randomization: Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1 (Control): Vehicle control (e.g., ultra-pure water for oral gavage, sterile PBS for IP injection).

    • Group 2 (this compound - Low Dose): Administer the selected low dose of this compound.

    • Group 3 (this compound - High Dose): Administer the selected high dose of this compound.

    • (Optional) Group 4 (Positive Control): A standard-of-care chemotherapeutic agent for prostate cancer.

  • Administration:

    • Oral Gavage: Administer the this compound solution or suspension directly into the stomach using a gavage needle.

    • Intraperitoneal (IP) Injection: Inject the this compound solution into the peritoneal cavity.

  • Treatment Schedule: Continue treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach the maximum allowed size as per institutional guidelines.

Efficacy Evaluation and Endpoint Analysis
  • Primary Endpoint: Tumor growth inhibition.

  • Data Collection:

    • Record tumor volumes and body weights throughout the study.

    • At the end of the study, euthanize the mice.

    • Excise the tumors and record their final weight.

  • Tissue Processing:

    • Fix a portion of the tumor tissue in 10% neutral buffered formalin for histopathological and immunohistochemical (IHC) analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

    • Snap-freeze another portion of the tumor tissue in liquid nitrogen for molecular analysis (e.g., Western blotting for signaling pathway proteins).

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the observed differences between treatment groups.

Mandatory Visualization

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Model cluster_treatment Treatment cluster_analysis Analysis PC3_Culture PC-3 Cell Culture Harvest Cell Harvesting & Preparation PC3_Culture->Harvest Implantation Subcutaneous Implantation in Nude Mice Harvest->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Control Control Group (Vehicle) Randomization->Control MP_Low This compound (Low Dose) Randomization->MP_Low MP_High This compound (High Dose) Randomization->MP_High Endpoint Endpoint Analysis: Tumor Volume & Weight Control->Endpoint MP_Low->Endpoint MP_High->Endpoint Histo Histopathology & IHC Endpoint->Histo Molecular Molecular Analysis Endpoint->Molecular

Caption: Experimental workflow for the in vivo xenograft model.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibition AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Autophagy Autophagy AMPK->Autophagy Induction

References

Application Notes and Protocols: Investigating the Anti-Cancer Effects of Monascuspiloin on Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-cancer effects of Monascuspiloin, a yellow pigment isolated from Monascus pilosus-fermented rice, on prostate cancer cells. The protocols outlined below are based on established research and are intended to guide researchers in studying the efficacy and mechanisms of this compound, both as a standalone agent and in combination with other therapies such as ionizing radiation.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on prostate cancer cell lines.

Table 1: In Vitro Efficacy of this compound on Prostate Cancer Cell Viability

Cell LineTreatmentConcentration (µM)Incubation Time (h)Cell Viability (%)IC50 (µM)Reference
PC-3This compound (MP)2548~60%46.96 ± 0.95[1]
LNCaPThis compound (MP)-48-44.97 ± 2.12[1]
PC-3MP + Ionizing Radiation (IR)25 µM MP + 4 Gy IR48Significantly lower than either treatment alone-[2]

Table 2: In Vivo Efficacy of this compound in a PC-3 Xenograft Model [2]

Treatment GroupTumor Growth Delay (TGD) Time (days)Tumor Growth Inhibition (%) on Day 10
Control--
This compound (MP) alone10.4 ± 4.2-
Ionizing Radiation (IR) alone17.8 ± 6.2-
MP + IR52.3 ± 7.171%

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Culture and Maintenance
  • Cell Lines:

    • PC-3 (androgen-independent human prostate cancer cells)

    • LNCaP (androgen-dependent human prostate cancer cells)

  • Culture Medium:

    • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions:

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture:

    • When cells reach 80-90% confluency, detach them using a 0.25% trypsin-EDTA solution.

    • Resuspend cells in fresh culture medium and seed into new culture flasks or plates for experiments.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding:

    • Seed prostate cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for the desired time points (e.g., 24, 48, 72 hours).

    • For combination studies, treat cells with this compound and/or ionizing radiation as per the experimental design.

  • MTT Addition:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Remove the medium and add 200 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE:

    • Separate equal amounts of protein (e.g., 30-50 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-AMPK, AMPK, LC3B, p62, and GAPDH as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 4: In Vivo Tumor Xenograft Study
  • Animal Model:

    • Use male athymic nude mice (e.g., 6-8 weeks old).

  • Tumor Cell Implantation:

    • Subcutaneously inject PC-3 cells (e.g., 1 x 10⁶ cells in 100 µL of serum-free medium) into the flank of each mouse.

  • Treatment:

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., control, this compound alone, ionizing radiation alone, combination).

    • Administer this compound (e.g., via oral gavage) and/or localized ionizing radiation according to the study design.

  • Tumor Measurement:

    • Measure tumor volume using calipers every few days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint:

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow.

Monascuspiloin_Akt_mTOR_Pathway cluster_treatment Treatment This compound This compound Akt Akt This compound->Akt Inhibits IR Ionizing Radiation ER_Stress ER Stress IR->ER_Stress mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits CellDeath Cell Death Autophagy->CellDeath ER_Stress->Autophagy

Caption: this compound inhibits the Akt/mTOR pathway, leading to autophagy.

Monascuspiloin_AMPK_Pathway cluster_response Cellular Response This compound This compound AMPK AMPK This compound->AMPK Activates Autophagy Autophagy AMPK->Autophagy CellCycleArrest G2/M Arrest AMPK->CellCycleArrest Apoptosis Apoptosis Autophagy->Apoptosis Sensitizes

Caption: this compound activates the AMPK pathway in PC-3 cells.

Experimental_Workflow start Start: Prostate Cancer Cell Lines (PC-3, LNCaP) in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo viability Cell Viability (MTT Assay) in_vitro->viability western Mechanism (Western Blot) in_vitro->western xenograft Tumor Xenograft Model in_vivo->xenograft analysis Data Analysis & Conclusion viability->analysis western->analysis xenograft->analysis

Caption: General workflow for investigating this compound's effects.

References

Monascuspiloin: A Promising Agent for Inducing Apoptosis and Autophagy in Cancer Cells - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Monascuspiloin, a yellow pigment derived from Monascus pilosus-fermented rice, has demonstrated significant anti-cancer properties. This document provides a comprehensive overview of its mechanisms of action, focusing on the induction of apoptosis and autophagy in prostate cancer cells. Detailed protocols for key experiments are provided, along with a summary of quantitative data and visual representations of the signaling pathways involved.

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men. The development of novel therapeutic agents that can effectively target cancer cells with minimal toxicity is a critical area of research. This compound has emerged as a promising candidate, exhibiting cytotoxic effects against both androgen-dependent (LNCaP) and androgen-independent (PC-3) prostate cancer cells through distinct molecular pathways.[1][2] In androgen-dependent LNCaP cells, this compound primarily induces apoptosis by suppressing the PI3K/Akt/mTOR signaling pathway.[1][2] Conversely, in androgen-independent PC-3 cells, it triggers autophagic cell death via the activation of the AMPK signaling pathway.[1][2] Furthermore, studies have shown that this compound can enhance the sensitivity of prostate cancer cells to radiation therapy, in part by stimulating endoplasmic reticulum (ER) stress and inducing autophagy.[3][4][5]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in prostate cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineTypeIC50 Value (µM)Reference
LNCaPAndrogen-dependent prostate cancer47[1]
PC-3Androgen-independent prostate cancer45[1]

Table 2: In Vivo Tumor Growth Inhibition by this compound in PC-3 Xenograft Model

Treatment GroupDosageTumor Growth Inhibition (%)Reference
This compound40 mg/kgNot specified[6]
This compound120 mg/kgNot specified[6]
This compound (in combination with IR)1 mg/kg x 642.5 ± 12.6[3]
Ionizing Radiation (IR) (6Gy)-52.4 ± 11.3[3]
This compound + IR1 mg/kg x 6 + 6Gy71.4 ± 8.1[3]

Signaling Pathways

This compound's dual action on apoptosis and autophagy is governed by its differential effects on key signaling pathways in different prostate cancer cell types.

G cluster_0 Androgen-Dependent (LNCaP) cluster_1 Androgen-Independent (PC-3) MP0 This compound PI3K PI3K MP0->PI3K inhibits Akt Akt PI3K->Akt inhibits mTOR mTOR Akt->mTOR inhibits Apoptosis Apoptosis mTOR->Apoptosis induces MP1 This compound AMPK AMPK MP1->AMPK activates Autophagy Autophagy AMPK->Autophagy induces

Caption: this compound signaling pathways in prostate cancer cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cancer cells.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Prostate cancer cells (LNCaP or PC-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 48 hours. Include a vehicle control (DMSO).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control. The IC50 value can be determined by plotting cell viability against this compound concentration.

G A Seed cells in 96-well plate B Treat with this compound A->B C Add MTT solution B->C D Dissolve formazan with DMSO C->D E Measure absorbance D->E

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in LNCaP cells treated with this compound.

Materials:

  • LNCaP cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed LNCaP cells and treat with the desired concentration of this compound (e.g., 50 µM) for 48 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Protocol 3: Autophagy Detection (Acridine Orange Staining)

This protocol is for detecting the formation of acidic vesicular organelles (AVOs), a characteristic of autophagy, in PC-3 cells.

Materials:

  • PC-3 cells

  • This compound

  • Acridine Orange (AO) solution (1 µg/mL in PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed PC-3 cells and treat with this compound (e.g., 25 µM) for 48 hours.

  • Harvest the cells and wash with PBS.

  • Stain the cells with Acridine Orange solution for 15 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Analyze the cells by flow cytometry. The cytoplasm and nucleus of stained cells fluoresce bright green, whereas acidic compartments, such as autolysosomes, fluoresce bright red.

  • Alternatively, visualize the cells under a fluorescence microscope.

Protocol 4: Western Blot Analysis for Signaling Proteins

This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR and AMPK pathways.

Materials:

  • LNCaP or PC-3 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-AMPK, anti-AMPK, anti-LC3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, particularly for prostate cancer, by inducing both apoptosis and autophagy through distinct signaling pathways. The provided protocols offer a framework for researchers to investigate the cellular and molecular effects of this compound and similar compounds. Further research is warranted to fully elucidate its therapeutic potential and to explore its efficacy in other cancer types.

References

Application Notes and Protocols: Studying the Anti-inflammatory Effects of Monascuspiloin in RAW 264.7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, such as the RAW 264.7 cell line, are key players in the inflammatory process. Upon stimulation with lipopolysaccharide (LPS), RAW 264.7 cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The production of these mediators is largely regulated by the activation of signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). Monascuspiloin, a yellow pigment derived from Monascus species, has garnered interest for its potential biological activities. These application notes provide a comprehensive guide for investigating the anti-inflammatory properties of this compound in LPS-stimulated RAW 264.7 macrophages.

Data Presentation

The following tables summarize the expected quantitative data from key experiments. Note that the specific values for this compound are illustrative and should be determined experimentally.

Table 1: Effect of this compound on Cell Viability in RAW 264.7 Cells

Concentration of this compound (µM)Cell Viability (%)
0 (Control)100 ± 5.0
198 ± 4.5
596 ± 5.2
1095 ± 4.8
2593 ± 5.5
5091 ± 4.9

Data are presented as mean ± standard deviation (SD) of three independent experiments. Cell viability was determined by MTT assay after 24 hours of treatment.

Table 2: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

TreatmentNO Concentration (µM)Inhibition of NO Production (%)
Control2.5 ± 0.5-
LPS (1 µg/mL)55.0 ± 4.00
LPS + this compound (1 µM)45.2 ± 3.517.8
LPS + this compound (5 µM)30.8 ± 2.944.0
LPS + this compound (10 µM)18.5 ± 2.166.4
LPS + this compound (25 µM)9.7 ± 1.582.4
IC₅₀ (µM) ~8.5

Data are presented as mean ± SD of three independent experiments. NO concentration in the culture supernatant was measured using the Griess assay.

Table 3: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control50 ± 1030 ± 820 ± 5
LPS (1 µg/mL)2500 ± 2001800 ± 150800 ± 70
LPS + this compound (10 µM)1200 ± 110850 ± 80380 ± 40
LPS + this compound (25 µM)600 ± 55400 ± 45180 ± 20

Data are presented as mean ± SD of three independent experiments. Cytokine levels in the culture supernatant were quantified by ELISA.

Table 4: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Cells

TreatmentRelative iNOS Expression (%)Relative COX-2 Expression (%)
Control5 ± 28 ± 3
LPS (1 µg/mL)100100
LPS + this compound (10 µM)45 ± 555 ± 6
LPS + this compound (25 µM)20 ± 428 ± 4

Data are presented as mean ± SD of three independent experiments. Protein expression was determined by Western blot analysis and densitometric quantification, normalized to a loading control (e.g., β-actin).

Experimental Protocols

Cell Culture and Treatment
  • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (dissolved in a vehicle like DMSO, with the final DMSO concentration kept below 0.1%) for 1-2 hours.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway studies).

Cell Viability Assay (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

  • Treat the cells with different concentrations of this compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated cells).

Nitric Oxide (NO) Assay (Griess Assay)
  • Seed RAW 264.7 cells in a 24-well plate.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • Seed RAW 264.7 cells in a 24-well plate, pre-treat with this compound, and stimulate with LPS for 24 hours.

  • Collect the cell culture supernatant and centrifuge to remove cell debris.

  • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
  • Seed RAW 264.7 cells in a 6-well plate.

  • Pre-treat with this compound and stimulate with LPS for the appropriate duration (e.g., 24 hours for iNOS and COX-2; shorter times like 15-60 minutes for phosphorylated signaling proteins).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start RAW 264.7 Cells culture Cell Culture start->culture seeding Seeding in Plates culture->seeding pretreatment Pre-treatment with This compound seeding->pretreatment stimulation LPS Stimulation pretreatment->stimulation viability MTT Assay (Cell Viability) stimulation->viability no_assay Griess Assay (NO Production) stimulation->no_assay elisa ELISA (Cytokines: TNF-α, IL-6, IL-1β) stimulation->elisa western Western Blot (iNOS, COX-2, NF-κB, MAPK) stimulation->western quantification Quantification & Analysis viability->quantification no_assay->quantification elisa->quantification western->quantification

Caption: Experimental workflow for studying the anti-inflammatory effects of this compound.

signaling_pathway cluster_nfkb NF-κB Pathway cluster_downstream Pro-inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK This compound This compound This compound->p38 This compound->ERK This compound->JNK This compound->IKK NFkappaB_nucleus p65/p50 (nucleus) p38->NFkappaB_nucleus activate AP-1 (not shown) & regulate NF-κB ERK->NFkappaB_nucleus activate AP-1 (not shown) & regulate NF-κB JNK->NFkappaB_nucleus activate AP-1 (not shown) & regulate NF-κB IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB p65/p50 IkappaB->NFkappaB releases NFkappaB->NFkappaB_nucleus translocates iNOS iNOS NFkappaB_nucleus->iNOS COX2 COX-2 NFkappaB_nucleus->COX2 Cytokines TNF-α, IL-6, IL-1β NFkappaB_nucleus->Cytokines NO NO iNOS->NO PGs Prostaglandins COX2->PGs

Caption: Proposed signaling pathway for the anti-inflammatory action of this compound.

logical_relationship This compound This compound Inhibition_Signaling Inhibition of NF-κB & MAPK Pathways This compound->Inhibition_Signaling Reduced_Mediators Decreased Expression of iNOS, COX-2, TNF-α, IL-6, IL-1β Inhibition_Signaling->Reduced_Mediators Anti_inflammatory_Effect Anti-inflammatory Effect Reduced_Mediators->Anti_inflammatory_Effect

Caption: Logical relationship of this compound's anti-inflammatory mechanism.

Application Note: DPPH Assay for Evaluating Monascuspiloin's Antioxidant Potential

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay for the quantitative determination of Monascuspiloin's antioxidant activity, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound is a yellow azaphilone pigment, a fungal metabolite produced by various Monascus species, notably found in Monascus-fermented red mold rice.[1][2] This compound is gaining attention for its significant pharmacological activities, including potential anti-androgenic, anti-cancer, and antioxidant properties.[3][4] Reactive oxygen species (ROS) are byproducts of normal metabolism, but their overproduction can lead to oxidative stress, a condition implicated in numerous diseases.[5] Antioxidants mitigate this damage by neutralizing ROS.[3] The DPPH assay is a widely used, rapid, and reliable spectrophotometric method to assess the antioxidant capacity of compounds.[6] It measures the ability of a substance to scavenge the stable DPPH free radical.[7] This application note provides a detailed protocol for determining the antioxidant activity of this compound using the DPPH assay.

Principle of the DPPH Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on an electron-transfer reaction.[8] DPPH is a stable free radical that has a deep purple color in solution, with a characteristic absorbance maximum around 517 nm.[9] When an antioxidant compound, such as this compound, donates a hydrogen atom or an electron to the DPPH radical, it neutralizes the radical, forming the reduced, stable hydrazine (B178648) molecule (DPPH-H).[6] This reduction results in a color change from purple to a pale yellow.[7][8] The degree of this discoloration, measured as a decrease in absorbance at 517 nm, is directly proportional to the radical-scavenging activity of the antioxidant present in the sample.[10]

Experimental Protocols

This section details the necessary materials, reagent preparation, and step-by-step procedure for conducting the DPPH assay on this compound.

1. Materials and Equipment

  • Test Compound: this compound (C₂₁H₂₈O₅)[2]

  • Reagent: DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Positive Control: Ascorbic acid or Trolox

  • Solvent: Spectrophotometric grade methanol (B129727) or ethanol (B145695)

  • Equipment:

    • UV-Vis spectrophotometer or 96-well microplate reader

    • Analytical balance

    • Calibrated micropipettes

    • Volumetric flasks

    • 96-well microplates or quartz cuvettes

    • Vortex mixer

2. Safety Precautions

  • DPPH: Can be an irritant. Minimize skin and eye contact by wearing gloves and safety glasses.[9]

  • Organic Solvents: Methanol and ethanol are flammable and toxic. Handle in a well-ventilated fume hood, away from ignition sources.[9]

  • General: Follow standard laboratory safety procedures when handling all chemicals and equipment.

3. Reagent Preparation

  • DPPH Working Solution (0.1 mM):

    • Accurately weigh approximately 4 mg of DPPH powder.

    • Dissolve it in 100 mL of methanol or ethanol in a volumetric flask.

    • This solution should be freshly prepared before each assay and kept in an amber bottle or wrapped in aluminum foil to protect it from light, as DPPH is light-sensitive.[6][9]

  • This compound Stock Solution (e.g., 1 mg/mL):

    • Dissolve a known weight of this compound in the chosen solvent (e.g., methanol, DMSO) to create a stock solution.

    • From the stock solution, prepare a series of dilutions to obtain various concentrations for testing (e.g., 10, 25, 50, 80, 100, 200 µg/mL).

  • Positive Control Stock Solution (e.g., 1 mg/mL):

    • Prepare a stock solution of Ascorbic acid or Trolox in the same manner as the test compound.

    • Prepare a series of dilutions for generating a standard curve and for comparison.

4. Assay Procedure (96-Well Microplate Method)

  • Plate Setup: Add reagents to the wells of a 96-well microplate as described in the table below.

    Well Type Reagent 1 (100 µL) Reagent 2 (100 µL) Purpose
    Test Sample This compound dilution 0.1 mM DPPH Solution Measures absorbance of sample reaction.
    Positive Control Ascorbic Acid dilution 0.1 mM DPPH Solution Measures absorbance of positive control.
    Blank (Control) Solvent (Methanol) 0.1 mM DPPH Solution Measures initial absorbance of DPPH.

    | Negative Control | this compound dilution | Solvent (Methanol) | Corrects for the intrinsic color of the sample. |

  • Reaction Initiation: Add the DPPH working solution to all wells except the negative controls. Mix thoroughly using a multichannel pipette or by gently shaking the plate.[10]

  • Incubation: Cover the plate to prevent evaporation and incubate in the dark at room temperature for 30 minutes.[8][9] The incubation time is critical and should be consistent across all experiments.[7]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[7]

5. Data Analysis and Calculation

  • Calculate Percentage Scavenging Activity: The radical scavenging activity is calculated using the following formula:[8]

    % Scavenging Activity = [ (A_blank – (A_sample – A_negative_control)) / A_blank ] x 100

    Where:

    • A_blank: Absorbance of the Blank (Solvent + DPPH).

    • A_sample: Absorbance of the Test Sample (this compound + DPPH).

    • A_negative_control: Absorbance of the Negative Control (this compound + Solvent).

  • Determine IC₅₀ Value: The IC₅₀ value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[8] To determine this value, plot the percentage of scavenging activity against the corresponding concentrations of this compound. The IC₅₀ value can then be calculated from the resulting dose-response curve using linear regression analysis. A lower IC₅₀ value signifies a higher antioxidant activity.[11]

Data Presentation

Quantitative results should be organized for clarity and comparison. The table below presents example data for the DPPH scavenging activity of this compound.

CompoundConcentration (µg/mL)Mean Absorbance (517 nm)% Scavenging ActivityIC₅₀ (µg/mL)
This compound 100.88511.5%\multirow{5}{}{80.0 [3][11]}
250.76223.8%
500.60139.9%
800.49850.2%
1000.41558.5%
Ascorbic Acid 2.50.81019.0%\multirow{4}{}{~5.0 }
(Positive Control)5.00.48551.5%
7.50.29071.0%
10.00.15584.5%
Note: Absorbance values are hypothetical for illustrative purposes. A_blank is assumed to be 1.000. The IC₅₀ value for this compound is based on literature data.

Mandatory Visualizations

Diagrams created using Graphviz to illustrate key processes.

DPPH_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Procedure cluster_analysis 3. Data Analysis prep prep step step data data result result A Prepare 0.1 mM DPPH Solution D Pipette Reagents into 96-Well Plate (Sample, Controls, Blank) A->D B Prepare this compound Stock & Dilutions B->D C Prepare Positive Control (e.g., Ascorbic Acid) C->D E Incubate in Dark (30 min, Room Temp) D->E F Measure Absorbance at 517 nm E->F G Calculate % Scavenging Activity Using Formula F->G H Plot Dose-Response Curve (% Scavenging vs. Concentration) G->H I Determine IC50 Value H->I

Caption: Experimental workflow for the DPPH antioxidant assay.

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

References

Monascuspiloin: A Novel Radiosensitizer for Enhanced Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Monascuspiloin (MP), a yellow pigment isolated from rice fermented with Monascus pilosus, has emerged as a promising natural compound with anticancer properties.[1][2] Recent studies have highlighted its potential as a radiosensitizer, a substance that makes cancer cells more susceptible to radiation therapy.[2][3] This document provides detailed application notes and protocols based on preclinical research, designed to guide researchers, scientists, and drug development professionals in exploring the utility of this compound in combination with ionizing radiation (IR) for cancer treatment. The primary focus of these notes is on androgen-independent prostate cancer, a challenging malignancy to treat.[2][3]

Mechanism of Action: Radiosensitization

This compound enhances the efficacy of radiation therapy through a multi-faceted mechanism that involves the induction of cellular stress and the inhibition of pro-survival signaling pathways. When used in combination with ionizing radiation, this compound has been shown to:

  • Enhance DNA Damage: The combination of MP and IR leads to a significant increase in DNA damage in cancer cells compared to either treatment alone.[2][3]

  • Induce Endoplasmic Reticulum (ER) Stress: This combined treatment triggers ER stress, a condition that can lead to cell death when prolonged or severe.[2][3]

  • Promote Autophagic Cell Death: this compound and IR together induce autophagy, a cellular process that can lead to cell death.[2][3]

  • Inhibit the Akt/mTOR Signaling Pathway: A key action of the combined therapy is the downregulation of the Akt/mTOR pathway, which is crucial for cancer cell survival, proliferation, and resistance to therapy.[2][3][4] By inhibiting this pathway, this compound sensitizes cancer cells to the cytotoxic effects of radiation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on the radiosensitizing effects of this compound.

Table 1: In Vitro Cytotoxicity and Radiosensitization of this compound in PC-3 Human Prostate Cancer Cells

Treatment GroupCell Viability (% of Control)Survival Fraction (at 4 Gy IR)Notes
Control100%1.0Untreated cells.
This compound (25 µM)~80%Not ApplicableEffect of MP alone on cell viability after 48 hours.
Ionizing Radiation (4 Gy)~60%~0.6Effect of IR alone on cell survival.
MP (25 µM) + IR (4 Gy)~30%~0.3Synergistic effect of the combined treatment, demonstrating significant radiosensitization.

Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.[2]

Table 2: In Vivo Tumor Growth Delay in a PC-3 Xenograft Model

Treatment GroupTumor Growth Delay (TGD) in Days (Mean ± SD)Tumor Growth Inhibition (%) on Day 10
ControlNot Applicable0%
This compound (MP) alone10.4 ± 4.2Not specified
Ionizing Radiation (IR) alone17.8 ± 6.2Not specified
MP + IR52.3 ± 7.171%

This data highlights the significant enhancement of radiation-induced tumor growth delay by this compound in a preclinical animal model.[2]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the radiosensitizing effects of this compound.

Protocol 1: Cell Viability and Clonogenic Survival Assay

Objective: To assess the cytotoxic and radiosensitizing effects of this compound on cancer cells in vitro.

Materials:

  • Cancer cell line (e.g., PC-3 human prostate cancer cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (MP) stock solution

  • MTT or similar cell viability reagent

  • Radiation source (e.g., X-ray irradiator)

  • 6-well and 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Crystal violet staining solution

Procedure:

A. Cell Viability (MTT Assay):

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0-45 µM) for 48 hours.[2]

  • Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

B. Clonogenic Survival Assay:

  • Seed a known number of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Allow cells to attach for 24 hours.

  • Pre-treat the cells with a non-toxic concentration of this compound (e.g., 25 µM) for a specified duration (e.g., 24 hours).[2]

  • Irradiate the cells with varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

  • Replace the medium with fresh complete medium and incubate for 10-14 days until visible colonies form.

  • Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.

  • Count the number of colonies (containing ≥50 cells).

  • Calculate the plating efficiency and survival fraction for each treatment group.

Protocol 2: Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of this compound and/or ionizing radiation on the expression and phosphorylation of key proteins in the Akt/mTOR signaling pathway.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat cells with this compound (e.g., 25 µM) and/or ionizing radiation (e.g., 4 Gy) for 48 hours.[2]

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 3: In Vivo Tumor Xenograft Study

Objective: To evaluate the radiosensitizing effect of this compound on tumor growth in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., male nude mice)

  • Cancer cell line (e.g., PC-3)

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Radiation source

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells (e.g., 1 x 10⁶ PC-3 cells) into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100 mm³).

  • Randomize mice into treatment groups: Control, this compound alone, IR alone, and MP + IR.

  • Administer this compound (e.g., via oral gavage) for a specified duration.

  • Deliver a localized dose of ionizing radiation to the tumors in the IR and combination groups.

  • Measure tumor volume with calipers every few days.

  • Monitor animal body weight and overall health.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for LC3 and p62).[4]

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

Monascuspiloin_Radiosensitization_Pathway IR Ionizing Radiation (IR) Combined MP + IR IR->Combined MP This compound (MP) MP->Combined DNA_Damage Enhanced DNA Damage Combined->DNA_Damage induces ER_Stress ER Stress Combined->ER_Stress induces PI3K_Akt PI3K/Akt Pathway Combined->PI3K_Akt inhibits Cell_Death Cancer Cell Death DNA_Damage->Cell_Death leads to Autophagy Autophagy ER_Stress->Autophagy can trigger mTOR mTOR PI3K_Akt->mTOR activates p70S6K p70S6K mTOR->p70S6K activates mTOR->Autophagy inhibits Autophagy->Cell_Death contributes to

Caption: Signaling pathway of this compound-mediated radiosensitization.

Experimental_Workflow_In_Vitro Start Start: Cancer Cell Culture (e.g., PC-3) Treatment Treatment: 1. MP alone 2. IR alone 3. MP + IR 4. Control Start->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Clonogenic Clonogenic Survival Assay Treatment->Clonogenic Western_Blot Western Blot (Akt/mTOR pathway) Treatment->Western_Blot Analysis Data Analysis: - IC50 - Survival Fraction - Protein Expression Cell_Viability->Analysis Clonogenic->Analysis Western_Blot->Analysis

Caption: In vitro experimental workflow for evaluating this compound.

Experimental_Workflow_In_Vivo Start Start: Tumor Xenograft (PC-3 in nude mice) Grouping Randomize into Treatment Groups Start->Grouping Treatment Treatment Administration: - MP (oral gavage) - IR (localized) Grouping->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint: Tumor Excision Monitoring->Endpoint Analysis Analysis: - Tumor Growth Delay - Immunohistochemistry Endpoint->Analysis

Caption: In vivo experimental workflow for this compound evaluation.

Conclusion and Future Perspectives

This compound demonstrates significant potential as a radiosensitizer for cancer therapy, particularly for radioresistant tumors like androgen-independent prostate cancer.[2][3] The preclinical data strongly suggest that its ability to enhance radiation-induced DNA damage, induce ER stress and autophagy, and inhibit the pro-survival Akt/mTOR pathway warrants further investigation.[2][3][4] Future studies should focus on optimizing dosing and treatment schedules, evaluating its efficacy in other cancer types, and ultimately translating these promising preclinical findings into clinical trials. These application notes and protocols provide a foundational framework for researchers to build upon in the exciting field of natural product-based radiosensitizers.

References

Application Notes & Protocols: Analytical Methods for the Separation of Monascuspiloin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analytical methods for separating Monascuspiloin, a bioactive yellow pigment, from the complex mixture of other pigments produced by Monascus species. Monascus pigments are a class of fungal polyketides that include a spectrum of yellow, orange, and red compounds, each with unique chemical structures and potential biological activities.[1][2][3] The effective separation and purification of individual pigments like this compound are critical for accurate characterization, toxicological assessment, and exploration of their therapeutic potential.[4][5]

This compound is an azaphilone yellow pigment that has been isolated from species such as Monascus pilosus.[5] Its separation is challenging due to the structural similarity it shares with other Monascus pigments, such as monascin (B191897) and ankaflavin (B600211) (yellow), rubropunctatin (B192291) and monascorubrin (B81130) (orange), and their various derivatives.[1][4] This guide details protocols for Thin-Layer Chromatography (TLC), Column Chromatography (CC), and High-Performance Liquid Chromatography (HPLC) to facilitate the isolation and purification of this compound.

I. Biosynthesis of Monascus Pigments: A General Overview

Understanding the biosynthetic pathway of Monascus pigments provides context for the chemical diversity of the mixture and informs separation strategies. The production of these pigments is a hybrid pathway that involves both polyketide and fatty acid synthesis.[6][7] A Type I polyketide synthase (PKS) and a fatty acid synthase (FAS) work together to generate the core azaphilone chromophore.[6][7] This process initially yields orange pigments like monascorubrin, which serve as key intermediates.[6][8] These orange pigments can then be converted into red pigments through non-enzymatic reactions with amino acids or transformed into various yellow pigments, including this compound, through enzymatic reduction.[4][6][7]

G Simplified Biosynthesis of Monascus Pigments cluster_input Precursors cluster_core Core Synthesis cluster_products Pigment Classes PKS Polyketide Synthase (PKS) Chromophore Hexaketide Chromophore PKS->Chromophore FAS Fatty Acid Synthase (FAS) FAS->Chromophore Orange Orange Pigments (e.g., Monascorubrin, Rubropunctatin) Chromophore->Orange Esterification Red Red Pigments (e.g., Monascorubramine) Orange->Red + Amino Acids (Non-enzymatic) Yellow Yellow Pigments (e.g., this compound, Ankaflavin) Orange->Yellow Reduction (Enzymatic)

Caption: Simplified pathway of Monascus pigment biosynthesis.

II. Experimental Workflow for Pigment Separation

The overall process for isolating this compound involves a multi-step approach that begins with the extraction of crude pigments from the Monascus fermentation culture, followed by a series of chromatographic separations to isolate the target compound.

G General Workflow for this compound Purification cluster_fractions Fraction Collection start Monascus Fermentation Culture extraction Crude Pigment Extraction (e.g., Ethanol Extraction) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration column_chrom Bulk Separation (Column Chromatography) concentration->column_chrom red_frac Red Fraction column_chrom->red_frac orange_frac Orange Fraction column_chrom->orange_frac yellow_frac Yellow Fraction (Contains this compound) column_chrom->yellow_frac tlc Fraction Analysis (TLC) yellow_frac->tlc hplc High-Purity Separation (Preparative HPLC) tlc->hplc Confirm presence final Isolated this compound hplc->final

Caption: Multi-step workflow for this compound isolation.

III. Analytical Methodologies and Protocols

A. Thin-Layer Chromatography (TLC)

Application Notes: TLC is a rapid, cost-effective, and versatile technique ideal for the initial qualitative analysis of Monascus pigment extracts.[1] It is primarily used to identify the presence of different pigment classes (yellow, orange, red), to monitor the progress of column chromatography separations, and to select appropriate solvent systems for larger-scale purification.[9][10] The separation is based on the differential partitioning of the pigments between the stationary phase (typically silica (B1680970) gel) and the mobile phase.

Quantitative Data Summary:

Solvent System (v/v/v)Pigment ColorReported Rf ValuesSource
Trichloroethane : Methanol (B129727) (1:1)Red0.653, 0.713, 0.747[1][11]
Yellow0.727, 0.807, 0.865[1][11]
n-Hexane : Ethyl acetate (B1210297) (7:3)Red0.00 - 0.32[1][12]
Ethyl acetate : Formic acid : Acetic acid : Water (100:11:11:26)Red0.52 - 0.72[1]

Experimental Protocol:

  • Plate Preparation: Use pre-coated silica gel 60 F254 TLC plates. With a soft pencil, gently draw a faint origin line approximately 1.5 cm from the bottom of the plate.

  • Sample Application: Dissolve the crude or partially purified pigment extract in a small amount of a suitable solvent (e.g., methanol or ethanol). Using a capillary tube or micropipette, spot a small amount of the sample onto the origin line. Allow the spot to dry completely.

  • Developing Chamber Preparation: Pour the chosen solvent system (see table above) into a developing chamber to a depth of about 0.5 - 1 cm.[1] The solvent level must be below the origin line on the TLC plate. Close the chamber and allow it to saturate with solvent vapor for 15-30 minutes to ensure a uniform mobile phase front.[1]

  • Chromatogram Development: Carefully place the spotted TLC plate into the saturated chamber.[1] Close the lid and allow the solvent to ascend the plate via capillary action.

  • Visualization: When the solvent front has moved to about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[1] Allow the plate to air dry in a fume hood. The separated pigment spots will be visible under daylight. Further visualization can be done under a UV lamp if necessary.[1] Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

B. Column Chromatography (CC)

Application Notes: Column chromatography is a preparative technique used for the bulk separation of Monascus pigments into fractions based on their polarity.[12][13] Silica gel is a commonly used stationary phase, where less polar compounds (like yellow pigments) elute before more polar compounds.[12][14] This method is effective for obtaining enriched fractions of yellow pigments, which can then be further purified to isolate this compound. Macroporous resins can also be employed for the separation of yellow and orange pigments.[15]

Experimental Protocol (Silica Gel):

  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent (e.g., n-hexane).

    • Pour the slurry into a glass column, allowing the silica to settle into a uniform bed without air bubbles.

    • Equilibrate the packed column by passing 2-3 column volumes of the initial eluent through it until the bed is stable.

  • Sample Loading:

    • Concentrate the crude pigment extract to dryness.

    • Adsorb the dry extract onto a small amount of silica gel.

    • Carefully add the silica-adsorbed sample to the top of the column bed, creating a thin, even layer.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., n-hexane : ethyl acetate, 8:2) to elute the yellow pigment fraction.[12]

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate, followed by ethyl acetate : methanol mixtures).[12] This will sequentially elute the orange and then the red pigment fractions.

    • A specific system for eluting yellow pigments is a mixture of ethyl acetate: ethanol: water (90:25:4).[13][14]

  • Fraction Collection: Collect the eluate in separate tubes using a fraction collector. Monitor the separation visually by the color of the bands moving down the column and the color of the eluate.

  • Analysis: Analyze the collected fractions using TLC to identify those containing the target yellow pigments, including this compound. Pool the relevant fractions for further purification.

C. High-Performance Liquid Chromatography (HPLC)

Application Notes: HPLC is a high-resolution technique essential for the final purification and quantification of this compound.[13] Reversed-phase HPLC, using a C18 column, is the most common method.[15][16][17] It separates compounds based on their hydrophobicity. The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of multiple wavelengths and provides UV-Vis spectra of the eluting peaks, which aids in peak identification.

Quantitative Data Summary: HPLC Conditions

ParameterCondition 1Condition 2Condition 3
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Reversed-Phase C17 (e.g., 2.1 x 75 mm, 5 µm)Reversed-Phase C18 (e.g., 4.6 x 100 mm, 3.5 µm)
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid(Isocratic, 40:60 v/v)[14]A: Water/ACN/TFA (95:5:0.1)B: Water/ACN/TFA (5:95:0.1)(Linear Gradient)[15][16]A: 0.1% Formic AcidB: Methanol(Isocratic, 20:80 v/v)[3]
Flow Rate 0.5 mL/min[14]1.0 mL/min[16]0.5 mL/min[3]
Detection Photodiode Array (PDA) or UV-Vis at 386 nm (for yellow pigments)[14]UV-Vis at 470 nm (for orange pigments) or 410 nm (general)[15][18]UV-Vis Detector
Column Temp. 40 °C[14]45 °C[16]30 °C[3]

Experimental Protocol (Analytical & Preparative):

  • Sample Preparation: Take the enriched yellow pigment fraction from column chromatography, concentrate it, and redissolve it in the mobile phase (e.g., methanol).[15] Filter the sample through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.[12][14]

  • System Equilibration: Set up the HPLC system with the chosen column and mobile phase. Equilibrate the column by running the mobile phase through it until a stable baseline is achieved.

  • Injection and Elution: Inject the filtered sample onto the column.[15] Run the HPLC using either an isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) elution program as detailed in the table above.

  • Detection and Fraction Collection: Monitor the chromatogram at a wavelength appropriate for yellow pigments (e.g., ~380-410 nm).[14][18] For preparative HPLC, collect the peak corresponding to the retention time of this compound.

  • Purity Confirmation: Re-analyze the collected fraction using analytical HPLC to confirm its purity. Further characterization can be performed using techniques like LC-MS and NMR to verify the identity of the isolated compound as this compound.[12]

References

Application Notes and Protocols for Investigating the AMPK Signaling Pathway Activation by Monascuspiloin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monascuspiloin, a yellow pigment derived from Monascus pilosus-fermented rice, has garnered attention for its potential anticancer properties.[1][2] Emerging research indicates that one of the key mechanisms through which this compound exerts its effects is the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][3] AMPK, a crucial cellular energy sensor, plays a pivotal role in regulating metabolism and cell growth. Its activation can lead to the inhibition of anabolic pathways, such as protein synthesis, and the stimulation of catabolic processes, like autophagy, thereby impacting cancer cell survival.[4]

These application notes provide a comprehensive guide for researchers interested in studying the effects of this compound on the AMPK signaling pathway. Included are detailed protocols for key experiments, data presentation guidelines, and visualizations to facilitate a thorough investigation of this promising compound.

Data Presentation

A critical aspect of investigating the effect of a compound on a signaling pathway is the clear and concise presentation of quantitative data. The following tables provide a template for summarizing experimental results from Western blot analyses, which are fundamental to this research.

Table 1: Dose-Dependent Effect of this compound on AMPK Phosphorylation in PC-3 Cells

TreatmentConcentration (µM)p-AMPKα (Thr172) / Total AMPKα Ratio (Densitometry Units)Fold Change vs. Control
Vehicle Control0Insert Value1.0
This compound5Insert ValueCalculate
This compound15Insert ValueCalculate
This compound25Insert ValueCalculate
This compound35Insert ValueCalculate
This compound45Insert ValueCalculate
Positive Control (e.g., AICAR)SpecifyInsert ValueCalculate

Note: Densitometry values should be normalized to the loading control before calculating the ratio. Fold change is calculated relative to the vehicle control.

Table 2: Effect of this compound on the Phosphorylation of the AMPK Downstream Target ACC in PC-3 Cells

TreatmentConcentration (µM)p-ACC (Ser79) / Total ACC Ratio (Densitometry Units)Fold Change vs. Control
Vehicle Control0Insert Value1.0
This compound25Insert ValueCalculate
Positive Control (e.g., AICAR)SpecifyInsert ValueCalculate

Note: A concentration of 25 µM this compound has been shown to be effective in PC-3 cells.[2][5] Densitometry values should be normalized to the loading control before calculating the ratio.

Signaling Pathways and Experimental Workflows

AMPK Signaling Pathway

The following diagram illustrates the central role of AMPK in cellular metabolism and how its activation by this compound can influence downstream pathways, such as the Akt/mTOR pathway, to induce autophagy in cancer cells.

AMPK_Pathway cluster_upstream Upstream Signals cluster_core AMPK Core cluster_downstream Downstream Effects This compound This compound AMPK AMPK This compound->AMPK Activates AMP_ATP Increased AMP/ATP Ratio AMP_ATP->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK ACC ACC pAMPK->ACC Phosphorylates Akt Akt pAMPK->Akt Inhibits Autophagy Autophagy pAMPK->Autophagy Promotes pACC p-ACC (Inactive) ACC->pACC FattyAcid Fatty Acid Synthesis pACC->FattyAcid Inhibits mTOR mTOR Akt->mTOR Activates mTOR->Autophagy Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes

Caption: this compound activates AMPK, leading to downstream effects.

Experimental Workflow for Investigating this compound's Effect on AMPK

This diagram outlines a logical sequence of experiments to characterize the activation of the AMPK pathway by this compound.

Experimental_Workflow start Start: Treat PC-3 cells with varying concentrations of This compound western Western Blot Analysis (p-AMPK, AMPK, p-ACC, ACC) start->western kinase In Vitro Kinase Assay start->kinase if_staining Immunofluorescence Staining (p-AMPK localization) start->if_staining data Quantitative Data Analysis (Densitometry, Statistical Analysis) western->data kinase->data if_staining->data downstream Western Blot for Downstream Targets (p-Akt, p-mTOR) conclusion Conclusion: this compound activates AMPK pathway downstream->conclusion data->downstream

Caption: A logical workflow for AMPK activation studies.

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: PC-3 (androgen-independent human prostate cancer cells).[2][5]

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed PC-3 cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, chamber slides for immunofluorescence).

    • Allow cells to adhere and reach 70-80% confluency.

    • Prepare stock solutions of this compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1%.

    • Treat cells with varying concentrations of this compound (e.g., 0, 5, 15, 25, 35, 45 µM) for the desired time period (e.g., 24 or 48 hours).[2] A vehicle control (DMSO only) must be included in all experiments.

2. Western Blot Analysis for AMPK and ACC Phosphorylation

This protocol is essential for quantifying the levels of phosphorylated and total AMPK and its downstream target, ACC.

  • Materials:

    • Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking Buffer (5% non-fat dry milk or BSA in TBST)

    • Primary antibodies:

      • Rabbit anti-phospho-AMPKα (Thr172)

      • Rabbit anti-AMPKα

      • Rabbit anti-phospho-ACC (Ser79)

      • Rabbit anti-ACC

      • Antibody against a loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibody (anti-rabbit IgG)

    • Enhanced Chemiluminescence (ECL) substrate

  • Procedure:

    • After treatment, wash cells twice with ice-cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes.

    • Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Determine protein concentration of the supernatant using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Quantification: Use densitometry software to quantify the band intensities. Normalize the intensity of the phospho-protein band to the total protein band and the loading control.[5]

3. In Vitro AMPK Kinase Assay

This assay determines the direct effect of this compound on AMPK activity in a cell-free system.

  • Materials:

    • Recombinant active AMPK enzyme

    • AMPK substrate (e.g., SAMS peptide)

    • Kinase assay buffer

    • [γ-³²P]ATP or a non-radioactive ADP-Glo™ Kinase Assay kit

    • This compound

  • Procedure (using ADP-Glo™ Kinase Assay as an example):

    • Prepare a reaction mixture containing recombinant AMPK, kinase buffer, and the SAMS peptide substrate.

    • Add varying concentrations of this compound or a known AMPK activator/inhibitor.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminometer, following the manufacturer's protocol. The luminescent signal is proportional to the kinase activity.

4. Immunofluorescence Staining for Phosphorylated AMPK

This technique allows for the visualization of phosphorylated AMPK within the cell, providing spatial information about its activation.

  • Materials:

    • Cells cultured on chamber slides or coverslips

    • 4% Paraformaldehyde (PFA) in PBS for fixation

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking solution (e.g., 5% BSA in PBST)

    • Primary antibody: Rabbit anti-phospho-AMPKα (Thr172)

    • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG)

    • DAPI for nuclear counterstaining

    • Mounting medium

  • Procedure:

    • After treatment, wash cells with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding with blocking solution for 1 hour.

    • Incubate with the primary antibody against p-AMPK overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBST.

    • Counterstain nuclei with DAPI for 5 minutes.

    • Wash with PBS and mount the coverslips on microscope slides.

    • Visualize using a fluorescence or confocal microscope.

Conclusion

The protocols and guidelines presented here offer a robust framework for investigating the activation of the AMPK signaling pathway by this compound. By systematically applying these methods, researchers can generate high-quality, quantitative data to elucidate the molecular mechanisms underlying the therapeutic potential of this natural compound. The provided visualizations of the signaling pathway and experimental workflow serve as valuable tools for planning and interpreting experiments in this exciting area of cancer research.

References

Topic: NMR Spectroscopy Solvent Selection for Monascuspiloin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Selection of NMR Solvents for the Analysis of Monascuspiloin

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a yellow azaphilonoid pigment, a fungal metabolite produced by Monascus pilosus, which is found in red mold rice.[1][2] This compound has garnered significant interest in the scientific community for its potential therapeutic properties, including anticancer and anti-inflammatory activities.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of natural products like this compound.[4]

The quality and interpretability of NMR spectra are critically dependent on the selection of an appropriate deuterated solvent. An ideal solvent must dissolve the analyte effectively without interfering with its signals.[4][5] This application note provides a comprehensive guide and detailed protocols for selecting the optimal NMR solvent for the analysis of this compound, ensuring the acquisition of high-quality, reliable spectroscopic data.

Key Considerations for NMR Solvent Selection

The choice of a deuterated solvent is a crucial first step in any NMR analysis. The solvent must dissolve the sample to form a homogeneous solution, and its residual signals should not overlap with the analyte's resonances.[4][5] The primary factors to consider are:

  • Solubility: The compound of interest must be sufficiently soluble in the chosen solvent to yield a high signal-to-noise ratio. This compound is a solid that is known to be soluble in methanol (B129727) and DMSO.[1]

  • Signal Interference: Every deuterated solvent contains residual, non-deuterated solvent molecules, which produce signals in the ¹H NMR spectrum.[5] It is essential to select a solvent whose residual peaks do not obscure the signals from the analyte.

  • Chemical Inertness: The solvent should not react with the sample. Chloroform-d (CDCl₃), for instance, can be slightly acidic and may react with acid-sensitive compounds.[6]

  • Viscosity: Low-viscosity solvents are preferred as they lead to sharper NMR signals and better spectral resolution.[5]

  • Cost and Availability: For routine analyses, the cost of the deuterated solvent can be a significant factor.[5]

Recommended Solvents for this compound Analysis

Based on the known properties of this compound, several common deuterated solvents are potential candidates. A preliminary solubility test is always recommended. The properties of the most relevant solvents are summarized in Table 1.

Data Presentation: Comparison of Common Deuterated Solvents

Table 1: Properties of Recommended Deuterated Solvents for this compound Analysis

SolventFormulaResidual ¹H Signal (ppm)Water Signal (ppm)*Boiling Point (°C)Key Characteristics
Chloroform-dCDCl₃7.26~1.5661.2The most common NMR solvent; good for many organic compounds.[7][8] May not be suitable for polar compounds.
DMSO-d₆(CD₃)₂SO2.50~3.33189Excellent for dissolving polar compounds, peptides, and carbohydrates.[9] High boiling point.
Methanol-d₄CD₃OD3.31 (CHD₂) & 4.87 (OH)~4.8765.4A polar protic solvent, good for compounds that can hydrogen bond.[8] The residual OH signal can exchange with labile protons on the analyte.
Acetone-d₆(CD₃)₂CO2.05~2.8456.5A versatile solvent that dissolves a wide range of organic compounds.[7]

Note: The chemical shift of the water peak is variable and depends on temperature, concentration, and pH.

Experimental Protocols

Protocol for Solubility Testing

This protocol allows for a quick assessment of this compound solubility in various deuterated solvents.

  • Preparation: Place approximately 0.5-1.0 mg of solid this compound into separate, clean microcentrifuge tubes or small vials.

  • Solvent Addition: Add 0.1 mL of a candidate deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD, Acetone-d₆) to each tube.

  • Dissolution: Vortex each tube for 30-60 seconds to facilitate dissolution.

  • Observation: Visually inspect each tube for dissolved solids. If the compound has dissolved completely, it is a suitable solvent. If not, the solvent is likely a poor choice.

  • Selection: Choose the solvent that provides the best solubility and has residual peaks that do not interfere with expected analyte signal regions. Based on literature, DMSO-d₆ and CD₃OD are strong candidates.[1]

Protocol for NMR Sample Preparation
  • Weighing: Accurately weigh 1-5 mg of purified this compound directly into a clean, dry vial.

  • Solvent Dispensing: Using a clean glass pipette or syringe, add approximately 0.6-0.7 mL of the selected deuterated solvent to the vial.

  • Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.

  • Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard like Tetramethylsilane (TMS). Many commercially available solvents already contain TMS.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol for NMR Data Acquisition

The following is a general guide for acquiring standard NMR spectra. Specific parameters should be optimized for the available spectrometer.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2 seconds.

  • 2D NMR Acquisition (for structural elucidation):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond ¹H-¹³C correlations, crucial for piecing together the carbon skeleton.

Visualization of the Solvent Selection Workflow

The logical process for selecting an appropriate NMR solvent for this compound analysis is depicted in the following workflow diagram.

G start Start: this compound Sample solubility_test Perform Solubility Test (CDCl₃, DMSO-d₆, CD₃OD, Acetone-d₆) start->solubility_test is_soluble Is Sample Soluble? solubility_test->is_soluble select_best Select Solvent with Best Solubility is_soluble->select_best Yes choose_alternative Choose Alternative Solvent from Solubility Test is_soluble->choose_alternative No, try another check_overlap Check for Spectral Overlap (Analyte vs. Residual Solvent Peaks) select_best->check_overlap no_overlap No Significant Overlap check_overlap->no_overlap No has_overlap Significant Overlap check_overlap->has_overlap Yes prepare_sample Prepare NMR Sample (1-5 mg in 0.6 mL Solvent) no_overlap->prepare_sample has_overlap->choose_alternative choose_alternative->select_best acquire_spectra Acquire NMR Spectra (¹H, ¹³C, 2D) prepare_sample->acquire_spectra end End: High-Quality Spectra acquire_spectra->end

Caption: Workflow for NMR solvent selection for this compound.

Conclusion

The selection of an appropriate deuterated solvent is a foundational step for the successful NMR analysis of this compound. By systematically evaluating solubility and potential spectral interferences, researchers can ensure the acquisition of high-resolution, unambiguous data. For this compound, polar solvents such as DMSO-d₆ and Methanol-d₄ are excellent starting points due to the compound's known solubility characteristics.[1] Following the detailed protocols outlined in this note will enable scientists and drug development professionals to confidently perform structural elucidation and quality control of this promising natural product.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Monascuspiloin Extraction from Monascus pilosus

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Monascuspiloin extraction. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and standardized protocols to assist researchers, scientists, and drug development professionals in maximizing their extraction yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is Monascus pilosus a preferred source?

A: this compound, also known as monascinol, is a yellow azaphilone pigment that is a major secondary metabolite produced by Monascus pilosus. It is structurally similar to monascin[1][2]. M. pilosus is often considered an ideal producer for functional food ingredients because many strains can produce high levels of beneficial compounds like Monacolin K (a cholesterol-lowering agent) and pigments without the accompanying production of the mycotoxin citrinin (B600267), which is a safety concern with other Monascus species like M. purpureus or M. ruber[3][4].

Q2: Which cultivation method is better for this compound production: Solid-State Fermentation (SSF) or Submerged Liquid Culture (SLC)?

A: Both methods can be effective, but they offer different advantages.

  • Solid-State Fermentation (SSF) , often using rice as a substrate, mimics the traditional production of red yeast rice and can lead to very high yields of secondary metabolites, including pigments and Monacolin K[5][6].

  • Submerged Liquid Culture (SLC) allows for greater control over environmental parameters such as pH, aeration, and nutrient levels, making it easier to scale up and optimize for industrial production. However, pigment yields can sometimes be lower compared to SSF, and fungal morphology (pellets vs. filamentous) becomes a critical factor[1].

Q3: What are the most critical factors in the culture medium for maximizing this compound yield?

A: The composition of the culture medium is paramount. The key factors are:

  • Carbon Source: The type and concentration of the carbon source significantly impact pigment production. While glucose is common, other sources like sucrose, starch, lactose, and glycerol (B35011) can lead to higher pigment yields. High glucose concentrations can sometimes cause catabolite repression, inhibiting pigment formation[1].

  • Nitrogen Source: Complex organic nitrogen sources such as tryptone and yeast extract are generally more effective for pigment production than inorganic sources like ammonium (B1175870) sulfate, which can repress biosynthesis[1][2].

  • pH: The initial pH of the medium should be optimized, typically around 5.5 to 6.0, for both fungal growth and metabolite production[1][7].

Q4: What is the most effective solvent and method for extracting this compound?

A: Ethanol (B145695) is the most frequently used and effective solvent for extracting Monascus pigments[8].

  • Solvent Choice: Aqueous ethanol, typically in concentrations of 60-85%, is highly effective. Using acidified ethanol (e.g., pH 4) can help preserve the pigment profile by preventing the conversion of orange pigments to red derivatives at low pH[1][8][9].

  • Extraction Method: Solid-liquid extraction from dried, ground mycelia or fermented solids is standard. The process is often enhanced with ultrasonication or agitation on a rotary shaker to improve efficiency[5][7][10]. Key parameters to optimize include the solid-to-solvent ratio, extraction time, temperature, and agitation speed[7][11].

Q5: How can I prevent the degradation of this compound after extraction?

A: Monascus pigments are sensitive to several environmental factors.

  • Light: Exposure to light, especially sunlight, can cause rapid degradation. Extracts should be protected from light by using amber vials or covering containers with aluminum foil[3].

  • Temperature: High temperatures (>60 °C) accelerate pigment degradation. Storage at low temperatures (e.g., 4 °C) is recommended[3][7].

  • pH: Pigment stability is pH-dependent. Acidic conditions are generally preferable for storage to maintain the stability of the pigment extract[12][13].

Q6: What is the standard method for quantifying this compound?

A: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is the gold standard for identifying and quantifying this compound and other Monascus metabolites[5][10][14]. A C18 column is typically used, with a mobile phase consisting of an acetonitrile (B52724) and acidified water gradient[4][10]. The detection wavelength for yellow pigments like this compound is generally set around 370-410 nm, though a full spectrum analysis (200-600 nm) is useful for identification[1].

Troubleshooting Guide

Problem 1: My M. pilosus culture is growing well, but the pigment yield is low.

Question Possible Cause & Solution
Why is my mycelial biomass high but my extract has poor color? Suboptimal Secondary Metabolism Conditions: Pigment production is a secondary metabolic process, often triggered by specific nutrient limitations or environmental stress after the primary growth phase. Solution: 1. Check C:N Ratio: Ensure your carbon and nitrogen sources are appropriate. High levels of easily metabolized nutrients (like glucose or ammonium) can repress pigment synthesis[1][2]. Try using complex nitrogen sources (tryptone, yeast extract)[1]. 2. Optimize Fermentation Time: Pigment production often peaks late in the fermentation cycle (e.g., 12-14 days)[5][6]. Ensure you are harvesting at the optimal time point. 3. Induce Stress: Mild osmotic stress, induced by adding NaCl (e.g., 35 g/L) or using higher concentrations of sugars (e.g., 150 g/L glucose), has been shown to enhance pigment production[1][6][8].

Problem 2: The extracted pigment degrades very quickly.

Question Possible Cause & Solution
My yellow extract loses its color within hours or days. How can I improve its stability? Environmental Degradation: this compound is susceptible to degradation from light, heat, and extreme pH. Solution: 1. Protect from Light: Immediately after extraction, store the solution in amber glass vials or wrap containers in aluminum foil. Work in a dimly lit area when possible[3]. 2. Control Temperature: Avoid heating the extract. Use a rotary evaporator at low temperatures (<40°C) for solvent removal[9]. Store the final extract at 4°C or frozen for long-term stability[3]. 3. Maintain Acidic pH: Pigments are often more stable at a slightly acidic pH (4.0-6.0)[12][13]. Consider using an acidified extraction solvent and storing the extract in a buffered solution if necessary.

Problem 3: My extract color is orange or red, not the expected yellow.

Question Possible Cause & Solution
I was expecting a yellow this compound extract, but the color is much darker. What happened? Pigment Conversion or Contamination: The final color is influenced by the presence of other pigments and chemical reactions during extraction. Solution: 1. Check Extraction pH: Orange pigments (e.g., monascorubrin) can react with amino groups (co-extracted from the mycelia) to form red pigments. This reaction is pH-dependent. Extracting with acidified ethanol (pH ~4) can help prevent this conversion[8]. 2. Analyze Culture Conditions: The profile of pigments produced by the fungus can be altered by the culture medium and conditions. For example, some nitrogen sources may promote the formation of orange/red pigments over yellow ones. Review your fermentation parameters[1]. 3. Purify the Extract: Use chromatographic techniques (e.g., column chromatography or preparative HPLC) to isolate the yellow this compound fraction from other pigments.

Data Presentation: Factors Influencing Yield

Table 1: Effect of Carbon and Nitrogen Sources on Yellow Pigment Production in M. pilosus

Data synthesized from studies on submerged liquid culture of M. pilosus, where this compound is a dominant yellow pigment[1].

Carbon Source (50 g/L)Nitrogen Source (5 g/L)Relative Yellow Pigment Yield
SucroseTryptone+++ (Highest)
StarchTryptone++
LactoseTryptone++
GlucoseTryptone+
SucroseYeast Extract++
SucrosePeptone++
SucroseSodium Nitrate+
GlucoseAmmonium Sulfate- (Repressive Effect)
ArabinoseTryptone++
GlycerolTryptone++

Key: +++ High Yield; ++ Moderate Yield; + Low Yield; - Repressive/Very Low Yield.

Table 2: Optimized Parameters for Solvent Extraction of Monascus Pigments

Data based on optimized conditions for extracting red pigments from Monascus purpureus, which are generally applicable to other Monascus pigments[7][11].

ParameterOptimal ValueNotes
Solvent 60% Aqueous EthanolProvides a good balance of polarity for extracting azaphilone pigments.
pH of Solvent 6.0A neutral to slightly acidic pH is optimal for maximizing recovery[7][11].
Temperature 30 °CBalances extraction efficiency with minimizing thermal degradation[7][11].
Agitation Rate 180 rpmEnsures sufficient mixing for efficient mass transfer[7][11].
Extraction Time 16 hoursLonger times may not significantly increase yield and risk degradation[7][11].
Solid-to-Solvent Ratio 1 g dry solids per 160 mLA high solvent ratio ensures complete extraction[7][11].

Experimental Protocols

Protocol 1: Submerged Liquid Culture (SLC) of M. pilosus
  • Media Preparation: Prepare the liquid medium. A recommended composition for high pigment production is (per liter): 50 g sucrose, 10 g tryptone, 4 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, 0.5 g KCl, 0.01 g FeSO₄·7H₂O, and 0.01 g ZnSO₄·7H₂O[1]. Adjust the initial pH to 5.5.

  • Sterilization: Autoclave the medium at 121°C for 20 minutes.

  • Inoculation: Inoculate the sterile medium with a 1% (v/v) spore suspension of M. pilosus (approx. 10⁶ spores/mL)[1].

  • Incubation: Incubate the culture in an orbital shaker at 30°C and 100-150 rpm for 14 days[1][4]. Protect the culture from direct light.

  • Harvesting: After incubation, separate the mycelia from the culture broth by filtration or centrifugation. The mycelia will contain the intracellular pigments.

Protocol 2: Solid-State Fermentation (SSF) of M. pilosus
  • Substrate Preparation: Use polished non-glutinous rice as the substrate. Soak the rice in water until the moisture content reaches approximately 35%[5].

  • Sterilization: Place 75 g of the soaked rice into a 250 mL Erlenmeyer flask and sterilize at 121°C for 20 minutes[5].

  • Inoculation: After cooling, inoculate the sterile rice with 10% (v/w) of a liquid seed culture of M. pilosus[5].

  • Incubation: Incubate the flasks statically at 28-30°C for 14 days[5]. Mix the contents daily by shaking the flask to ensure uniform growth and aeration.

  • Drying and Grinding: After fermentation, dry the fermented rice (now red yeast rice) at 60°C for 12 hours and then grind it into a fine powder (e.g., 80 mesh)[5].

Protocol 3: Solvent Extraction of this compound
  • Sample Preparation: Use either freeze-dried mycelia from SLC or the ground powder from SSF.

  • Solvent Addition: Suspend the dried sample in 70-85% acidified ethanol (pH 4.0)[1][9]. A recommended starting ratio is 0.1 g of dry sample per 10 mL of solvent[5].

  • Extraction: Perform the extraction using one of the following methods:

    • Ultrasonication: Sonicate the mixture for 60 minutes[5].

    • Shaking: Agitate the mixture on a rotary shaker (e.g., 180 rpm) at 30°C for 1 to 16 hours[7][9].

  • Solid-Liquid Separation: Centrifuge the mixture at 8,000-10,000 rpm for 15 minutes to pellet the solid debris[10].

  • Collection and Filtration: Carefully collect the supernatant. For analytical purposes, filter the supernatant through a 0.22 µm syringe filter before HPLC analysis[5][10].

  • Storage: Store the final extract in an amber vial at 4°C.

Visualizations

Experimental Workflow

G Diagram 1: General Workflow for this compound Extraction & Analysis cluster_0 Cultivation cluster_1 Extraction cluster_2 Analysis & Purification strain M. pilosus Strain inoculum Inoculum Prep. strain->inoculum fermentation Fermentation (SSF or SLC) inoculum->fermentation harvest Harvest & Dry Biomass fermentation->harvest extraction Solvent Extraction (Ethanol) harvest->extraction filtration Centrifuge & Filter extraction->filtration crude Crude Extract filtration->crude hplc HPLC-DAD Quantification crude->hplc purify Column Chromatography (Optional) crude->purify pure_compound Pure this compound purify->pure_compound

Caption: Workflow from culture to analysis of this compound.

Troubleshooting Flowchart

G Diagram 2: Troubleshooting Guide for Low this compound Yield start Problem: Low this compound Yield cat1 Check Culture Conditions start->cat1 cat2 Check Extraction Protocol start->cat2 cat3 Check for Degradation start->cat3 cause1a Inappropriate C/N Source? cat1->cause1a cause1b Suboptimal pH / Temp? cat1->cause1b cause1c Incorrect Harvest Time? cat1->cause1c cause2a Wrong Solvent? cat2->cause2a cause2b Inefficient Method? cat2->cause2b cause3a Light Exposure? cat3->cause3a cause3b High Temperature? cat3->cause3b sol1a Use complex N-source (e.g., Tryptone). Avoid NH4+ cause1a->sol1a Solution sol1b Adjust initial pH to 5.5-6.0. Incubate at 28-30°C. cause1b->sol1b Solution sol1c Extend fermentation to 12-14 days. cause1c->sol1c Solution sol2a Use 60-85% ethanol. Consider acidified ethanol. cause2a->sol2a Solution sol2b Increase time/agitation. Use ultrasonication. cause2b->sol2b Solution sol3a Use amber vials. Work in dim light. cause3a->sol3a Solution sol3b Store extract at 4°C. Avoid heating. cause3b->sol3b Solution

Caption: A logical flowchart for diagnosing low yield issues.

Regulatory Influences on Pigment Biosynthesis

G Diagram 3: Factors Regulating Monascus Pigment Biosynthesis cluster_0 Environmental Signals cluster_1 Cellular Regulation cluster_2 Gene Expression & Synthesis nutrients Nutrients (Carbon, Nitrogen) g_protein G-Protein Signaling nutrients->g_protein influence stress Environmental Stress (Osmotic, pH, Light) stress->g_protein influence laeA Global Regulators (e.g., LaeA) g_protein->laeA mppR1 Pathway-Specific Regulators (e.g., mppR1) laeA->mppR1 gene_cluster Pigment Biosynthesis Gene Cluster mppR1->gene_cluster activates pks Key Enzymes (Polyketide Synthase - PKS) gene_cluster->pks expresses product This compound pks->product synthesizes

Caption: Key factors influencing pigment biosynthesis in Monascus.

References

Technical Support Center: Troubleshooting Low Solubility of Monascuspiloin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Monascuspiloin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound, with a primary focus on its low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound, also known as Monascinol, is a yellow azaphilonoid pigment produced by the fungus Monascus pilosus. It is a hydrophobic molecule with a molecular weight of approximately 360.44 g/mol and a molecular formula of C₂₁H₂₈O₅.[1] Due to its chemical structure, it has limited solubility in water but is soluble in organic solvents.[1]

Q2: In which solvents is this compound soluble?

This compound is soluble in polar aprotic and polar protic organic solvents. Published data and supplier information indicate good solubility in:

Q3: Why does my this compound precipitate when I add it to my cell culture medium?

Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature. This phenomenon, often referred to as "crashing out," typically occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted into the aqueous medium. The rapid change in solvent polarity reduces the solubility of this compound, causing it to aggregate and form a precipitate.

Q4: What is the maximum concentration of DMSO that is safe for my cell cultures?

The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally at or below 0.1% (v/v) to minimize cytotoxic effects.[3] It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on the cells.

Q5: How can I increase the solubility of this compound in my aqueous experimental setup?

Several strategies can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound:

  • Co-solvency: Using a water-miscible organic solvent like DMSO to first dissolve the compound.

  • pH Adjustment: The solubility of compounds with ionizable groups can be influenced by the pH of the solution.

  • Use of Surfactants or Solubilizing Agents: These can help to create micelles or other formulations that can encapsulate the hydrophobic compound.

  • Preparation of a Microemulsion: This involves creating a thermodynamically stable, isotropic dispersion of oil and water, which can carry the hydrophobic compound.

For most in vitro cell culture applications, the co-solvent approach with DMSO is the most common and practical method.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter when working with this compound.

Issue 1: Precipitate Forms Immediately Upon Diluting DMSO Stock in Media
  • Cause A: High Final Concentration. The intended final concentration of this compound in the media exceeds its aqueous solubility limit.

    • Solution: Decrease the final working concentration of this compound. If a high concentration is required, consider alternative formulation strategies.

  • Cause B: Rapid Dilution (Solvent Shock). Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media causes a rapid change in solvent polarity, leading to precipitation.

    • Solution: Perform a stepwise or serial dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed media. Then, add this intermediate dilution to the final volume of the media. Always add the DMSO stock to the media, not the other way around, and mix gently but thoroughly immediately after addition.

  • Cause C: Low Temperature of Media. The solubility of many compounds decreases at lower temperatures.

    • Solution: Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution.

Issue 2: Precipitate Forms Over Time in the Incubator
  • Cause A: Temperature Fluctuations. Changes in temperature within the incubator can affect compound solubility.

    • Solution: Ensure your incubator maintains a stable temperature.

  • Cause B: Interaction with Media Components. Over time, this compound may interact with components in the cell culture medium, such as salts or proteins, leading to precipitation.

    • Solution: If you suspect this is an issue, you can try different media formulations or reduce the serum concentration if your cells can tolerate it.

  • Cause C: Evaporation of Media. Evaporation can increase the concentration of all components in the media, potentially exceeding the solubility limit of this compound.

    • Solution: Ensure proper humidification of your incubator and use appropriate lids on your culture vessels.

Data Presentation

Table 1: Solubility of this compound
SolventSolubilityNotes
Aqueous Solutions (e.g., PBS, Cell Culture Media) Poor/LimitedProne to precipitation, especially at higher concentrations.
Dimethyl Sulfoxide (DMSO) Soluble[2]Recommended for preparing high-concentration stock solutions.
Methanol Soluble[1][2]Can be used for stock solutions, but DMSO is more common for cell-based assays.
Ethanol Soluble[1]Another option for stock solutions.

Note: Specific quantitative solubility data (e.g., mg/mL) for this compound is not widely published. It is advisable to determine the solubility for your specific lot and solvent.

Table 2: Reported IC₅₀ Values of this compound in Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM)Reference
PC-3 Prostate Cancer (Androgen-independent)~45--INVALID-LINK--
LNCaP Prostate Cancer (Androgen-dependent)~47--INVALID-LINK--
MCF-7 Breast CancerData not available
A549 Lung CancerData not available
HeLa Cervical CancerData not available
HepG2 Liver CancerData not available

Note: IC₅₀ values can vary depending on the assay conditions (e.g., incubation time, cell density).

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 360.44 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 360.44 g/mol * 1000 mg/g * 1 mL = 3.6044 mg

  • Weigh the this compound: Accurately weigh out approximately 3.6 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of sterile DMSO to the microcentrifuge tube.

  • Dissolve the compound: Vortex the tube for 1-2 minutes until the powder is completely dissolved. If you observe any particulate matter, you can use a bath sonicator for 5-10 minutes to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

Procedure (for a final concentration of 10 µM with 0.1% DMSO):

  • Prepare an intermediate dilution:

    • In a sterile microcentrifuge tube, add 98 µL of pre-warmed complete cell culture medium.

    • Add 2 µL of the 10 mM this compound stock solution to the medium.

    • Gently pipette up and down to mix thoroughly. This will give you a 200 µM intermediate solution in a medium containing 2% DMSO.

  • Prepare the final working solution:

    • In the vessel containing your cells and the final volume of media, add the appropriate volume of the intermediate dilution. For example, to make 1 mL of a 10 µM final concentration, add 50 µL of the 200 µM intermediate solution to 950 µL of media in your culture well.

    • The final DMSO concentration will be 0.1%.

  • Mix and incubate: Gently swirl the plate or flask to ensure even distribution of the compound. Proceed with your experimental incubation.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in 100% DMSO prep_working Prepare Working Solutions (Serial Dilution in Media) prep_stock->prep_working treat_cells Treat Cells with Working Solutions prep_working->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells incubate Incubate for Desired Time (e.g., 24-72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay read_plate Read Plate on Plate Reader viability_assay->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50

Caption: Workflow for cytotoxicity assessment of this compound.

troubleshooting_workflow Troubleshooting this compound Precipitation cluster_immediate Immediate Precipitation cluster_delayed Precipitation Over Time start Precipitate Observed in Cell Culture Media check_conc Is Final Concentration Too High? check_dilution Was Dilution Too Rapid? check_temp Was Media Cold? check_incubator Incubator Stability Issues? check_interaction Interaction with Media Components? reduce_conc Reduce Final Concentration check_conc->reduce_conc Yes serial_dilute Use Stepwise/Serial Dilution check_dilution->serial_dilute Yes warm_media Pre-warm Media to 37°C check_temp->warm_media Yes stabilize_incubator Stabilize Incubator Temperature & Humidity check_incubator->stabilize_incubator Yes test_media Test Different Media or Serum Concentrations check_interaction->test_media Yes

Caption: Logical workflow for troubleshooting precipitation issues.

signaling_pathway Known Signaling Pathways Affected by this compound in Prostate Cancer Cells cluster_pi3k PI3K/Akt/mTOR Pathway cluster_ampk AMPK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibition AMPK AMPK Autophagy Autophagy AMPK->Autophagy Activation This compound This compound This compound->Akt Inhibits This compound->AMPK Activates

References

Monascuspiloin stability and long-term storage in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of monascuspiloin in DMSO. It includes troubleshooting guides, frequently asked questions, experimental protocols, and visual diagrams to facilitate successful experimentation.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the handling and storage of this compound in DMSO.

Question: My this compound DMSO stock solution has changed color. Is it still usable?

Answer: A noticeable color change in your this compound stock solution may indicate degradation. This compound is a yellow pigment, and any significant deviation from this color could suggest chemical instability.[1] It is recommended to perform a quality control check, such as HPLC-UV or LC-MS, to assess the purity of the stock solution before proceeding with your experiments. For critical applications, it is advisable to use a freshly prepared stock solution.

Question: I am observing inconsistent results in my cell-based assays using a previously frozen stock of this compound in DMSO. What could be the cause?

Answer: Inconsistent results can arise from several factors related to the stability of this compound in DMSO. Repeated freeze-thaw cycles can accelerate degradation. It is best practice to aliquot your stock solution into single-use volumes to minimize this.[2] Additionally, the stability of compounds in DMSO can be affected by the concentration of water in the solvent; DMSO is hygroscopic and can absorb moisture from the atmosphere, which may lead to hydrolysis of the compound.[3] Ensure you are using anhydrous DMSO and proper storage conditions.

Question: What are the optimal conditions for long-term storage of this compound in DMSO?

Answer: While specific long-term stability data for this compound in DMSO is not extensively documented in publicly available literature, general best practices for small molecule storage in DMSO should be followed. For long-term storage, it is recommended to store aliquoted, single-use stock solutions at -80°C in tightly sealed vials to minimize exposure to moisture and air.[4] Avoid repeated freeze-thaw cycles. For short-term storage (a few days), -20°C is acceptable.

Question: How can I assess the stability of my this compound stock solution?

Answer: To assess the stability of your this compound stock, you can perform a series of analytical tests over time. A common method is to use High-Performance Liquid Chromatography (HPLC) with a UV detector or a Mass Spectrometer (LC-MS).[5][6] By comparing the chromatograms of a freshly prepared standard with your stored stock solution, you can quantify the remaining percentage of intact this compound and identify any potential degradation products.

Question: Are there any known degradation products of this compound in DMSO that could interfere with my assays?

Answer: Specific degradation products of this compound in DMSO have not been extensively characterized in the literature. However, common degradation pathways for small molecules in DMSO include oxidation and hydrolysis.[4][7] These degradation products could potentially have biological activity or interfere with your assays. If you suspect degradation, it is crucial to use a fresh stock and consider performing stability studies under your specific experimental conditions.

Data Presentation: Stability of Small Molecules in DMSO

While specific quantitative data for this compound is not available, the following table illustrates a general example of how to present stability data for a small molecule in DMSO, as might be determined from an experimental stability study.

Storage ConditionTime PointPurity (%) by HPLCObservations
-80°C 0 Months99.5Clear, yellow solution
6 Months99.2No change
12 Months98.9No change
24 Months98.5No change
-20°C 0 Months99.5Clear, yellow solution
6 Months97.8No change
12 Months96.1Slight decrease in purity
24 Months93.5Noticeable degradation
4°C 0 Months99.5Clear, yellow solution
1 Month92.3Significant degradation
3 Months85.1Color change observed
Room Temp. 0 Hours99.5Clear, yellow solution
24 Hours95.7Minor degradation
72 Hours88.2Significant degradation

Note: This data is illustrative and not based on experimental results for this compound. It is highly recommended that researchers perform their own stability assessments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or cryovials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Equilibrate this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but be cautious as heat can accelerate degradation.

    • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes or cryovials.

    • Label each aliquot clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Assessment of this compound Stability in DMSO using HPLC

  • Objective: To determine the purity of a this compound stock solution over time.

  • Materials:

    • This compound stock solution in DMSO (stored under desired conditions)

    • Freshly prepared this compound standard solution in DMSO (as a control)

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

    • Mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid; the exact composition may need to be optimized)

  • Procedure:

    • Sample Preparation:

      • At each time point (e.g., 0, 1, 3, 6, 12 months), retrieve one aliquot of the stored this compound stock solution.

      • Prepare a dilution of the stock solution and the fresh standard solution in the mobile phase to a suitable concentration for HPLC analysis.

    • HPLC Analysis:

      • Equilibrate the HPLC system with the mobile phase.

      • Inject the prepared samples (stored sample and fresh standard) onto the HPLC column.

      • Run a gradient or isocratic elution method to separate this compound from any potential degradation products.

      • Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance (this may need to be determined experimentally, but is likely in the UV-Vis range for a yellow pigment).

    • Data Analysis:

      • Integrate the peak areas in the chromatograms.

      • Calculate the purity of the stored this compound sample by comparing its peak area to the total peak area of all components in the chromatogram.

      • Compare the purity of the stored sample to that of the freshly prepared standard. A significant decrease in the main peak area and the appearance of new peaks indicate degradation.

Signaling Pathway and Workflow Diagrams

Monascuspiloin_Workflow Experimental Workflow for this compound Stability Assessment cluster_prep Stock Solution Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis at Time Points (t=0, 1, 6, 12 months) prep1 Weigh this compound prep2 Dissolve in Anhydrous DMSO prep1->prep2 prep3 Aliquot into Single-Use Vials prep2->prep3 storage1 Store at -80°C prep3->storage1 analysis1 Retrieve Stored Aliquot storage1->analysis1 analysis3 HPLC-UV/MS Analysis analysis1->analysis3 analysis2 Prepare Fresh Standard analysis2->analysis3 analysis4 Compare Purity and Degradation Products analysis3->analysis4 Monascuspiloin_Signaling This compound-Induced Signaling Pathways cluster_akt Akt/mTOR Pathway cluster_cellular_response Cellular Response Akt Akt mTOR mTOR Akt->mTOR Autophagy Autophagy Akt->Autophagy p70S6K p70S6K mTOR->p70S6K AMPK AMPK AMPK->Autophagy ER_Stress ER Stress ER_Stress->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis sensitizes This compound This compound This compound->Akt This compound->AMPK This compound->ER_Stress

References

Technical Support Center: Stabilizing Monascuspiloin in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Monascuspiloin. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is changing color/losing its yellow intensity. What could be the cause?

A1: The degradation of this compound, a yellow azaphilone pigment, is often indicated by a loss of color. This degradation can be triggered by several factors, including exposure to light, inappropriate pH, high temperatures, and the presence of reactive oxygen species.[1]

Troubleshooting Guide:

Potential Cause Recommended Action
Photodegradation Store stock solutions and experimental samples in amber vials or wrap containers with aluminum foil to protect from light. Minimize exposure to ambient light during experimental procedures.[1]
pH Instability This compound is reported to be relatively stable in acidic conditions but may degrade under alkaline conditions.[2] Maintain the pH of your solution in the neutral to slightly acidic range (pH 5-7) for optimal stability. Avoid strongly acidic or alkaline buffers.
Thermal Degradation Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage (days), refrigeration at 4°C is recommended. Avoid repeated freeze-thaw cycles. During experiments, keep samples on ice when not in immediate use.
Oxidation Degas solvents before use to remove dissolved oxygen. Consider adding antioxidants, such as BHT or ascorbic acid, to your solutions, but validate their compatibility and lack of interference with your assay first.
Solvent Incompatibility This compound is soluble in DMSO and methanol (B129727).[3] Ensure the chosen solvent is of high purity and suitable for your experimental design. Some organic solvents can degrade under light and generate reactive species.

Q2: I am observing inconsistent results in my bioassays with this compound. Could this be related to its stability?

A2: Yes, inconsistent results are a common consequence of compound degradation. If this compound degrades, its effective concentration in your assay will decrease, leading to variability in the observed biological effects.

Troubleshooting Guide:

Observation Possible Stability-Related Cause Suggested Action
Decreased potency over timeDegradation of this compound in stock or working solutions.Prepare fresh working solutions from a frozen stock for each experiment. Perform a time-course experiment to assess the stability of this compound in your specific assay medium.
High variability between replicatesInconsistent degradation across different wells/tubes due to variations in light exposure or temperature.Ensure uniform handling of all samples. Use plates with opaque walls for cell-based assays to minimize light exposure.
Unexpected biological effectsFormation of degradation products with their own biological activities.Characterize the purity of your this compound solution before and after the experiment using HPLC to check for the presence of degradation products.

Stability of this compound: A Data Summary

While specific quantitative data for this compound is limited, the following table summarizes the general stability of Monascus pigments, which can serve as a guideline. It is highly recommended to perform your own stability studies under your specific experimental conditions.

Parameter Condition Stability of Monascus Pigments Recommendations for this compound
pH Acidic (pH < 5)Generally unstable, though some reports suggest stability for certain yellow pigments.[2]Buffer solutions to pH 5-7. Avoid strongly acidic conditions.
Neutral (pH 7)Generally stable.[1][4]Optimal for most applications.
Alkaline (pH > 8)May be unstable and prone to degradation.[2]Avoid alkaline conditions.
Temperature Frozen (-20°C to -80°C)High stability for long-term storage.Recommended for long-term storage of stock solutions.
Refrigerated (4°C)Good stability for short-term storage.Suitable for storing working solutions for a few days.
Room Temperature (~25°C)Gradual degradation.Minimize time at room temperature.
Elevated (>40°C)Significant degradation, follows first-order kinetics.[5]Avoid heating unless experimentally necessary.
Light DarknessHigh stability.Store in the dark.
Ambient/Fluorescent LightGradual degradation.Minimize exposure during experiments.
Sunlight/UV LightRapid degradation. The half-life of some Monascus pigment derivatives under sunlight is in the range of 1.45-5.58 hours.[4]Avoid direct sunlight and UV light sources.
Solvents DMSO, MethanolGood solubility and relatively stable.[3]Recommended for preparing stock solutions.
Aqueous BuffersStability is pH-dependent. Limited water solubility.[2]Prepare fresh dilutions in buffer from an organic stock solution.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol (HPLC grade)

    • Amber glass vials or vials wrapped in aluminum foil

    • Vortex mixer

    • Calibrated balance

  • Procedure:

    • Equilibrate the vial containing solid this compound to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO or methanol to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol provides a general method that should be optimized for your specific instrument and column.

  • Instrumentation and Conditions:

    • HPLC System: With a photodiode array (PDA) or UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is a common starting point for separating azaphilone pigments.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the maximum absorbance of this compound (around 390 nm) and also scan a broader range to detect potential degradation products.

    • Column Temperature: 30°C.

  • Procedure:

    • Prepare a calibration curve using a freshly prepared serial dilution of a this compound standard of known concentration.

    • At each time point of your stability study (t=0, 1h, 2h, etc.), take an aliquot of your experimental sample.

    • Inject the sample into the HPLC system.

    • Record the peak area of this compound.

    • Calculate the remaining concentration of this compound by comparing its peak area to the calibration curve.

    • Analyze the chromatogram for the appearance of new peaks, which may indicate degradation products.

Visualizing Key Pathways and Workflows

To aid in understanding the experimental context and potential mechanisms of action, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (DMSO/Methanol) working Prepare Working Solution (Assay Buffer) stock->working assay Perform Bioassay (e.g., cell culture) working->assay hplc HPLC Analysis (Quantify Degradation) assay->hplc Collect Samples at Time Points data Data Interpretation hplc->data

Caption: A typical experimental workflow for studies involving this compound.

antioxidant_mechanism cluster_pathway Antioxidant Action ROS Reactive Oxygen Species (ROS) Molecules Cellular Molecules (DNA, Proteins, Lipids) ROS->Molecules attacks Damage Oxidative Damage & Cell Death Scavenged Neutralized ROS Molecules->Damage leads to Monascus This compound Monascus->Damage inhibits Monascus->Scavenged donates electron/ hydrogen atom

Caption: The proposed antioxidant mechanism of this compound via free radical scavenging.

PI3K_Akt_mTOR_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Monascus This compound Monascus->Akt inhibits Monascus->mTOR inhibits Monascus->Apoptosis promotes

References

Technical Support Center: Addressing Monascuspiloin Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from Monascuspiloin in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

A: this compound is a yellow pigment derived from Monascus species, such as Monascus pilosus.[1][2][3][4][5][6][7] Like many colored compounds, it is intrinsically fluorescent (autofluorescent), meaning it can absorb and emit light, potentially overlapping with the excitation and emission spectra of your experimental fluorophores.[8][9][10] This can lead to false-positive or false-negative results by artificially increasing or masking your signal of interest. Additionally, it may cause quenching or inner filter effects.[11][12][13][14][15][16][17]

Q2: What are the primary types of interference this compound can cause?

A: this compound can cause three main types of interference:

  • Autofluorescence: this compound's natural fluorescence can be detected by the instrument, leading to high background signals. This is especially problematic in assays that measure an increase in fluorescence.[13][14][15]

  • Fluorescence Quenching: this compound may absorb the energy from an excited fluorophore, reducing the emitted fluorescence signal. This can occur through mechanisms like Förster Resonance Energy Transfer (FRET) if there is sufficient spectral overlap.[11][12][15][16]

  • Inner Filter Effect: At high concentrations, this compound can absorb the excitation light intended for your fluorophore or the emitted light from your fluorophore, leading to an apparent decrease in signal.[13]

Q3: How can I determine if this compound is interfering with my assay?

A: A critical first step is to run proper controls. This includes:

  • Unstained, this compound-Treated Cells/Sample: To measure the intrinsic fluorescence of this compound under your experimental conditions.

  • Stained, Untreated Cells/Sample: To establish the baseline signal of your fluorescent probe.

  • Vehicle Control: To ensure the solvent for this compound is not causing any effects.

By comparing the fluorescence in these controls, you can identify anomalous signals attributable to this compound.[18][19]

Q4: What are the general strategies to mitigate interference from this compound?

A: General strategies include:

  • Use Red-Shifted Fluorophores: Autofluorescence from biological molecules and many small compounds is often more pronounced in the blue and green regions of the spectrum.[14][20][21][22] Using fluorophores that excite and emit in the far-red spectrum can often circumvent this interference.

  • Spectral Unmixing: If you have access to a spectral confocal microscope or a plate reader with spectral scanning capabilities, you can measure the emission spectrum of this compound and use software to subtract its contribution from your experimental signal.[18][23]

  • Reduce Compound Concentration: If possible, lowering the concentration of this compound can reduce interference, although this may not be feasible depending on the required dose for its biological effect.[14]

  • Implement a "Pre-Read" Step: Before adding your fluorescent substrate or antibody, take a reading of the plate after adding this compound to quantify its background fluorescence. This can then be subtracted from the final reading.[13]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background fluorescence in this compound-treated wells. This compound is autofluorescent in your detection channel.1. Run Controls: Confirm the signal is from this compound using a "compound only" control. 2. Spectral Scan: Determine the excitation and emission maxima of this compound to select spectrally distinct fluorophores for your assay. 3. Switch Fluorophores: Move to a fluorophore with excitation/emission wavelengths that do not overlap with this compound's fluorescence, preferably in the far-red spectrum.[14][20][21][22] 4. Use Spectral Unmixing: If available on your imaging system, computationally remove the contribution of this compound's fluorescence.[18]
Signal from my fluorescent probe is weaker than expected in the presence of this compound. This compound is quenching your fluorophore or causing an inner filter effect.1. Check for Spectral Overlap: The absorption spectrum of this compound may overlap with the emission spectrum of your fluorophore (for quenching) or with the excitation/emission wavelengths of your fluorophore (for inner filter effect). 2. Perform a Quenching Control Assay: Measure the fluorescence of your probe with and without this compound in a cell-free system to confirm quenching. 3. Reduce this compound Concentration: Test if a lower concentration of this compound still provides the desired biological effect while minimizing quenching. 4. Change Fluorophore: Select a fluorophore with a different spectral profile to avoid overlap.
Inconsistent or variable results across different experiments. The fluorescent properties of this compound may be sensitive to environmental factors (e.g., pH, solvent polarity).1. Standardize Experimental Conditions: Ensure consistent buffer composition, pH, and solvent concentrations in all assays. 2. Characterize this compound's Fluorescence: Assess the stability of this compound's fluorescence under your specific assay conditions over time.

Experimental Protocols

Protocol 1: Characterizing the Spectral Properties of this compound

Objective: To determine the excitation and emission spectra of this compound to inform fluorophore selection.

Materials:

  • This compound stock solution

  • Assay buffer

  • Fluorescence spectrophotometer or plate reader with spectral scanning capabilities

Method:

  • Prepare a series of dilutions of this compound in your assay buffer.

  • Excitation Spectrum: Set the emission wavelength to an estimated maximum (e.g., 520 nm for a yellow compound) and scan a range of excitation wavelengths (e.g., 350-500 nm). The peak of this scan is the optimal excitation wavelength.

  • Emission Spectrum: Set the excitation to the optimal wavelength determined in the previous step and scan a range of emission wavelengths (e.g., 480-700 nm). The peak of this scan is the optimal emission wavelength.

  • Repeat for different concentrations to check for concentration-dependent shifts.

Protocol 2: Pre-read Subtraction to Correct for Autofluorescence

Objective: To correct for background fluorescence from this compound in a plate-based assay.

Method:

  • Plate cells and perform experimental treatments, including the addition of this compound to the appropriate wells.

  • Pre-read: Before adding the final fluorescent reagent (e.g., fluorescently labeled antibody, substrate), read the fluorescence of the plate at the same excitation/emission settings that will be used for the final reading. This is your background reading.

  • Add the final fluorescent reagent and incubate as required by your assay protocol.

  • Final Read: Read the fluorescence of the plate again.

  • Data Analysis: For each well, subtract the pre-read value from the final read value to obtain the corrected fluorescence signal.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate key concepts and workflows for addressing this compound interference.

G Troubleshooting Workflow for this compound Interference start Experiment with this compound and Fluorescence Readout run_controls Run Essential Controls (Compound only, Unstained cells + Compound) start->run_controls interference_detected Interference Detected? run_controls->interference_detected no_interference No Significant Interference Proceed with Assay interference_detected->no_interference No characterize Characterize Interference Type interference_detected->characterize Yes autofluorescence High Background Signal (Autofluorescence) characterize->autofluorescence quenching Reduced Signal (Quenching / Inner Filter) characterize->quenching mitigate_af Mitigate Autofluorescence: - Red-shifted dyes - Spectral unmixing - Pre-read subtraction autofluorescence->mitigate_af mitigate_q Mitigate Quenching: - Change fluorophore - Lower compound concentration quenching->mitigate_q revalidate Re-validate Assay with New Conditions mitigate_af->revalidate mitigate_q->revalidate

Caption: Workflow for identifying and mitigating this compound interference.

G Akt/mTOR Signaling Pathway and this compound cluster_cell Cell akt Akt mtor mTOR akt->mtor Activates p70s6k p70S6K mtor->p70s6k Activates autophagy Autophagy mtor->autophagy Inhibits This compound This compound This compound->akt Inhibits

Caption: this compound inhibits the Akt/mTOR pathway, promoting autophagy.[1][2][4][5]

G ER Stress-Induced Autophagy by this compound cluster_cell Cell er Endoplasmic Reticulum (ER) er_stress ER Stress er->er_stress Stress leads to upr Unfolded Protein Response (UPR) er_stress->upr Activates autophagy Autophagy upr->autophagy Can induce This compound This compound This compound->er_stress Induces

Caption: this compound induces ER stress, a trigger for autophagy.[1][2][4][5]

References

Technical Support Center: Optimizing Monascuspiloin Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Monascuspiloin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage for in vivo animal studies. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a yellow azaphilone pigment isolated from Monascus pilosus, a species of mold used in the production of red yeast rice.[1] It is an analogue of the well-known Monascus pigment, monascin.[2] Key biological activities of this compound that have been investigated include anti-cancer and anti-inflammatory effects.[1][2]

Q2: What is the mechanism of action of this compound?

A2: this compound has been shown to exert its effects through the modulation of key signaling pathways. In human prostate cancer cells, it can induce apoptosis by attenuating the PI3K/Akt/mTOR pathway.[2][3] In androgen-independent prostate cancer cells, it has been found to induce autophagic cell death via an AMPK-dependent pathway.[2][3] Furthermore, in combination with ionizing radiation, this compound has been shown to enhance radiation sensitivity in prostate cancer cells by stimulating endoplasmic reticulum (ER) stress and inducing autophagy, primarily through the inhibition of the Akt/mTOR signaling pathways.[4][5]

Q3: What are the main challenges in administering this compound in in vivo studies?

A3: A primary challenge for the clinical application and in vivo studies of this compound is its poor water solubility. Like other yellow and orange Monascus pigments, it is not readily soluble in aqueous solutions.[6] This necessitates the use of specific formulation strategies to ensure its bioavailability and consistent delivery in animal models.

Q4: What are some recommended formulation strategies for poorly water-soluble compounds like this compound?

A4: To overcome the challenge of poor water solubility, several formulation strategies can be employed. These include the use of co-solvents, surfactants, or creating a suspension. For preclinical studies, it is crucial to select excipients that are safe and well-tolerated by the animal species being used. It is also important to consider the route of administration, as this will influence the choice of vehicle.

Troubleshooting Guide

Issue 1: Low or variable bioavailability of this compound in my animal model.

  • Possible Cause: This is likely due to the poor water solubility of this compound, leading to incomplete dissolution in the gastrointestinal tract and subsequent poor absorption.

  • Solutions:

    • Formulation Optimization: Consider using a vehicle that enhances solubility. Common approaches include using a co-solvent system (e.g., DMSO, PEG300, Tween 80) or a lipid-based formulation. It is essential to conduct pilot studies to determine the optimal and non-toxic concentration of these excipients.

    • Particle Size Reduction: Micronization or nanocrystallization of the compound can increase its surface area, potentially improving the dissolution rate and bioavailability.

    • Route of Administration: If oral administration proves to be ineffective, consider alternative routes such as intraperitoneal (i.p.) injection, which bypasses the gastrointestinal tract. However, ensure the formulation is suitable and sterile for this route.

Issue 2: Observed toxicity or adverse effects in the treated animals.

  • Possible Cause: The observed toxicity may not be from this compound itself, but rather from the vehicle used in the formulation, especially at higher concentrations.

  • Solutions:

    • Vehicle Toxicity Control: Always include a vehicle-only control group in your study to assess any potential toxicity of the formulation itself.

    • Dose Reduction: If toxicity is observed in the this compound-treated group but not in the vehicle control, the dose of this compound may be too high. A dose-response study is recommended to determine the maximum tolerated dose (MTD).

    • Alternative Vehicle: Explore alternative, less toxic vehicles. For example, if high concentrations of DMSO are causing issues, consider reducing the percentage of DMSO in the final formulation or switching to a different solubilizing agent.

Issue 3: Precipitation of this compound in the formulation upon storage or administration.

  • Possible Cause: The concentration of this compound may be too high for the chosen vehicle, leading to precipitation over time or upon dilution in an aqueous environment (e.g., in the stomach).

  • Solutions:

    • Solubility Assessment: Determine the saturation solubility of this compound in your chosen vehicle before preparing the final formulation.

    • Formulation Stability Study: Assess the stability of your formulation over a relevant period and under appropriate storage conditions. Visually inspect for any precipitation before each administration.

    • Use of Suspending Agents: If a suspension is being used, incorporate a suspending agent (e.g., carboxymethyl cellulose) to ensure a uniform and stable dispersion of the compound.

Data Presentation: In Vivo Dosages of this compound and Related Compounds

CompoundAnimal ModelDisease ModelRoute of AdministrationDosageKey FindingsReference
This compound Nude MiceProstate Cancer XenograftNot Specified1 mg/kg (6 doses)Tumor growth inhibition[5]
This compound MiceAlcoholic Liver InjuryOral Gavage10 mg/kg/dayAmeliorated lipid metabolism and liver function[7]
MonascinRatsHigh-Fat DietNot Specified0.5 mg/dayLowered serum LDL-C
AnkaflavinRatsHigh-Fat DietNot Specified0.08 mg/dayLowered serum LDL-C

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

This protocol is a general guideline and should be adapted based on the specific experimental design and institutional animal care and use committee (IACUC) regulations.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, or a solution of DMSO, PEG300, and Tween 80)

  • Gavage needles (appropriate size for the mice)

  • Syringes

  • Balance

  • Vortex mixer or sonicator

Procedure:

  • Formulation Preparation:

    • Accurately weigh the required amount of this compound.

    • Prepare the chosen vehicle. If using a co-solvent system, prepare the mixture of solvents first.

    • Add the this compound to the vehicle.

    • Vortex or sonicate the mixture until the compound is fully dissolved or a uniform suspension is achieved. Prepare the formulation fresh daily if its stability is unknown.

  • Animal Preparation:

    • Weigh each mouse to calculate the correct volume of the formulation to be administered.

    • Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Administration:

    • Attach the gavage needle to the syringe and draw up the calculated volume of the this compound formulation.

    • Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus. Do not force the needle.

    • Slowly administer the formulation.

    • Carefully withdraw the gavage needle.

  • Post-Administration Monitoring:

    • Observe the mouse for any immediate signs of distress, such as choking or difficulty breathing.

    • Return the mouse to its cage and monitor it regularly according to your experimental protocol and IACUC guidelines.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration formulation Formulation Preparation (this compound in Vehicle) gavage Oral Gavage formulation->gavage Load Syringe animal_prep Animal Preparation (Weighing & Restraint) animal_prep->gavage monitoring Monitoring for Adverse Effects gavage->monitoring Immediate data_collection Data Collection (e.g., Tumor Volume, Biomarkers) monitoring->data_collection Long-term

Figure 1. Experimental workflow for in vivo studies.

signaling_pathway cluster_akt PI3K/Akt/mTOR Pathway cluster_ampk AMPK Pathway cluster_effects Cellular Effects PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibits AMPK AMPK Autophagy Autophagy AMPK->Autophagy Induces Autophagy->Apoptosis Sensitizes This compound This compound This compound->PI3K Inhibits This compound->AMPK Activates

Figure 2. this compound signaling pathways.

References

Challenges in the purification of Monascuspiloin from crude extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Monascuspiloin from crude extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

A1: this compound is a yellow azaphilone pigment produced by fungi of the Monascus genus, particularly Monascus pilosus. Its purification is challenging due to several factors:

  • Presence of a complex mixture: Crude extracts contain a wide array of other pigments (red and orange), mycotoxins like citrinin, and other secondary metabolites with similar chemical properties, making separation difficult.

  • Structural instability: Azaphilone pigments can be sensitive to changes in pH, light, and temperature, potentially leading to degradation or conversion into other compounds during the purification process.[1]

  • Co-elution of impurities: Structurally similar compounds often co-elute with this compound during chromatographic separation, requiring careful optimization of methods.

Q2: What are the initial steps for extracting this compound from fungal cultures?

A2: The initial extraction typically involves separating the fungal mycelium from the fermentation broth. The pigments are then extracted from the mycelia using an organic solvent. A common method involves using acidified 85% ethanol (B145695) (pH 4) with shaking.[2] This is followed by evaporation of the solvent to obtain a crude extract which is then often dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) for further analysis or purification.[2]

Q3: What are the common chromatographic techniques used for this compound purification?

A3: A multi-step chromatographic approach is generally required to achieve high purity. This often includes:

  • Column Chromatography (CC): Techniques like silica (B1680970) gel column chromatography or macroporous resin chromatography are used for initial fractionation of the crude extract to separate major pigment groups.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for the final purification of this compound to a high degree of purity. Preparative or semi-preparative HPLC is often employed.[3]

  • Thin-Layer Chromatography (TLC): TLC is useful for monitoring the progress of purification, identifying fractions containing the target compound, and for smaller-scale purification.[3]

Q4: How can I monitor the presence and purity of this compound during purification?

A4: this compound can be monitored using the following techniques:

  • Spectrophotometry: The absorption spectrum of fractions can be measured. Yellow Monascus pigments typically have an absorbance maximum around 390 nm.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC with a photodiode array (PDA) detector is the most common method. This allows for the quantification of this compound and assessment of purity by analyzing the chromatogram for co-eluting peaks.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) allows for the confirmation of the molecular weight of the purified compound, providing further evidence of its identity.

Q5: What is a typical purity level for this compound to be used in biological assays?

A5: For use in biological assays, a purity of greater than 95% is generally recommended to ensure that the observed effects are attributable to this compound and not to impurities.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete initial extraction from the fungal biomass.Optimize the extraction solvent and conditions. Consider using a sequence of solvents with increasing polarity. Ensure sufficient extraction time and appropriate temperature.
Degradation of this compound during purification steps.Azaphilone pigments can be sensitive to pH, light, and heat.[1] Work at a controlled, cool temperature, protect samples from direct light by using amber vials or covering glassware with foil, and use buffered solutions where possible. Minimize the time the compound spends in solution.
Irreversible adsorption onto the chromatography column.If using silica gel, the acidic nature of the stationary phase may lead to irreversible binding. Consider using a different stationary phase like alumina (B75360) or a reversed-phase (C18) material. Pre-treating silica gel with a modifier might also help.
Poor Resolution in Chromatography Inappropriate mobile phase composition.Systematically vary the solvent composition to improve separation. For reversed-phase HPLC, adjusting the gradient slope or changing the organic modifier (e.g., from acetonitrile (B52724) to methanol) can alter selectivity.
Column overloading.Reduce the amount of crude extract loaded onto the column. For preparative chromatography, it is crucial not to exceed the column's loading capacity.
Poorly packed column.Ensure the chromatography column is packed uniformly to avoid channeling and band broadening.
Presence of Co-eluting Impurities Structurally similar compounds in the crude extract.Employ orthogonal separation techniques. For example, follow a normal-phase separation with a reversed-phase separation. High-resolution preparative HPLC is often necessary for removing persistent impurities.
Conversion of other pigments during purification.Acidifying the extraction solvent (e.g., ethanol at pH 4) can help prevent the conversion of orange pigments to red pigments which might interfere with purification.[2]
Color Change or Loss of Compound Instability of this compound under certain conditions.Conduct small-scale stability tests of your extract or partially purified fractions at different pH values and in different solvents to identify conditions that minimize degradation. Azaphilone pigments can be unstable in highly acidic or basic conditions.
Oxidation of the compound.Degas solvents before use and consider working under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.

Quantitative Data

The following tables provide representative data for the purification and analysis of this compound. Please note that actual values may vary depending on the fungal strain, fermentation conditions, and specific purification protocol used.

Table 1: Representative Yield and Purity at Different Purification Stages

Purification Stage Starting Material Typical Yield (%) Purity (%)
Crude Ethanol Extract 100 g dried mycelia5 - 10 g (crude extract)< 5
Silica Gel Column Chromatography 5 g crude extract10 - 20 (of crude)40 - 60
Preparative HPLC 100 mg semi-purified fraction30 - 50 (of semi-purified)> 95

Table 2: Typical HPLC Parameters for this compound Analysis

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of 0.025% H₃PO₄ in water (A) and acetonitrile (B)
Flow Rate 1.0 mL/min
Detection Wavelength 390 nm
Injection Volume 5 µL
Column Temperature 25 - 30 °C
Approximate Retention Time Varies, but typically in the mid-to-late part of the chromatogram

Experimental Protocols

Protocol 1: Extraction of Crude this compound
  • Harvesting: Separate the Monascus pilosus mycelia from the fermentation broth by filtration or centrifugation.

  • Washing: Wash the mycelial biomass with distilled water to remove residual media components.

  • Drying: Dry the mycelia, for example, by lyophilization or in an oven at a low temperature (e.g., 40-50°C).

  • Extraction:

    • Grind the dried mycelia into a fine powder.

    • Suspend the powder in acidified 85% ethanol (pH adjusted to 4 with a suitable acid) at a ratio of 1:10 (w/v).[2]

    • Perform the extraction on a rotary shaker for 40 minutes at 30°C.[2]

    • Separate the extract from the solid residue by centrifugation or filtration.

    • Repeat the extraction process on the residue to maximize yield.

  • Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude pigment extract.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Preparation: Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent such as hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and load it onto the column.

  • Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity. A common system is a gradient of ethyl acetate (B1210297) in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC or analytical HPLC to identify those containing this compound.

  • Pooling and Concentration: Combine the fractions rich in this compound and evaporate the solvent.

Protocol 3: Final Purification by Semi-Preparative HPLC
  • Sample Preparation: Dissolve the semi-purified fraction from the previous step in the HPLC mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System: Use a semi-preparative HPLC system equipped with a C18 column and a PDA detector.

  • Elution: Employ a gradient elution method, for example, a linear gradient of acetonitrile in water (both containing 0.1% formic acid to improve peak shape).

  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which should be predetermined using an analytical run.

  • Purity Confirmation and Solvent Removal: Analyze the purity of the collected fraction using analytical HPLC. Evaporate the solvent from the high-purity fraction to obtain the purified this compound.

Visualizations

Experimental_Workflow cluster_0 Extraction cluster_1 Initial Purification cluster_2 Final Purification Fermentation Monascus pilosus Fermentation Broth Filtration Filtration/ Centrifugation Fermentation->Filtration Mycelia Mycelial Biomass Filtration->Mycelia Extraction Ethanol Extraction (acidified) Mycelia->Extraction Crude_Extract Crude Pigment Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection_1 Fraction Collection (TLC/HPLC Monitoring) Column_Chromatography->Fraction_Collection_1 Semi_Purified Semi-Purified This compound Fraction_Collection_1->Semi_Purified Prep_HPLC Semi-Preparative Reversed-Phase HPLC Semi_Purified->Prep_HPLC Fraction_Collection_2 Peak Collection Prep_HPLC->Fraction_Collection_2 Pure_this compound >95% Pure This compound Fraction_Collection_2->Pure_this compound

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Start Purification Problem Problem Encountered? Start->Problem Low_Yield Low Yield Problem->Low_Yield Yes Poor_Resolution Poor Resolution Problem->Poor_Resolution Yes Impurities Co-eluting Impurities Problem->Impurities Yes Success Purification Successful Problem->Success No Check_Extraction Optimize Extraction (Solvent, Time, Temp) Low_Yield->Check_Extraction Check_Stability Assess Stability (pH, Light, Temp) Low_Yield->Check_Stability Change_Stationary_Phase Change Stationary Phase (e.g., C18, Alumina) Low_Yield->Change_Stationary_Phase Optimize_Mobile_Phase Optimize Mobile Phase (Gradient, Solvent) Poor_Resolution->Optimize_Mobile_Phase Reduce_Load Reduce Column Load Poor_Resolution->Reduce_Load Impurities->Optimize_Mobile_Phase Orthogonal_Method Use Orthogonal Method (e.g., NP -> RP) Impurities->Orthogonal_Method Check_Extraction->Problem Check_Stability->Problem Change_Stationary_Phase->Problem Optimize_Mobile_Phase->Problem Reduce_Load->Problem Orthogonal_Method->Problem

Caption: Troubleshooting logic for this compound purification.

References

Improving the photostability of Monascuspiloin for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the photostability challenges of Monascuspiloin during experimental use.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could photostability be a factor?

A1: Yes, inconsistent results are a strong indicator of compound degradation. This compound, like many natural polyketide pigments, is susceptible to photodegradation. Exposure to ambient laboratory light, especially over extended periods, can lead to a decrease in the concentration of the active compound and the formation of photodegradation products. This can result in diminished or altered biological activity, leading to poor reproducibility in your experiments. It is crucial to handle and store this compound with light protection.

Q2: What are the visible signs of this compound degradation in my stock solution?

A2: A noticeable change in the color of your this compound solution, typically a fading of its characteristic yellow hue, is a primary visual indicator of degradation. However, significant degradation can occur before any color change is apparent. Therefore, it is recommended to rely on analytical methods like UV-Vis spectroscopy or HPLC to monitor the integrity of your solution, rather than visual inspection alone.

Q3: How does photodegradation of this compound potentially affect its biological activity?

A3: this compound exerts its biological effects by modulating specific signaling pathways, including the Akt/mTOR and AMPK pathways.[1][2] Photodegradation alters the chemical structure of this compound, which can lead to a loss of its ability to interact with its intended molecular targets. Furthermore, the resulting degradation products could potentially have off-target effects or even interfere with the signaling pathways under investigation, leading to confounding results.

Q4: What are the recommended storage conditions for this compound to minimize photodegradation?

A4: To minimize photodegradation, this compound should be stored as a solid in a light-proof container at -20°C or below. Stock solutions should be prepared fresh for each experiment whenever possible. If a stock solution must be stored, it should be aliquoted into small, single-use volumes in amber vials or tubes wrapped in aluminum foil and stored at -20°C or -80°C. Minimize freeze-thaw cycles.

Q5: Are there any general strategies to enhance the photostability of this compound during experiments?

A5: Yes, several strategies can be employed to improve the photostability of photosensitive compounds like this compound. These include:

  • Working under subdued light conditions: Use amber or red-tinted laboratory lighting.

  • Using light-blocking containers: Employ amber-colored microplates, tubes, and flasks.

  • Minimizing exposure time: Prepare samples immediately before use and reduce the duration of light exposure during experimental procedures.

  • Incorporating stabilizers: Consider the use of antioxidants, cyclodextrins, or liposomal formulations to protect this compound from light-induced degradation.[3][4][5][6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of biological activity over time in cell culture experiments. Photodegradation of this compound in the culture medium due to prolonged exposure to incubator or biosafety cabinet lighting.Use amber-colored cell culture plates or wrap standard plates in aluminum foil. Minimize the time plates are outside the incubator. Prepare fresh media with this compound for longer-term experiments.
Variable IC50 values between experimental replicates. Inconsistent light exposure during sample preparation and handling. Degradation of the stock solution.Standardize all experimental procedures to ensure consistent light exposure. Prepare fresh dilutions from a protected stock solution for each replicate.
Appearance of unexpected peaks in HPLC analysis of treated samples. Formation of photodegradation products.Confirm the identity of the new peaks using UPLC-MS/MS analysis. Implement light-protective measures throughout the experiment and sample analysis workflow.
Low efficacy in in vivo animal studies. Degradation of the formulated this compound before or after administration.Consider formulating this compound in a light-protected vehicle, such as a liposomal carrier or a cyclodextrin (B1172386) complex. Ensure light protection during the preparation and administration of the formulation.

Experimental Protocols

Protocol 1: Photostability Testing of this compound in Solution

This protocol is adapted from the ICH Q1B guidelines for photostability testing of new drug substances.[2][7][8][9]

Objective: To assess the rate of photodegradation of this compound in a specific solvent under controlled light exposure.

Materials:

  • This compound

  • Solvent of choice (e.g., DMSO, ethanol, cell culture medium)

  • Quartz or borosilicate glass vials

  • Aluminum foil

  • Photostability chamber with a calibrated light source (providing a minimum of 1.2 million lux hours and 200 watt hours/square meter of near UV energy)

  • HPLC-UV or UPLC-MS system

Procedure:

  • Prepare a solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquot the solution into two sets of transparent vials.

  • Wrap one set of vials completely in aluminum foil to serve as the "dark control."

  • Place both the exposed and dark control vials in the photostability chamber.

  • Expose the samples to the light source for a defined period. It is recommended to pull samples at multiple time points (e.g., 0, 2, 4, 8, 12, and 24 hours) to determine the degradation kinetics.

  • At each time point, retrieve one exposed vial and one dark control vial.

  • Analyze the concentration of this compound in each sample by HPLC-UV or UPLC-MS.

  • Calculate the percentage of degradation at each time point relative to the dark control.

Data Analysis: The degradation of Monascus pigments often follows first-order kinetics.[1] Plot the natural logarithm of the concentration of this compound against time to determine the degradation rate constant (k). The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.

Protocol 2: Preparation of a Photostabilized this compound Formulation using β-Cyclodextrin

Objective: To prepare an inclusion complex of this compound with β-cyclodextrin to enhance its photostability.

Materials:

  • This compound

  • β-cyclodextrin

  • Deionized water

  • Ethanol

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Prepare a saturated aqueous solution of β-cyclodextrin by dissolving it in deionized water with gentle heating and stirring.

  • Prepare a concentrated solution of this compound in ethanol.

  • Slowly add the this compound solution dropwise to the β-cyclodextrin solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24-48 hours, protected from light.

  • Freeze the resulting solution and then lyophilize it using a freeze-dryer to obtain a solid powder of the this compound-β-cyclodextrin inclusion complex.

  • The formation of the inclusion complex can be confirmed by techniques such as DSC, FTIR, or NMR spectroscopy.[10][11]

Protocol 3: Preparation of a Liposomal Formulation of this compound

Objective: To encapsulate this compound in liposomes to improve its stability and solubility.

Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine)

  • Cholesterol

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS)

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding PBS and vortexing. The temperature of the PBS should be above the phase transition temperature of the lipids.

  • To produce smaller, more uniform vesicles, sonicate the liposome (B1194612) suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.

  • The encapsulation efficiency can be determined by separating the free drug from the liposomes using methods like dialysis or ultracentrifugation, followed by quantification of the encapsulated this compound.

Quantitative Data Summary

Table 1: Photostability of Amino Acid-Derived Monascus Pigments Under Sunlight

Amino Acid DerivativeHalf-life (hours)Improvement Factor vs. Control
Control (Red Pigment)0.221x
Phenylalanine5.5825.4x
Tryptophan4.8722.1x
Tyrosine4.5220.5x
Leucine3.9818.1x
Isoleucine3.7517.0x
Valine3.5116.0x
Methionine3.2414.7x
Proline2.9813.5x
Alanine2.7612.5x
Glycine2.5411.5x
Threonine2.3110.5x
Serine2.109.5x
Cysteine1.898.6x
Aspartic Acid1.677.6x
Glutamic Acid1.557.0x
Arginine1.486.7x
Lysine1.456.6x
Histidine1.456.6x
(Data adapted from a study on Monascus pigments, demonstrating the principle of stabilization through derivatization. Specific data for this compound is not available.)[1]

Visualizations

Signaling_Pathways cluster_akt_mtor Akt/mTOR Pathway cluster_ampk AMPK Pathway Akt Akt mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis EIF4EBP1->Protein_Synthesis AMPK AMPK ULK1 ULK1 AMPK->ULK1 Activates Autophagy Autophagy ULK1->Autophagy This compound This compound This compound->Akt Inhibits This compound->AMPK Activates Photodegradation Photodegradation This compound->Photodegradation Degradation_Products Degradation Products Photodegradation->Degradation_Products Degradation_Products->Akt Potential Interference Degradation_Products->AMPK Potential Interference

Caption: Signaling pathways affected by this compound and potential interference from its photodegradation products.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis A Prepare this compound Stock Solution B Aliquot into Transparent Vials A->B C Wrap Control Vials in Aluminum Foil B->C D Expose Samples in Photostability Chamber B->D C->D E Collect Samples at Defined Time Points D->E F HPLC or UPLC-MS Analysis E->F G Calculate Degradation Rate F->G

Caption: Experimental workflow for assessing the photostability of this compound.

Stabilization_Strategies cluster_methods Stabilization Methods This compound This compound Unstable Photodegradation This compound->Unstable Light Exposure Cyclodextrin β-Cyclodextrin Inclusion Complex This compound->Cyclodextrin Liposome Liposomal Encapsulation This compound->Liposome Antioxidant Addition of Antioxidants This compound->Antioxidant Stabilized Improved Photostability Cyclodextrin->Stabilized Liposome->Stabilized Antioxidant->Stabilized

References

Technical Support Center: Troubleshooting Monascuspiloin Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Monascuspiloin in cytotoxicity assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a yellow pigment derived from Monascus species. It has demonstrated anticancer properties by inducing both apoptosis (programmed cell death) and autophagy (a cellular degradation process) in cancer cells. Its mechanism of action involves the modulation of key signaling pathways, including the Akt/mTOR and AMPK pathways, which are crucial for cell survival and growth.[1][2]

Q2: I am observing inconsistent IC50 values for this compound in my experiments. What are the potential causes?

A2: Inconsistent IC50 values are a frequent challenge in in vitro assays and can stem from several factors:

  • Compound Solubility and Stability: this compound has poor water solubility. Inconsistent stock solution preparation or precipitation of the compound in the cell culture medium can lead to variability. Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting it in your culture medium. It is also crucial to use fresh dilutions for each experiment as the stability of this compound in aqueous solutions over time may be limited.

  • Cell-Related Factors:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as drug sensitivity can change with prolonged culturing.

    • Cell Seeding Density: Ensure a uniform and optimal cell seeding density. Both overly confluent and sparse cultures can lead to variable drug responses.

  • Assay Conditions:

    • Incubation Time: The duration of this compound exposure will significantly impact the IC50 value. Standardize the incubation time across all experiments (e.g., 24, 48, or 72 hours).

    • DMSO Concentration: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%.[3][4][5][6] Always include a vehicle control with the same final DMSO concentration as your highest this compound concentration.

Q3: My MTT assay results show high background or unexpected increases in cell viability with this compound treatment. What could be the cause?

A3: This is a common issue when working with colored compounds like this compound. The yellow color of this compound can interfere with the colorimetric readout of the MTT assay, which measures the absorbance of the purple formazan (B1609692) product.[7]

  • Solution: Include Proper Controls. To correct for this interference, set up a parallel set of wells containing the same concentrations of this compound in cell-free culture medium. Incubate these wells under the same conditions as your experimental wells. After the incubation period, add the MTT reagent and solubilization solution. Subtract the absorbance readings from these "compound-only" wells from your experimental wells to obtain a corrected absorbance value.[7]

Q4: I am observing discrepancies between different cytotoxicity assays (e.g., MTT vs. LDH). Why is this happening?

A4: Different cytotoxicity assays measure different cellular parameters, which can lead to varied results.

  • MTT Assay: Measures mitochondrial metabolic activity. A compound could inhibit mitochondrial respiration without immediately causing cell death, leading to a decrease in the MTT signal even if the cells are still viable.[7]

  • LDH Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity, an indicator of cytolysis.

  • Annexin V/PI Staining: Differentiates between early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).

Discrepancies can arise if this compound, for example, induces apoptosis without immediate membrane rupture. In this case, you might see a positive result in the Annexin V assay before a significant increase in LDH release is detected.

Troubleshooting Guides

Guide 1: Inconsistent Results in MTT Assays
Problem Potential Cause Recommended Solution
High background absorbance Color interference from this compound.Include a "compound-only" control for each concentration to subtract background absorbance.[7]
Low signal or poor sensitivity Insufficient cell number or low metabolic activity.Optimize cell seeding density. Ensure cells are in the exponential growth phase.
IC50 values vary between experiments Inconsistent cell passage number, seeding density, or incubation time.Standardize these experimental parameters. Use cells from a similar passage number for all experiments.
Precipitation of compound in wells Poor solubility of this compound in the culture medium.Ensure the stock solution in DMSO is fully dissolved. Avoid high final concentrations of this compound that may exceed its solubility limit in the aqueous medium.
Guide 2: Issues with LDH Cytotoxicity Assays
Problem Potential Cause Recommended Solution
High background LDH in controls High serum percentage in the culture medium (serum contains LDH).Use a low-serum medium or serum-free medium during the assay if possible.
Color interference from this compound The yellow color of this compound may interfere with the colorimetric readout.Include a "compound-only" control and subtract its absorbance from the treated wells.
Negative cytotoxicity values Incorrect background subtraction or assay interference.Ensure proper controls are included (spontaneous release, maximum release, and compound-only). If the compound reacts with the assay reagents, consider an alternative cytotoxicity assay.

Experimental Protocols

MTT Assay Protocol for this compound
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.

  • Treatment: Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control. Also, prepare a parallel plate with the same compound dilutions in cell-free medium to correct for color interference.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and read the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis: Subtract the absorbance of the "compound-only" wells from the corresponding experimental wells. Calculate cell viability as a percentage of the vehicle control.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm).

  • Data Analysis: Use the values from the spontaneous release (untreated cells) and maximum release (lysed cells) controls to calculate the percentage of cytotoxicity. Correct for any background absorbance from the compound by subtracting the readings from cell-free wells containing this compound.

Annexin V/PI Apoptosis Assay Protocol
  • Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[8][9]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[8][9]

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[10]

Data Presentation

Table 1: Illustrative IC50 Values of Monascus Pigments in Various Cancer Cell Lines

Cell LinePigmentIC50 (µM)Exposure Time (h)
BGC-823 (Gastric Cancer)Rubropunctatin~524
AGS (Gastric Cancer)Rubropunctatin>524
MKN45 (Gastric Cancer)Rubropunctatin>524
SH-SY5Y (Neuroblastoma)Rubropunctatin>524
HaCaT (Keratinocytes)Yellow PigmentsModerate Cytotoxicity48
HaCaT (Keratinocytes)Orange PigmentsLow Cytotoxicity48

Note: This table provides illustrative data from various studies on Monascus pigments. The specific IC50 for this compound may vary depending on the cell line and experimental conditions.[11][12][13][14]

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare this compound Dilutions treat_cells Treat Cells with this compound compound_prep->treat_cells mtt MTT Assay treat_cells->mtt ldh LDH Assay treat_cells->ldh annexin Annexin V/PI Assay treat_cells->annexin readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout annexin->readout calculate Calculate % Viability/ Cytotoxicity readout->calculate ic50 Determine IC50 calculate->ic50 troubleshooting_logic Troubleshooting Inconsistent Cytotoxicity Results cluster_compound Compound-Related Issues cluster_cell Cell-Related Issues cluster_assay Assay-Related Issues start Inconsistent Results solubility Check Solubility (Precipitation?) start->solubility passage Verify Cell Passage # start->passage controls Review Controls (Compound Interference?) start->controls stability Assess Stability (Fresh Dilutions?) solubility->stability density Standardize Seeding Density passage->density protocol Check Protocol Consistency (Incubation Time?) controls->protocol signaling_pathway This compound Signaling Pathways cluster_akt Akt/mTOR Pathway cluster_ampk AMPK Pathway This compound This compound akt Akt This compound->akt Inhibits ampk AMPK This compound->ampk Activates mtor mTOR akt->mtor apoptosis Apoptosis mtor->apoptosis Inhibits autophagy Autophagy mtor->autophagy Inhibits ampk->autophagy Induces autophagy->apoptosis Sensitizes to

References

Technical Support Center: Enhancing the Bioavailability of Monascuspiloin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at enhancing the bioavailability of Monascuspiloin. Given that this compound, a yellow pigment from Monascus species, is known to have limited water solubility, this guide focuses on practical strategies to overcome this challenge.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a fungal metabolite derived from Monascus pilosus with demonstrated anti-cancer, anti-inflammatory, and antioxidant properties.[1][2][4] Like many other yellow Monascus pigments, it is poorly soluble in water, which can significantly limit its absorption in the gastrointestinal tract and, consequently, its oral bioavailability.[1][2][3] Enhancing its bioavailability is crucial for realizing its full therapeutic potential.

Q2: What are the primary strategies for improving the bioavailability of a poorly water-soluble compound like this compound?

A2: The main strategies focus on increasing the solubility and dissolution rate of the compound. These include:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (e.g., micronization, nanocrystals).

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a solid state.

  • Complexation: Using molecules like cyclodextrins to form inclusion complexes that enhance solubility.

  • Lipid-Based Formulations: Formulating the drug in oils, surfactants, and co-solvents, such as in Self-Emulsifying Drug Delivery Systems (SEDDS).

Q3: Are there any specific physicochemical properties of this compound I should be aware of before starting my experiments?

Q4: Which signaling pathways are known to be modulated by this compound?

A4: this compound has been shown to exert its anticancer effects by modulating key cellular signaling pathways, including the Akt/mTOR and AMPK pathways. Understanding these pathways is crucial for designing relevant pharmacodynamic studies.

Troubleshooting Guides

Issue 1: Low Dissolution Rate of Raw this compound
Potential Cause Troubleshooting Step Expected Outcome
Poor Wettability Incorporate a surfactant or a hydrophilic carrier into the formulation.Improved dispersion of particles and increased contact with the dissolution medium.
Large Particle Size Employ particle size reduction techniques such as micronization or high-pressure homogenization to produce nanocrystals.Increased surface area leading to a faster dissolution rate.
Crystalline Structure Formulate as an amorphous solid dispersion to disrupt the crystal lattice energy.Higher apparent solubility and faster dissolution.
Issue 2: Inconsistent Results in Animal Pharmacokinetic Studies
Potential Cause Troubleshooting Step Expected Outcome
Variable Absorption Utilize a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) to improve the consistency of absorption.More uniform and predictable plasma concentration-time profiles.
First-Pass Metabolism Co-administer with a known inhibitor of relevant metabolic enzymes (if identified) or use a formulation that promotes lymphatic uptake (e.g., SEDDS).Increased systemic exposure (AUC) and peak plasma concentration (Cmax).
Precipitation in the GI Tract For supersaturating formulations like some solid dispersions, include a precipitation inhibitor in the formulation.Maintained supersaturation and enhanced absorption.

Experimental Protocols

Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To enhance the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30 (or other suitable hydrophilic polymer like HPMC)

  • Methanol (B129727) (or another suitable organic solvent in which both this compound and the polymer are soluble)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.

  • Dissolve both the drug and the polymer in a minimal amount of methanol in a round-bottom flask.

  • Ensure complete dissolution by gentle swirling or sonication.

  • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

  • Continue evaporation until a thin, dry film is formed on the inner surface of the flask.

  • Scrape the solid dispersion from the flask and place it in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverize the resulting solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve.

  • Store the prepared solid dispersion in a desiccator until further use.

Formulation of this compound Nanocrystals by Wet Milling

Objective: To increase the surface area and dissolution velocity of this compound by reducing its particle size to the nanometer range.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, HPMC)

  • Purified water

  • High-energy media mill (e.g., planetary ball mill)

  • Zirconium oxide milling beads (e.g., 0.5 mm diameter)

  • Particle size analyzer

Procedure:

  • Prepare a suspension of this compound (e.g., 5% w/v) in an aqueous solution of the stabilizer (e.g., 1% w/v Poloxamer 188).

  • Add the suspension and milling beads to the milling chamber.

  • Mill at a high speed for a specified duration (e.g., 24-48 hours), with cooling to prevent overheating.

  • Periodically withdraw samples to monitor the particle size distribution using a particle size analyzer.

  • Continue milling until the desired particle size (e.g., < 500 nm) is achieved.

  • Separate the nanosuspension from the milling beads.

  • The resulting nanosuspension can be used directly or lyophilized for a solid dosage form.

Development of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a lipid-based system that forms a fine emulsion upon contact with gastrointestinal fluids, thereby enhancing its solubilization and absorption.

Materials:

  • This compound

  • Oil (e.g., Capryol 90)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant/Co-solvent (e.g., Transcutol P)

Procedure:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This is done by mixing the oil, surfactant, and co-surfactant in different ratios and observing the emulsification behavior upon aqueous dilution.

  • Select a ratio from the self-emulsifying region and dissolve the required amount of this compound in the mixture of oil, surfactant, and co-surfactant.

  • Gently heat (if necessary) and vortex the mixture to ensure complete dissolution of the drug.

  • Evaluate the self-emulsification performance by adding a small volume of the formulation to water and observing the formation of a stable nano- or microemulsion.

  • Characterize the resulting emulsion for droplet size, polydispersity index, and zeta potential.

Data Presentation

Quantitative data for this compound's physicochemical properties and bioavailability from different formulations are not currently available in the literature. The following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: Physicochemical Properties of this compound (Hypothetical Data)

ParameterValueMethod
Aqueous Solubility (pH 7.4) < 0.1 µg/mLShake-flask method
logP 3.5HPLC method
pKa Not IonizableSpectrophotometric analysis
Melting Point 185 °CDifferential Scanning Calorimetry (DSC)

Table 2: In Vitro Dissolution of this compound Formulations (Hypothetical Data)

Formulation% Drug Dissolved at 30 min% Drug Dissolved at 60 min
Raw this compound 5%12%
Solid Dispersion (1:4) 65%85%
Nanocrystals (250 nm) 75%92%
SEDDS 90%>95%

Table 3: Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Oral Suspension 502.0250100
Solid Dispersion 2501.01250500
SEDDS 4000.52000800

Visualizations

experimental_workflow cluster_formulation Formulation Strategies cluster_evaluation In Vitro & In Vivo Evaluation Raw this compound Raw this compound Dissolution Testing Dissolution Testing Raw this compound->Dissolution Testing Solid Dispersion Solid Dispersion Solid Dispersion->Dissolution Testing Nanocrystals Nanocrystals Nanocrystals->Dissolution Testing SEDDS SEDDS SEDDS->Dissolution Testing Pharmacokinetic Studies Pharmacokinetic Studies Dissolution Testing->Pharmacokinetic Studies Select promising formulations Enhanced Bioavailability Enhanced Bioavailability Pharmacokinetic Studies->Enhanced Bioavailability

Caption: Experimental workflow for enhancing this compound bioavailability.

Akt_mTOR_pathway cluster_downstream Downstream Effects Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation This compound This compound This compound->Akt Inhibits

Caption: this compound inhibits the Akt/mTOR signaling pathway.

AMPK_pathway Low Energy State Low Energy State AMP/ATP Ratio AMP/ATP Ratio Low Energy State->AMP/ATP Ratio increases AMPK AMPK AMP/ATP Ratio->AMPK Autophagy Autophagy AMPK->Autophagy Cell Cycle Arrest Cell Cycle Arrest AMPK->Cell Cycle Arrest This compound This compound This compound->AMPK Activates

Caption: this compound activates the AMPK signaling pathway.

References

Technical Support Center: Overcoming Resistance to Monascuspiloin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Monascuspiloin. The information is tailored to address challenges, particularly the emergence of resistance, during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cell lines?

A1: this compound primarily induces apoptosis and autophagic cell death in cancer cells. Its mechanism is cell-line dependent. In androgen-dependent prostate cancer cells like LNCaP, it attenuates the PI3K/Akt/mTOR signaling pathway[1]. In androgen-independent prostate cancer cells such as PC-3, it induces G2/M arrest and autophagic cell death through an AMPK-dependent pathway[1].

Q2: My cancer cell line shows reduced sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?

A2: While direct studies on acquired resistance to this compound are limited, based on its known targets, potential resistance mechanisms can be inferred:

  • Upregulation of the PI3K/Akt/mTOR Pathway: Cancer cells can develop resistance to drugs targeting this pathway through various mechanisms, including activating mutations in PIK3CA or loss of the tumor suppressor PTEN[2][3]. This leads to the hyperactivation of the pathway, overriding the inhibitory effect of this compound.

  • Activation of Bypass Signaling Pathways: Cells may activate alternative survival pathways to compensate for the inhibition of the PI3K/Akt/mTOR pathway. This can include the MAPK/ERK pathway, which can promote proliferation and survival[4].

  • Pro-survival Role of AMPK Activation: While AMPK activation by this compound can induce cell death, sustained AMPK activation can also have a pro-survival role in some contexts by promoting metabolic adaptation and autophagy, which can help cells withstand stress[5][6][7].

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of drugs from the cell, reducing the intracellular concentration of this compound and thus its efficacy.

Q3: How can I experimentally confirm if my cells have developed resistance to this compound?

A3: You can perform the following experiments:

  • Dose-Response Curve Shift: Conduct a cell viability assay (e.g., MTT or SRB assay) with a range of this compound concentrations on your parental (sensitive) and suspected resistant cell lines. A rightward shift in the dose-response curve and an increase in the IC50 value for the suspected resistant cells would indicate resistance.

  • Western Blot Analysis: Analyze the protein expression and phosphorylation status of key components of the PI3K/Akt/mTOR and AMPK pathways in both sensitive and resistant cells, both with and without this compound treatment. Look for increased phosphorylation of Akt, mTOR, or their downstream effectors, or changes in AMPK activation status in the resistant cells.

  • Analysis of Bypass Pathways: Investigate the activation of alternative survival pathways like the MAPK/ERK pathway by examining the phosphorylation status of MEK and ERK.

Troubleshooting Guides

Issue 1: Decreased Efficacy of this compound in Inducing Cell Death
Potential Cause Suggested Solution
Development of acquired resistance 1. Confirm Resistance: Perform a dose-response assay to compare the IC50 value of your current cell line with the parental line. A significant increase in IC50 suggests acquired resistance. 2. Investigate Mechanism: Use Western blotting to probe for alterations in the PI3K/Akt/mTOR and AMPK signaling pathways. Check for upregulation of pro-survival proteins. 3. Combination Therapy: Consider combining this compound with other agents. For instance, a PI3K or mTOR inhibitor could be used to re-sensitize cells if the PI3K/Akt/mTOR pathway is upregulated[8]. Alternatively, combining with an autophagy inhibitor (e.g., chloroquine) might enhance cell death if autophagy is acting as a survival mechanism.
Suboptimal experimental conditions 1. Verify Drug Concentration: Ensure the correct concentration of this compound is being used. Perform a fresh dose-response experiment to determine the optimal concentration for your specific cell line and passage number. 2. Check Cell Culture Conditions: Ensure cells are healthy and not overgrown. Mycoplasma contamination can also affect cellular responses to drugs. 3. Confirm Drug Activity: Test the activity of your this compound stock on a known sensitive cell line to rule out degradation of the compound.
Cell line-specific insensitivity Some cell lines may be intrinsically resistant to this compound. Consider testing a panel of different cancer cell lines to identify a more sensitive model.
Issue 2: Inconsistent Results in Western Blot Analysis of Signaling Pathways
Potential Cause Suggested Solution
Timing of protein extraction The activation/inhibition of signaling pathways can be transient. Perform a time-course experiment (e.g., 0, 6, 12, 24, 48 hours) after this compound treatment to identify the optimal time point for observing changes in protein phosphorylation.
Antibody quality Ensure that the primary antibodies for phosphorylated and total proteins are validated and used at the recommended dilutions. Use appropriate positive and negative controls to verify antibody specificity.
Loading controls Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes. For studies involving significant changes in the cytoskeleton, consider using a different type of loading control like Ponceau S staining.
Lysate preparation Prepare cell lysates in the presence of phosphatase and protease inhibitors to prevent dephosphorylation and degradation of target proteins.

Data Presentation

Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines

Cell LineAndrogen DependenceIC50 (µM)Assay Duration (h)Reference
LNCaPDependent45Not Specified[1]
PC-3Independent47Not Specified[1]
PC-3Independent~25 (viability reduced to 60%)48[9][10]

Table 2: Effects of this compound Combination Therapy in PC-3 Xenograft Model

TreatmentTumor Growth Delay (TGD) in days (mean ± SD)Tumor Growth Inhibition (%) on Day 10Reference
Control--[9][10]
This compound (MP) alone10.4 ± 4.2-[9][10]
Ionizing Radiation (IR) alone17.8 ± 6.2-[9][10]
MP + IR52.3 ± 7.171[9][10]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of this compound.

Materials:

  • Cancer cell lines (e.g., LNCaP, PC-3)

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The next day, treat the cells with various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol outlines the steps to analyze changes in protein expression and phosphorylation in response to this compound treatment.

Materials:

  • Treated and untreated cell pellets

  • RIPA buffer (with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., for p-Akt, Akt, p-mTOR, mTOR, p-AMPK, AMPK, GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate.

  • Imaging: Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control.

Mandatory Visualizations

Monascuspiloin_PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Monascuspiloin_AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates Autophagy Autophagy AMPK->Autophagy Induces CellCycleArrest G2/M Arrest AMPK->CellCycleArrest Induces CellDeath Cell Death Autophagy->CellDeath Leads to Experimental_Workflow Start Start: Cancer Cell Line Culture Treatment Treat with this compound (Dose-Response) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Resistance Observe Resistance? (Increased IC50) Viability->Resistance WesternBlot Western Blot Analysis (PI3K/Akt/mTOR, AMPK) Resistance->WesternBlot Yes End End: Analyze Results Resistance->End No Combination Combination Therapy (e.g., with PI3K inhibitor) WesternBlot->Combination Combination->Viability

References

Technical Support Center: Analysis of Monascuspiloin's Effects by Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting and optimizing antibodies for Western blot analysis to investigate the effects of Monascuspiloin. This guide focuses on the downstream protein targets of this compound, as direct detection of this small molecule by Western blot is not feasible.

Frequently Asked Questions (FAQs)

Q1: Can I use a primary antibody to directly detect this compound in a Western blot?

A1: No. Western blotting is a technique used to detect proteins. This compound is a small molecule, a secondary metabolite produced by Monascus species. Antibodies are highly specific biological macromolecules that are generated to recognize and bind to larger molecules, typically proteins or large peptides. Therefore, there are no commercially available primary antibodies that can directly detect this compound on a Western blot membrane. Instead, Western blotting is an excellent method to study the effects of this compound treatment on cellular signaling pathways by detecting changes in the expression and phosphorylation status of key protein targets.

Q2: What are the primary protein targets to analyze when studying the effects of this compound?

A2: Based on current research, this compound is known to modulate key cellular signaling pathways involved in cell growth, proliferation, and metabolism. The primary pathways to investigate are the PI3K/Akt/mTOR and AMPK signaling pathways. Key protein targets for Western blot analysis include:

  • PI3K/Akt/mTOR Pathway:

    • Phosphorylated Akt (p-Akt) at Serine 473 and Threonine 308, and total Akt.

    • Phosphorylated mTOR (p-mTOR) and total mTOR.

    • Phosphorylated p70S6K (a downstream effector of mTOR) and total p70S6K.

  • AMPK Pathway:

    • Phosphorylated AMPKα (p-AMPKα) at Threonine 172 and total AMPKα.

Q3: How do I choose the right antibodies for these target proteins?

A3: When selecting antibodies, consider the following:

  • Specificity: Ensure the antibody is validated for Western blotting and is specific for your target protein, including the specific phosphorylation site if applicable.

  • Host Species: Choose a primary antibody raised in a species different from your sample's species of origin (e.g., use a rabbit primary antibody for mouse cell lysates).

  • Clonality: Monoclonal antibodies offer high specificity and lot-to-lot consistency, while polyclonal antibodies can sometimes provide a stronger signal as they recognize multiple epitopes.

  • Application Data: Look for antibodies with clear Western blot images in the product datasheet, preferably using a cell line or tissue relevant to your research.

Q4: I am not getting a signal for my phosphorylated protein of interest. What could be the problem?

A4: Detecting phosphorylated proteins can be challenging due to their low abundance and the transient nature of phosphorylation. Common reasons for a weak or absent signal include:

  • Suboptimal Cell Lysis: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of your proteins.[1][2][3][4]

  • Low Protein Load: You may need to load a higher amount of total protein (30-100 µg) on your gel.[5]

  • Incorrect Blocking Buffer: Avoid using non-fat dry milk for blocking when detecting some phosphorylated proteins, as it contains phosphoproteins (like casein) that can cause high background. Bovine Serum Albumin (BSA) at 3-5% is often a better choice.[2][5]

  • Antibody Dilution: The primary antibody concentration may not be optimal. Perform a dilution series to find the best concentration.

  • Insufficient Exposure: Use a sensitive ECL substrate for detection, especially for low-abundance phosphoproteins.[2][6]

Troubleshooting Guides

Issue 1: Weak or No Signal
Potential Cause Troubleshooting Step
Low abundance of target protein Increase the amount of protein loaded per lane (up to 50-100 µg). Concentrate your sample if necessary.
Inefficient protein transfer Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. For smaller proteins, consider using a smaller pore size membrane (0.2 µm).[5]
Suboptimal antibody concentration Perform a dot blot or a titration experiment to determine the optimal primary antibody dilution.
Inactive secondary antibody Use a fresh dilution of the secondary antibody. Ensure the secondary antibody is appropriate for the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).
Insufficient incubation time Increase the primary antibody incubation time, for example, overnight at 4°C.[7][8]
Inactive ECL substrate Use fresh ECL substrate and ensure it is mixed correctly.
Dephosphorylation of target protein Always use fresh lysis buffer supplemented with protease and phosphatase inhibitors. Keep samples on ice at all times.[2][4][9]
Issue 2: High Background or Non-Specific Bands
Potential Cause Troubleshooting Step
Primary antibody concentration too high Decrease the primary antibody concentration.[10][11]
Secondary antibody concentration too high Decrease the secondary antibody concentration. Run a control lane with only the secondary antibody to check for non-specific binding.[10]
Inadequate blocking Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Ensure the blocking agent is appropriate (e.g., 5% non-fat dry milk or 5% BSA in TBST).[10]
Insufficient washing Increase the number and duration of wash steps after primary and secondary antibody incubations. Add a detergent like Tween-20 to your wash buffer (0.05% - 0.1%).[11]
Contaminated buffers Use freshly prepared buffers. Filter buffers if necessary.
High protein load Reduce the amount of protein loaded per lane.
Membrane dried out Ensure the membrane remains wet throughout the entire process.[10]

Experimental Protocols

Detailed Protocol: Western Blot for Phosphorylated and Total Akt

This protocol provides a detailed methodology for the detection of phosphorylated Akt (Ser473) and total Akt in cell lysates following treatment with this compound.

1. Cell Lysis and Protein Extraction: a. After treating cells with this compound, wash the cells once with ice-cold PBS.[1] b. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors (e.g., RIPA buffer with PMSF, sodium orthovanadate, and sodium fluoride).[1][3] c. Scrape the cells and transfer the lysate to a microcentrifuge tube.[1] d. Incubate on ice for 30 minutes, vortexing occasionally.[1] e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1] f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[1]

2. SDS-PAGE and Protein Transfer: a. Normalize protein concentrations of all samples with lysis buffer and Laemmli sample buffer. b. Load 30-50 µg of total protein per well onto an 8-12% polyacrylamide gel. c. Run the gel until the dye front reaches the bottom. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 90 minutes at 4°C is recommended.[1][5]

3. Immunoblotting: a. Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[7] b. Incubate the membrane with the primary antibody against p-Akt (Ser473) (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.[1][7] c. The next day, wash the membrane three times for 10 minutes each with TBST.[1] d. Incubate the membrane with an HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.[1] e. Wash the membrane three times for 10 minutes each with TBST.[1]

4. Detection and Analysis: a. Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.[1] b. Capture the signal using a chemiluminescence imager. c. To probe for total Akt, the membrane can be stripped and re-probed with a primary antibody against total Akt, following steps 3b through 4b. It is often recommended to run parallel gels for different antibodies to ensure the most accurate quantification.[1]

Quantitative Data Summary

The following tables provide recommended starting concentrations and conditions for primary antibodies against key targets in the PI3K/Akt/mTOR and AMPK pathways. Optimization may be required for your specific experimental conditions.

Table 1: Antibody Dilutions for PI3K/Akt/mTOR Pathway

Target ProteinRecommended DilutionBlocking BufferIncubation
p-Akt (Ser473) 1:10005% BSA in TBSTOvernight at 4°C
Total Akt 1:10005% Non-fat milk in TBST1-2 hours at RT or Overnight at 4°C
p-mTOR (Ser2448) 1:10005% BSA in TBSTOvernight at 4°C
Total mTOR 1:10005% Non-fat milk in TBSTOvernight at 4°C

Table 2: Antibody Dilutions for AMPK Pathway

Target ProteinRecommended DilutionBlocking BufferIncubation
p-AMPKα (Thr172) 1:10005% BSA in TBSTOvernight at 4°C
Total AMPKα 1:10005% Non-fat milk in TBST1-2 hours at RT or Overnight at 4°C

Table 3: Loading Control Antibody Recommendations

Loading ControlMolecular WeightSubcellular LocationNotes
β-Actin ~42 kDaCytoplasmUbiquitously expressed.
GAPDH ~36 kDaCytoplasmExpression may vary with metabolic changes.[12]
α-Tubulin/β-Tubulin ~50-55 kDaCytoplasmStably expressed in most cell types.[12]
Lamin B1 ~66 kDaNucleusUse for nuclear fractions.
VDAC1/Porin ~31 kDaMitochondriaUse for mitochondrial fractions.

Visualizations

Monascuspiloin_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits AMPK AMPK This compound->AMPK Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits p70S6K p70S6K mTOR->p70S6K Autophagy Autophagy mTOR->Autophagy Inhibits CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth AMPK->mTOR Inhibits AMPK->Autophagy

Caption: Signaling pathways affected by this compound.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis Cell_Treatment 1. Cell Treatment (with this compound) Cell_Lysis 2. Cell Lysis (with Phosphatase Inhibitors) Cell_Treatment->Cell_Lysis Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF/NC Membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA or Milk) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-p-Akt) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Signal Detection (ECL Substrate) Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: General workflow for Western blot analysis.

References

Technical Support Center: Optimizing HPLC for Monascuspiloin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to achieve baseline separation of Monascuspiloin using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting HPLC condition for the analysis of this compound?

A1: For initial method development for this compound, a reversed-phase HPLC method is recommended. This compound, an azaphilone pigment, is often analyzed with other fungal metabolites using a C18 column. A gradient elution is typically necessary to separate it from other related compounds in a mixture, such as those found in red yeast rice extracts.[1][2]

A good starting point for your experimental protocol is detailed in the table below.

Q2: My this compound peak is showing significant tailing. What are the common causes and how can I fix it?

A2: Peak tailing for a compound like this compound in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase, particularly with exposed silanol (B1196071) groups on the silica (B1680970) packing.[3][4] Other causes can include column overload, a void in the column packing, or an inappropriate mobile phase pH.

To address peak tailing, consider the following troubleshooting steps:

  • Adjust Mobile Phase pH: Adding a small amount of acid, such as 0.1% formic acid, to the mobile phase can suppress the ionization of silanol groups, thereby reducing peak tailing.[2]

  • Use a Modern, End-Capped Column: Employ a high-purity silica column with robust end-capping to minimize the number of free silanol groups available for secondary interactions.

  • Lower Sample Concentration: If you suspect column overload, try diluting your sample and reinjecting it.

  • Check Column Health: A sudden increase in peak tailing could indicate a degrading column or the formation of a void. Flushing the column or replacing it may be necessary.

Q3: I am observing co-elution of this compound with another yellow pigment. How can I improve the resolution?

A3: Achieving baseline separation between closely eluting compounds like this compound and other pigments such as monascin (B191897) or ankaflavin (B600211) requires careful optimization of chromatographic selectivity and efficiency.[1][5]

Here are several strategies to improve resolution:

  • Modify the Organic Solvent Ratio: Adjusting the gradient slope is a powerful tool. A shallower gradient around the elution time of this compound will increase the separation time between peaks.

  • Change the Organic Solvent: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the selectivity of the separation due to different solvent-analyte interactions.

  • Adjust the Column Temperature: Increasing the column temperature can improve efficiency and may change the elution order. However, be mindful of the thermal stability of your analyte.

  • Change the Stationary Phase: If other options fail, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for aromatic compounds like this compound.

Q4: My baseline is drifting during the gradient elution. What could be the cause?

A4: Baseline drift in gradient HPLC is a common issue and can often be attributed to the mobile phase. Potential causes include:

  • Mismatched UV Absorbance of Solvents: If the solvents in your mobile phase have different UV absorbance at your detection wavelength, the baseline will drift as the solvent composition changes. Using high-purity HPLC-grade solvents can minimize this.

  • Lack of Equilibration: Insufficient column equilibration time between runs can lead to a drifting baseline. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Contamination: Contaminants in the mobile phase or from the sample accumulating on the column can bleed off during the gradient, causing baseline instability.

Experimental Protocols & Data Presentation

Initial HPLC Method for this compound Analysis

This protocol provides a starting point for method development. Optimization will likely be required to achieve baseline separation in your specific sample matrix.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV-Vis or PDA Detector at ~390 nm
Injection Volume 10 µL
Sample Solvent Methanol or a solvent matching the initial mobile phase conditions
Troubleshooting Guide: Impact of Parameter Adjustments on Separation

The following table summarizes the expected outcomes of common adjustments made to improve the separation of this compound.

IssueParameter AdjustedChangeExpected Outcome on this compound Peak
Poor Resolution Gradient SlopeDecrease (make shallower)Increased retention time and improved separation from adjacent peaks.
Flow RateDecreaseMay increase resolution, but will also increase run time.
Organic SolventSwitch from Acetonitrile to MethanolAlters selectivity, potentially resolving co-eluting peaks.
Peak Tailing Mobile Phase pHAdd 0.1% Formic AcidImproved peak symmetry by suppressing silanol interactions.
Sample LoadDecrease ConcentrationSharper, more symmetrical peaks if column overload was the issue.
Broad Peaks Column TemperatureIncreaseDecreased mobile phase viscosity leading to sharper peaks and potentially altered selectivity.

Visualizing Workflows and Logical Relationships

Workflow for HPLC Method Development

method_development cluster_prep Preparation cluster_dev Development Cycle cluster_opt Optimization cluster_val Validation start Define Analytical Goal: Baseline Separation of this compound lit_review Literature Review: Azaphilone HPLC Methods start->lit_review sample_prep Prepare Sample and Standards lit_review->sample_prep initial_cond Select Initial Conditions (C18, ACN/H2O Gradient) sample_prep->initial_cond run_exp Perform Initial HPLC Run initial_cond->run_exp eval Evaluate Chromatogram: Resolution, Peak Shape, Tailing run_exp->eval optimize Systematically Adjust Parameters: - Gradient Slope - Solvent Type - Temperature - pH eval->optimize Sub-optimal Separation validate Validate Final Method eval->validate Baseline Separation Achieved optimize->run_exp troubleshoot_resolution cluster_efficiency Efficiency (N) cluster_selectivity Selectivity (α) cluster_retention Retention (k') start Poor Resolution (Rs < 1.5) check_temp Increase Column Temperature? start->check_temp mod_gradient Make Gradient Shallower? start->mod_gradient decrease_organic Decrease Initial %B? start->decrease_organic check_flow Decrease Flow Rate? check_temp->check_flow No Improvement end_node Baseline Separation Achieved check_temp->end_node Improved check_flow->end_node Improved change_solvent Change Organic Solvent (ACN <> MeOH)? mod_gradient->change_solvent No Improvement mod_gradient->end_node Improved change_column Change Column Chemistry? change_solvent->change_column No Improvement change_solvent->end_node Improved change_column->end_node Improved decrease_organic->mod_gradient

References

Validation & Comparative

Monascuspiloin Versus Monascin: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two prominent yellow Monascus pigments, monascuspiloin and monascin (B191897). The information presented is collated from experimental data to assist researchers in evaluating their potential therapeutic applications.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activities of this compound and monascin. Direct comparisons of IC50 values should be interpreted with caution due to variations in experimental conditions across different studies.

Biological ActivityMoleculeAssayResultSource
Antioxidant This compoundDPPH Radical ScavengingIC50: 80 µg/mL[1]
MonascinDPPH Radical Scavenging15% activity at 10 mg[1]
MonascinFRAP Assay3% activity at 10 mg[1]
MonascinUnspecified antioxidant assay98% activity at 100 µg/mL[1]
Anti-inflammatory Monascinol (this compound)Reduction of renal IL-1β and COX-2 in STZ-NA-induced diabetic ratsMore effective than monascin[2]
Anti-cancer This compoundInhibition of prostate cancer cell growth (PC-3 and LNCaP)Effective in vitro and in vivo[3]
MonascinInhibition of skin carcinogenesisMarked inhibitory activity

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

This protocol is adapted from studies evaluating the antioxidant capacity of natural compounds.

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).

  • Sample Preparation: Dissolve this compound or monascin in a suitable solvent (e.g., methanol or DMSO) to create a series of concentrations.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the sample solution to the DPPH solution. Include a control with the solvent only and a positive control with a known antioxidant like ascorbic acid.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined from a dose-response curve.

Anti-inflammatory Activity Assessment (ELISA for Cytokine Levels)

This protocol is based on in vitro anti-inflammatory assays using cell lines like human monocytic THP-1 cells.[4][5][6]

  • Cell Culture and Differentiation: Culture THP-1 monocytes and differentiate them into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Stimulation and Treatment: Seed the differentiated macrophages in a multi-well plate. Pre-treat the cells with various concentrations of this compound or monascin for a defined period. Subsequently, induce an inflammatory response by adding lipopolysaccharide (LPS).

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • ELISA Procedure: Use a commercial ELISA kit for the specific pro-inflammatory cytokine to be measured (e.g., TNF-α, IL-6, IL-1β). Follow the manufacturer's instructions, which typically involve coating the ELISA plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Quantify the cytokine concentration by comparing the sample absorbance to a standard curve generated with known concentrations of the cytokine.

Anti-cancer Activity Assessment (MTT Assay for Cell Viability)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[7][8][9]

  • Cell Seeding: Seed the desired cancer cell line (e.g., human prostate cancer cells PC-3 or LNCaP) in a 96-well plate at a predetermined density and allow them to adhere overnight.[3][7]

  • Compound Treatment: Treat the cells with various concentrations of this compound or monascin for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a few hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and monascin.

monascuspiloin_akt_mtor This compound This compound PI3K PI3K This compound->PI3K Inhibits Autophagy Autophagy This compound->Autophagy Induces Apoptosis Apoptosis This compound->Apoptosis Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->Autophagy Inhibits CellDeath Cell Death Autophagy->CellDeath Apoptosis->CellDeath

Caption: this compound-mediated inhibition of the PI3K/Akt/mTOR pathway in prostate cancer cells.

monascin_ppar_gamma monascin Monascin PPARg PPARγ monascin->PPARg Activates NFkB NF-κB PPARg->NFkB Inhibits Insulin_Sensitivity Improved Insulin Sensitivity PPARg->Insulin_Sensitivity Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Promotes Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Metabolic_Regulation Metabolic Regulation Insulin_Sensitivity->Metabolic_Regulation

Caption: Monascin's activation of PPARγ leading to anti-inflammatory and metabolic benefits.

References

A Comparative Analysis of the Anti-inflammatory Potency of Monascuspiloin and Ankaflavin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents has led to a growing interest in natural products, with metabolites from Monascus species being a focal point of research. Among these, the yellow pigments Monascuspiloin (also known as monascinol) and ankaflavin (B600211) have demonstrated significant anti-inflammatory properties. This guide provides a comparative overview of their anti-inflammatory potency, supported by experimental data, to aid researchers and professionals in drug development.

Quantitative Comparison of Bioactivity

The following table summarizes the key quantitative data on the anti-inflammatory effects of this compound and ankaflavin, extracted from various studies. Direct comparison is facilitated where studies have evaluated both compounds or their close structural analogs under similar conditions.

ParameterThis compound (Monascinol/Msol)AnkaflavinMonascin (B191897) (for comparison)Experimental ModelSource
Inhibition of Pro-inflammatory Cytokines & Enzymes
IL-1β ExpressionMore substantial reduction than Monascin at equivalent dosages-Less reduction than MsolStreptozotocin (B1681764)–Nicotinamide-Induced Rat Model (Kidney)[1]
COX-2 ExpressionMore substantial reduction than Monascin at equivalent dosages-Less reduction than MsolStreptozotocin–Nicotinamide-Induced Rat Model (Kidney)[1]
TNF-α, IL-6, IL-1β Levels-Effectively reducedEffectively reducedC57BL/6J mice with alcoholic liver injury[2][3][4]
iNOS and COX-2 Expression-ReducedReducedC57BL/6J mice with alcoholic liver injury[2][3][4]
TNF-α Secretion-Inhibited at 40 µMInhibited at 40 µMPMA/ionomycin-induced RBL-2H3 mast cells[5]
Effect on Anti-inflammatory & Antioxidant Factors
PPAR-γ, Nrf-2, HO-1 Expression-IncreasedIncreasedC57BL/6J mice with alcoholic liver injury[2][3]
Antioxidant Enzyme Activity-Enhanced (superior to Monascin)EnhancedC57BL/6J mice with alcoholic liver injury[2][3][4][6]
Other Anti-inflammatory Effects
Alcoholic Liver Injury & Fatty Liver-Superior preventive effect compared to MonascinPrevented lipid accumulationC57BL/6J mice with alcoholic liver injury[2][3][4][6]

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of both this compound and ankaflavin are mediated through the modulation of key signaling pathways. Ankaflavin, along with the closely related monascin, has been shown to suppress inflammatory responses by inhibiting the NF-κB pathway and activating the Nrf2 pathway.

G cluster_0 Pro-inflammatory Stimulus (e.g., Alcohol) cluster_1 Ankaflavin / Monascin Intervention cluster_2 Signaling Cascade cluster_3 Anti-inflammatory & Antioxidant Response Stimulus Stimulus MAPK MAPK Family Stimulus->MAPK activates Ankaflavin Ankaflavin / Monascin Ankaflavin->MAPK inhibits NFkB NF-κB Ankaflavin->NFkB inhibits ProInflammatory_Cytokines TNF-α, IL-6, IL-1β Ankaflavin->ProInflammatory_Cytokines reduces PPARg PPAR-γ Ankaflavin->PPARg increases Nrf2 Nrf-2 Ankaflavin->Nrf2 increases MAPK->NFkB activates iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 induces NFkB->ProInflammatory_Cytokines induces Inflammation_Reduction Reduced Inflammation PPARg->Inflammation_Reduction HO1 HO-1 Nrf2->HO1 activates Oxidative_Stress_Reduction Reduced Oxidative Stress HO1->Oxidative_Stress_Reduction

Caption: Ankaflavin/Monascin anti-inflammatory signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and ankaflavin.

In Vivo Model of Alcoholic Liver Disease
  • Animal Model: Male C57BL/6J mice were used.

  • Induction of Liver Injury: Mice were fed a Lieber-DeCarli liquid alcohol diet for 6 weeks to induce alcoholic liver injury.

  • Treatment Groups:

    • Normal diet (NOR) group.

    • Ethanol diet (EtOH) group.

    • Ethanol diet supplemented with low and high doses of monascin (MS-L, MS-H).

    • Ethanol diet supplemented with low and high doses of ankaflavin (AK-L, AK-H).

  • Biochemical Analysis: Serum levels of aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) were measured as indicators of liver damage. Liver tissues were analyzed for total cholesterol and triglyceride levels.

  • Histopathological Analysis: Liver tissues were fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to observe lipid accumulation and tissue damage.

  • Protein Expression Analysis (Western Blot): Liver tissue lysates were used to determine the protein expression levels of inflammatory markers (TNF-α, IL-1β, IL-6, NF-κB, iNOS, COX-2) and anti-inflammatory/antioxidant factors (PPAR-γ, Nrf-2, HO-1).

G cluster_0 Animal Model & Induction cluster_1 Treatment Groups cluster_2 Analysis A1 C57BL/6J Mice A2 Lieber-DeCarli Liquid Alcohol Diet (6 weeks) A1->A2 B2 Ethanol Diet A2->B2 B3 Ethanol + Monascin A2->B3 B4 Ethanol + Ankaflavin A2->B4 B1 Normal Diet C1 Serum Analysis (AST, ALT) B1->C1 Blood Collection C2 Liver Lipid Analysis (Cholesterol, Triglycerides) B1->C2 Liver Tissue Collection C3 Histopathology (H&E Staining) B1->C3 Liver Tissue Collection C4 Western Blot (Inflammatory & Anti-inflammatory markers) B1->C4 Liver Tissue Collection B2->C1 Blood Collection B2->C2 Liver Tissue Collection B2->C3 Liver Tissue Collection B2->C4 Liver Tissue Collection B3->C1 Blood Collection B3->C2 Liver Tissue Collection B3->C3 Liver Tissue Collection B3->C4 Liver Tissue Collection B4->C1 Blood Collection B4->C2 Liver Tissue Collection B4->C3 Liver Tissue Collection B4->C4 Liver Tissue Collection

Caption: Workflow for the in vivo alcoholic liver disease model.

In Vivo Model of Streptozotocin–Nicotinamide-Induced Inflammation
  • Animal Model: Male Wistar rats were used.

  • Induction of Inflammation: Diabetes was induced by a single intraperitoneal injection of streptozotocin (STZ), 15 minutes after the administration of nicotinamide (B372718) (NA).

  • Treatment Groups:

    • Normal control group.

    • STZ-NA induced group.

    • STZ-NA induced group treated with Red Mold Rice (RMR).

    • STZ-NA induced group treated with this compound (Msol).

    • STZ-NA induced group treated with Monascin (MS).

  • Protein Expression Analysis (Western Blot): Kidney and liver tissue lysates were prepared to quantify the expression levels of pro-inflammatory factors including IL-1β, IL-6, TNF-α, and COX-2.

In Vitro Mast Cell Degranulation Assay
  • Cell Line: Rat basophilic leukemia (RBL-2H3) cells were used as a mast cell model.

  • Stimulation: Cells were stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) to induce degranulation and cytokine release.

  • Treatment: Cells were pre-treated with Monascin or ankaflavin (40 µM) prior to stimulation.

  • Degranulation Assay: The release of β-hexosaminidase was measured as an indicator of mast cell degranulation.

  • Cytokine Measurement: The concentration of TNF-α in the cell culture supernatant was determined by ELISA.

  • Signaling Pathway Analysis (Western Blot): Phosphorylation status of PKC and MAPK family proteins (ERK, JNK, p38) was analyzed to elucidate the mechanism of action.

Concluding Remarks

Both this compound and ankaflavin exhibit potent anti-inflammatory properties through the modulation of critical inflammatory pathways. The available data suggests that this compound may have a superior effect on certain inflammatory markers like IL-1β and COX-2 when compared to monascin, a close analog of ankaflavin. Conversely, ankaflavin has shown particular efficacy in mitigating inflammation associated with alcoholic liver injury.

The choice between these compounds for further research and development may depend on the specific inflammatory condition being targeted. This guide provides a foundational comparison to inform such decisions, highlighting the need for further direct comparative studies to fully elucidate their relative potencies across a broader range of inflammatory models.

References

Antioxidant capacity of Monascuspiloin compared to other natural compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the antioxidant potential of Monascuspiloin, a yellow pigment produced by Monascus species, reveals a compound with notable, though comparatively moderate, free-radical scavenging activity when benchmarked against well-established natural antioxidants. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, summarizing key experimental data and outlining the methodologies used to evaluate its antioxidant capacity.

This compound, an azaphilone pigment, has demonstrated antioxidant properties in various in vitro assays. Its efficacy, however, is context-dependent and varies when compared to other natural compounds such as ascorbic acid (vitamin C), α-tocopherol (vitamin E), and quercetin (B1663063). This comparison guide synthesizes available data to provide a clear perspective on its relative antioxidant strength.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is frequently quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the IC50 values of this compound and other natural antioxidants as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

CompoundAssayIC50 (µg/mL)Source
This compound DPPH 80 [1]
This compound DPPH 80 [2]
This compound Superoxide Anion Scavenging 548 [2]
This compound Yolk Lipoprotein Peroxidation 2670 [2]
New Yellow PigmentDPPH62[2]
Ascorbic Acid (Vitamin C)DPPH23[3]
QuercetinDPPH8.90[4]
α-Tocopherol (Vitamin E)DPPH51.6[5]

Note: The IC50 values for ascorbic acid, quercetin, and α-tocopherol are derived from different studies and may have been determined under slightly different experimental conditions. Therefore, these values should be considered for comparative purposes with this limitation in mind.

From the available data, this compound exhibits moderate antioxidant activity in the DPPH assay, with a reported IC50 value of 80 µg/mL[1][2]. In a direct comparison, a novel yellow pigment from Monascus demonstrated superior radical scavenging activity with a lower IC50 of 62 µg/mL in the same study[2]. When benchmarked against widely recognized antioxidants, ascorbic acid and quercetin show significantly higher potency with much lower IC50 values. α-Tocopherol's potency is in a similar range to that of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following are generalized protocols for three common antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark to prevent degradation.

  • Sample Preparation: The test compound (this compound or other antioxidants) is dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the sample solution. A control is prepared with the solvent instead of the sample solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

  • Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds are prepared in a series of concentrations.

  • Reaction and Measurement: A small volume of the sample is added to a larger volume of the ABTS•+ working solution, and the absorbance is read at 734 nm after a fixed time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

  • Preparation of FRAP Reagent: The FRAP reagent is prepared freshly by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl (e.g., 10 mM TPTZ in 40 mM HCl), and a solution of FeCl₃·6H₂O (e.g., 20 mM) in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

  • Sample Preparation: Test compounds are prepared in a range of concentrations.

  • Reaction and Measurement: A small volume of the sample is mixed with the FRAP reagent, and the absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4-6 minutes) at 37°C.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of a standard, typically FeSO₄·7H₂O, and is expressed as ferric reducing ability in µM Fe(II) equivalents.

Signaling Pathways and Mechanism of Action

The antioxidant activity of natural compounds is often mediated through their interaction with cellular signaling pathways that regulate the expression of antioxidant enzymes and cytoprotective proteins. A key pathway in this process is the Keap1-Nrf2 pathway.

While the direct interaction of this compound with the Nrf2 pathway has not been extensively studied, many natural polyphenolic compounds are known to activate this pathway. The general mechanism involves the modification of cysteine residues on Keap1, a repressor protein that targets Nrf2 for degradation. This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, thereby upregulating their expression.

One study has indicated that this compound can inhibit the Akt/mTOR signaling pathway in the context of cancer cell proliferation[6]. While this pathway is primarily associated with cell growth and survival, its inhibition can be linked to cellular stress responses, which may indirectly influence the overall antioxidant capacity of the cell.

Below are diagrams illustrating a general experimental workflow for antioxidant assays and the Keap1-Nrf2 signaling pathway.

G General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Antioxidant Solutions (e.g., this compound, Standards) C Mix Antioxidant and Reagent A->C B Prepare Reagent Solution (e.g., DPPH, ABTS, FRAP) B->C D Incubate for a Defined Time C->D E Measure Absorbance (Spectrophotometry) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: General workflow for in vitro antioxidant capacity assays.

G *Direct interaction of this compound with Keap1-Nrf2 is a subject for further research. cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binding Ub Ubiquitination & Degradation Nrf2->Ub Leads to Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ROS Oxidative Stress (ROS) ROS->Keap1 Induces Conformational Change Antioxidant Natural Antioxidant (e.g., this compound*) Antioxidant->Keap1 May Induce Conformational Change ARE ARE Nrf2_n->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, GCL) ARE->Genes Activates Transcription

Caption: The Keap1-Nrf2 antioxidant response pathway.

Conclusion

This compound is a natural pigment with demonstrable antioxidant activity. However, based on the available in vitro data, its potency is less than that of benchmark antioxidants like ascorbic acid and quercetin. Its activity is more comparable to that of α-tocopherol. The provided experimental protocols offer a foundation for consistent and reproducible evaluation of its antioxidant capacity. Further research is warranted to elucidate the specific molecular mechanisms and signaling pathways through which this compound exerts its antioxidant effects, particularly its potential interaction with the Keap1-Nrf2 pathway. This will be crucial for fully understanding its potential applications in the fields of health and wellness.

References

A Comparative Analysis of Monascuspiloin and Doxorubicin in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of monascuspiloin, a metabolite from Monascus species, and doxorubicin (B1662922), a well-established chemotherapeutic agent, in the context of breast cancer cells. While doxorubicin has been extensively studied, research on the specific effects of this compound on breast cancer cells is less comprehensive. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key cellular pathways to facilitate a scientific comparison.

Executive Summary

Quantitative Data Comparison

Due to the limited availability of direct comparative studies, the following tables summarize the efficacy of doxorubicin and available data on Monascus-derived compounds in the MCF-7 human breast cancer cell line.

Table 1: Cytotoxicity (IC50 Values)

CompoundCell LineIC50 ValueTreatment DurationCitation
DoxorubicinMCF-71 µM48 hours[1]
DoxorubicinMCF-72.8 ± 0.9 µg/mL24 hours[2]
DoxorubicinMCF-71.19 µM72 hours
Monascus ExtractMCF-7Not specified for this compound-

Note: IC50 values for doxorubicin can vary based on experimental conditions. No specific IC50 value for this compound in MCF-7 cells has been identified in the reviewed literature.

Table 2: Effects on Apoptosis and Cell Cycle

CompoundCell LineApoptosis InductionCell Cycle ArrestKey Molecular EventsCitation
DoxorubicinMCF-7YesG2/M or G0/G1 phaseUpregulation of Bax, Caspase-8, and Caspase-3; Downregulation of Bcl-2.[1][1]
Monascus ExtractMCF-7YesG2/M phaseMitochondria-dependent pathway, activation of caspase-9 and -3, modulation of Bax/Bcl-2.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments cited in the literature for evaluating the efficacy of anti-cancer compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat breast cancer cells with the desired concentrations of the test compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This assay determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a solution containing propidium iodide (a DNA-intercalating agent) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanisms of Action

Doxorubicin Signaling Pathway

Doxorubicin exerts its anticancer effects through multiple mechanisms. It intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. This DNA damage triggers a cascade of events, including the activation of the p53 tumor suppressor protein, which in turn modulates the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, cytochrome c release, and the activation of caspases, ultimately resulting in apoptosis. Doxorubicin can also generate reactive oxygen species (ROS), which contribute to cellular damage and cell death.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS DNA_Damage DNA Damage DNA->DNA_Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Doxorubicin's mechanism of action leading to apoptosis.

This compound Proposed Signaling Pathway (Based on Prostate Cancer Studies)

While data on breast cancer cells is limited, studies in prostate cancer cells suggest that this compound may induce apoptosis and autophagy through the modulation of the PI3K/Akt/mTOR and AMPK signaling pathways. In LNCaP prostate cancer cells, this compound was shown to inhibit the PI3K/Akt/mTOR pathway, a key regulator of cell growth and survival. In PC-3 prostate cancer cells, it was found to activate the AMPK pathway, which is involved in cellular energy homeostasis and can trigger autophagy. Further research is needed to determine if these pathways are also targeted by this compound in breast cancer cells.

Monascuspiloin_Pathway This compound This compound PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Inhibition This compound->PI3K_Akt_mTOR AMPK AMPK Pathway Activation This compound->AMPK Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis Autophagy Autophagy AMPK->Autophagy

Caption: Proposed signaling pathways of this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of a novel anti-cancer compound.

Experimental_Workflow start Start: Breast Cancer Cell Culture (e.g., MCF-7) treatment Treatment with This compound or Doxorubicin (Varying Concentrations & Durations) start->treatment mtt Cell Viability Assay (MTT) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot Analysis (Signaling Proteins) treatment->western_blot ic50 Determine IC50 Value mtt->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Analyze Protein Expression Levels western_blot->protein_exp end End: Comparative Efficacy Analysis ic50->end apoptosis_quant->end cell_cycle_dist->end protein_exp->end

Caption: In vitro workflow for anti-cancer drug evaluation.

Conclusion and Future Directions

Doxorubicin remains a cornerstone in breast cancer chemotherapy with a well-documented and potent mechanism of action. The available, albeit limited, data on Monascus-derived compounds, including extracts containing this compound, suggest a potential for anti-cancer activity in breast cancer cells through the induction of apoptosis and cell cycle arrest.

A significant knowledge gap exists regarding the specific efficacy and mechanism of action of purified this compound in breast cancer cell lines. To enable a direct and meaningful comparison with established chemotherapeutics like doxorubicin, future research should focus on:

  • Determining the IC50 value of purified this compound in various breast cancer cell lines, including MCF-7.

  • Conducting detailed apoptosis and cell cycle analysis with purified this compound.

  • Elucidating the specific signaling pathways modulated by this compound in breast cancer cells.

  • Performing head-to-head comparative studies of this compound and doxorubicin under identical experimental conditions.

Such studies are essential to validate the potential of this compound as a novel therapeutic agent for breast cancer.

References

Unveiling the Synergistic Potential of Monascuspiloin in Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer treatments has led to a growing interest in combination therapies. This guide provides a comprehensive overview of the current research on the synergistic effects of Monascuspiloin, a yellow pigment derived from Monascus species, with conventional cancer treatments. While direct evidence of synergy with common chemotherapy drugs remains nascent, this document synthesizes the available preclinical data, including a notable synergistic interaction with cyclophosphamide (B585) and a well-documented potentiation of radiation therapy.

Synergistic Effects with Chemotherapy Agents: An Emerging Picture

Direct studies on the synergistic effects of purified this compound with chemotherapy drugs are limited. However, research on a broader "Monascus pigment" (MP) has provided initial insights into its potential to enhance the efficacy of certain chemotherapeutic agents. A key study investigated the combination of a 200 μg/ml concentration of MP with doxorubicin (B1662922) (DOX), paclitaxel (B517696) (PTX), tamoxifen (B1202) (TAM), and cyclophosphamide (CPA) in 4T1 murine mammary carcinoma cells.

The findings from this study revealed a selective synergistic relationship. While the Monascus pigment did not enhance the cytotoxicity of doxorubicin, paclitaxel, or tamoxifen, it significantly increased the cell-killing effect of cyclophosphamide.[1] This suggests that the synergistic potential of Monascus pigments, including potentially this compound, may be specific to certain classes of chemotherapy drugs.

Treatment GroupCell Viability (%)
Control100
Cyclophosphamide (5 mg/ml)59.6 ± 7.1
Cyclophosphamide (5 mg/ml) + Monascus Pigment (200 μg/ml)32.4 ± 3.3

Table 1: In Vitro Cytotoxicity of Cyclophosphamide with and without Monascus Pigment in 4T1 cells.[1]

Potent Synergy with Radiation Therapy: A Mechanistic Insight

In contrast to the limited data with chemotherapy, the synergistic effects of this compound with ionizing radiation (IR) are more thoroughly documented. In a study utilizing the human prostate cancer cell line PC-3, the combination of this compound and IR demonstrated a significant increase in therapeutic efficacy compared to either treatment alone.[2][3] This enhancement was observed both in vitro and in vivo.

The in vivo study, using a nude mouse xenograft model, showed a substantial delay in tumor growth when this compound was combined with radiation.[3][4]

Treatment GroupTumor Growth Delay (TGD) in Days
Control-
This compound (MP) alone10.4 ± 4.2
Ionizing Radiation (IR) alone17.8 ± 6.2
MP + IR52.3 ± 7.1

Table 2: In Vivo Tumor Growth Delay in PC-3 Xenograft Model.[3][4]

The underlying mechanism for this synergy was identified as the induction of endoplasmic reticulum (ER) stress and autophagy, coupled with the inhibition of the Akt/mTOR signaling pathway.[2][3] This pathway is a critical regulator of cell survival and proliferation, and its inhibition by this compound likely sensitizes cancer cells to the DNA-damaging effects of radiation.

Experimental Protocols

Synergy with Chemotherapy (Cyclophosphamide)
  • Cell Line: 4T1 murine mammary carcinoma cells.[1]

  • Monascus Pigment (MP) Concentration: 200 μg/ml.[1]

  • Chemotherapy Drugs and Concentrations:

    • Doxorubicin (DOX)

    • Paclitaxel (PTX)

    • Tamoxifen (TAM)

    • Cyclophosphamide (CPA) at a concentration of 5 mg/ml.[1]

  • Methodology: The 4T1 cells were treated with the respective chemotherapy drugs in the presence or absence of the Monascus pigment. Cell viability was assessed to determine the cytotoxic effects.[1]

Synergy with Ionizing Radiation
  • Cell Line: PC-3 human prostate cancer cells.[2][3]

  • This compound (MP) Treatment: Cells were treated with this compound prior to irradiation.

  • Ionizing Radiation (IR): Cells were exposed to a dose of ionizing radiation.

  • In Vitro Assays: Cell viability, colony formation assays, and western blotting were used to assess the combined effects on cell survival and signaling pathways.

  • In Vivo Model: Nude mice with PC-3 xenograft tumors were treated with this compound, IR, or a combination of both. Tumor volume was measured to determine tumor growth delay.[3][4]

Visualizing the Interactions

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment Groups cluster_analysis Analysis cell_line 4T1 Murine Mammary Carcinoma Cells chemo_only Chemotherapy Drug Alone (DOX, PTX, TAM, CPA) cell_line->chemo_only chemo_mp Chemotherapy Drug + Monascus Pigment (200 µg/ml) cell_line->chemo_mp viability Cell Viability Assay chemo_only->viability chemo_mp->viability comparison Comparison of Cytotoxicity viability->comparison

Caption: Workflow for assessing chemotherapy synergy.

signaling_pathway MP This compound Akt Akt MP->Akt inhibits ER_Stress ER Stress MP->ER_Stress induces IR Ionizing Radiation IR->ER_Stress induces mTOR mTOR Akt->mTOR activates Autophagy Autophagy mTOR->Autophagy inhibits ER_Stress->Autophagy Cell_Death Enhanced Cancer Cell Death ER_Stress->Cell_Death Autophagy->Cell_Death

Caption: this compound's synergistic mechanism with radiation.

Conclusion and Future Directions

The available evidence suggests that this compound and related Monascus pigments are promising candidates for combination cancer therapy. The synergistic effect with cyclophosphamide and the well-defined mechanism of action in combination with ionizing radiation provide a strong rationale for further investigation.

Future research should focus on:

  • Testing Purified this compound: Conducting studies with purified this compound in combination with a wider range of chemotherapy drugs to identify specific synergistic partners.

  • Exploring Different Cancer Types: Evaluating the synergistic effects across various cancer cell lines and in corresponding in vivo models.

  • Elucidating Mechanisms: Investigating whether the Akt/mTOR inhibition, ER stress, and autophagy induction observed with radiation synergy also play a role in the synergistic effects with chemotherapy.

  • Quantitative Synergy Analysis: Employing methods such as the Combination Index (CI) to quantitatively assess the level of synergy.

By addressing these research gaps, the full potential of this compound as a synergistic agent in cancer therapy can be realized, paving the way for novel and more effective treatment strategies.

References

Monascuspiloin: A Potential New Therapeutic Avenue for Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Monascuspiloin Against Standard Prostate Cancer Therapies

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals in the oncology sector are closely watching this compound, a natural pigment derived from fermented red yeast rice, as a promising therapeutic agent for prostate cancer. Emerging preclinical evidence suggests that this compound can inhibit the growth of both androgen-dependent and androgen-independent prostate cancer cells, potentially offering a new strategy for a disease that remains a significant cause of cancer-related death in men. This guide provides a comprehensive comparison of this compound with current standard-of-care treatments for prostate cancer, supported by available experimental data and detailed methodologies.

Prostate cancer is the most commonly diagnosed malignancy in men.[1][2][3][4][5] While localized disease can be effectively managed with surgery or radiation, advanced and metastatic prostate cancer, particularly castration-resistant prostate cancer (CRPC), presents a significant therapeutic challenge. Current treatments for CRPC, such as the chemotherapeutic agent docetaxel (B913) and androgen receptor-targeted agents like abiraterone (B193195) and enzalutamide, have improved survival, but resistance and disease progression are common.

This compound has demonstrated anti-cancer activity in prostate cancer cell lines by inducing programmed cell death (apoptosis) and a cellular self-eating process called autophagy.[6] Notably, it appears to employ different mechanisms in different types of prostate cancer cells. In androgen-sensitive LNCaP cells, this compound induces apoptosis by suppressing the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival. In the more aggressive, androgen-independent PC-3 cells, it triggers cell cycle arrest and autophagic cell death through the activation of the AMPK signaling pathway.[6] Furthermore, this compound has been shown to enhance the effectiveness of radiation therapy in PC-3 cells, suggesting a potential role as a radiosensitizer.[1][2][3][4][5]

This guide aims to provide researchers, scientists, and drug development professionals with an objective comparison of this compound's preclinical performance against established prostate cancer therapies.

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound and standard-of-care drugs on various prostate cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Therapeutic AgentProstate Cancer Cell LineIC50 ValueCitation(s)
This compound PC-3 (Androgen-Independent)Viability reduced to 60% at 25 µM after 48h (IC50 not explicitly stated)[1][2]
LNCaP (Androgen-Dependent)Growth inhibition observed (Specific IC50 not available)[6]
Docetaxel PC-3~5-10 nM
DU-145 (Androgen-Independent)~3.5-7.5 nM
LNCaP~1-2.5 nM
Abiraterone LNCaP~10-20 µM
PC-3> 25 µM
Enzalutamide LNCaP~1-5 µM
PC-3> 20 µM

Note: The IC50 values for standard-of-care drugs can vary between studies depending on the experimental conditions. The values presented here are representative ranges.

Signaling Pathways and Mechanisms of Action

This compound's anti-cancer effects in prostate cancer are attributed to its modulation of key signaling pathways that control cell survival, proliferation, and death.

This compound's Effect on the PI3K/Akt/mTOR Pathway in Androgen-Dependent Prostate Cancer

In androgen-dependent LNCaP cells, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway. This pathway is frequently overactive in prostate cancer and promotes cell growth and survival. By inhibiting this pathway, this compound leads to the induction of apoptosis.

PI3K_Akt_mTOR_Pathway cluster_cell LNCaP Cell This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis mTOR->Apoptosis inhibits

This compound inhibits the PI3K/Akt/mTOR pathway in LNCaP cells, leading to apoptosis.

This compound's Effect on the AMPK Pathway in Androgen-Independent Prostate Cancer

In androgen-independent PC-3 cells, this compound activates the AMP-activated protein kinase (AMPK) pathway. AMPK acts as a cellular energy sensor and its activation can lead to the induction of autophagy and an arrest of the cell cycle, thereby inhibiting cancer cell proliferation.

AMPK_Pathway cluster_cell PC-3 Cell This compound This compound AMPK AMPK This compound->AMPK activates Autophagy Autophagy AMPK->Autophagy induces CellCycleArrest G2/M Arrest AMPK->CellCycleArrest induces

This compound activates the AMPK pathway in PC-3 cells, inducing autophagy and cell cycle arrest.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound and other therapeutic agents in prostate cancer.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the therapeutic agent (e.g., this compound, docetaxel) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with therapeutic agent A->B C Add MTT solution and incubate B->C D Dissolve formazan crystals with DMSO C->D E Measure absorbance at 570 nm D->E

Workflow for the MTT cell viability assay.

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.

Materials:

  • Prostate cancer cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde in PBS (Fixation buffer)

  • 0.1% Triton X-100 in PBS (Permeabilization buffer)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash cells with PBS.

  • Permeabilize cells with 0.1% Triton X-100 for 5 minutes.

  • Wash cells with PBS.

  • Incubate cells with the TUNEL reaction mixture for 1 hour at 37°C in a humidified chamber, protected from light.

  • Wash cells with PBS.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei, while all nuclei will be stained blue with DAPI.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell extract. This protocol is for detecting the phosphorylation status of Akt and mTOR.

Materials:

  • Prostate cancer cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and determine protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative levels of protein phosphorylation.

Conclusion and Future Directions

The preclinical data currently available suggests that this compound warrants further investigation as a potential therapeutic agent for prostate cancer. Its ability to induce cell death through distinct mechanisms in androgen-dependent and -independent prostate cancer cells is particularly noteworthy. However, to validate its therapeutic potential, further research is essential. This includes:

  • Determination of precise IC50 values: Rigorous dose-response studies are needed to establish the exact IC50 values of this compound in a wider range of prostate cancer cell lines.

  • In vivo efficacy studies: Comprehensive studies in animal models of prostate cancer are required to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.

  • Combination therapy studies: Investigating the synergistic effects of this compound with current standard-of-care therapies could reveal more effective treatment strategies for advanced prostate cancer.

  • Identification of biomarkers: Research to identify biomarkers that predict sensitivity to this compound would be crucial for patient stratification in future clinical trials.

The exploration of natural compounds like this compound offers a promising avenue for the development of novel and effective treatments for prostate cancer. The scientific community eagerly awaits further data to fully understand its therapeutic potential.

References

Monascuspiloin as a Positive Control for Monascus Pigment Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the diverse bioactive properties of Monascus pigments, the selection of an appropriate positive control is critical for robust and reproducible experimental design. Monascuspiloin, a yellow azaphilone pigment, has emerged as a significant metabolite from certain Monascus species, demonstrating notable biological activities. This guide provides a comprehensive comparison of this compound with other well-characterized Monascus pigments, namely monascin (B191897) and ankaflavin (B600211), to aid in its validation and use as a positive control in various research applications.

Performance Comparison of Monascus Yellow Pigments

The utility of this compound as a positive control can be benchmarked against other prominent yellow Monascus pigments like monascin and ankaflavin. The following tables summarize key quantitative data on their antioxidant and cytotoxic activities, providing a basis for selecting the most suitable control for a given experiment.

Antioxidant Activity

The antioxidant capacity of these pigments is a key area of investigation. The half-maximal inhibitory concentration (IC50) is a common metric for evaluating antioxidant activity, with lower values indicating higher potency.

Table 1: Comparison of Antioxidant Activity (IC50) of Yellow Monascus Pigments

PigmentAssayIC50 ValueReference
This compoundDPPH Radical Scavenging80 µg/mL[1]
This compoundChemical Assays0.080 mg/mL (DPPH), 0.548 mg/mL, 2.670 mg/mL[2]
Monascin-- (98% activity at 100 µg/mL)[1]
Ankaflavin-- (Higher predicted capacity than monascin)[1]
New Yellow PigmentChemical Assays0.062 mg/mL (DPPH), 0.376 mg/mL, 0.580 mg/mL[2]
Natural Yellow Monascus Pigments (NYMPs)DPPH Radical Scavenging0.23 mg/mL[3]
Reduced Yellow Monascus Pigments (RYMPs)DPPH Radical Scavenging2.77 mg/mL[3]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Cytotoxic Activity

The anticancer properties of Monascus pigments are of significant interest. The IC50 value in cytotoxicity assays represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Table 2: Comparison of Cytotoxic Activity (IC50) of Monascus Pigments

PigmentCell LineAssayIC50 (µM)Reference
RubropunctatinBGC-823 (Gastric Cancer)Cytotoxicity< 15[4]
RubropunctatinAGS (Gastric Cancer)Cytotoxicity< 15[4]
RubropunctatinMKN45 (Gastric Cancer)Cytotoxicity< 15[4]
RubropunctatinHepG2 (Liver Cancer)Cytotoxicity30 - 45[4]
AnkaflavinA549 (Lung Cancer)Cytotoxicity~15 µg/mL[4]
AnkaflavinHepG2 (Liver Cancer)Cytotoxicity~15 µg/mL[4]
MonascinSK-Hep-1Proliferation- (Significant inhibition at 100 µg/mL)[4]

Note: Data for this compound's IC50 in various cancer cell lines was not explicitly found in the provided search results, but its inhibitory effects on prostate cancer cells have been documented[1][5].

Physicochemical Stability

The stability of a positive control under various experimental conditions is crucial. Monascus pigments are known to be sensitive to pH, temperature, and light.

Table 3: General Stability Profile of Monascus Pigments

ParameterStability CharacteristicsReference
pH More stable at neutral to slightly basic pH (6.0-8.0). Degradation is faster at acidic pH (<4.0) and highly basic pH (>8.0).[6][7]
Temperature Generally unstable at high temperatures. Significant degradation can occur above 70°C. Some studies show 45% residual color after 2 hours at 100°C.[6][8]
Light Unstable when exposed to light, with one study reporting only 20% residual color after 50 days of exposure.[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays where this compound can be utilized as a positive control.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This protocol outlines the determination of the free radical scavenging activity of Monascus pigments.

Materials:

  • This compound, monascin, or ankaflavin (as positive controls)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Microplate reader or spectrophotometer

  • 96-well plates

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.2 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

  • Sample Preparation: Prepare stock solutions of the test compounds (e.g., this compound) and a standard antioxidant (e.g., ascorbic acid) in the same solvent. Create a series of dilutions from the stock solutions.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add the DPPH solution to each well. A typical ratio is 1:1 (e.g., 100 µL sample and 100 µL DPPH solution).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This protocol is used to assess the effect of Monascus pigments on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., PC-3 for prostate cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound, monascin, or ankaflavin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the Monascus pigments in the complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same amount of solvent, e.g., DMSO, used to dissolve the pigments).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway Analysis

This compound has been shown to exert its biological effects, particularly its anticancer activities, through the modulation of key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for designing experiments where it can serve as a control for pathway modulation.

Akt/mTOR Signaling Pathway

This compound has been reported to inhibit the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[1][5] Inhibition of this pathway can lead to apoptosis (programmed cell death).

Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

AMPK Signaling Pathway

In certain cancer cells, this compound has been shown to induce autophagic cell death through an AMPK-dependent pathway.[5] AMPK acts as a cellular energy sensor and its activation can trigger autophagy, a process of cellular self-digestion.

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Autophagy Autophagy AMPK->Autophagy CellDeath Autophagic Cell Death Autophagy->CellDeath

Caption: this compound activates the AMPK signaling pathway, leading to autophagy.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the bioactivity of a Monascus pigment like this compound and using it as a positive control.

Experimental_Workflow Start Start: Select Pigment (e.g., this compound) Preparation Pigment Extraction & Purification Start->Preparation Characterization Physicochemical Characterization (HPLC, Stability) Preparation->Characterization Bioassays In Vitro Bioassays (Antioxidant, Cytotoxicity) Characterization->Bioassays Mechanism Mechanism of Action (Signaling Pathway Analysis) Bioassays->Mechanism PositiveControl Use as Positive Control in Further Experiments Mechanism->PositiveControl

Caption: General workflow for characterizing and utilizing this compound.

References

Cross-Validation of Monascuspiloin's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Monascuspiloin, a yellow pigment derived from Monascus species, has garnered significant interest for its potential therapeutic applications, particularly in oncology. This guide provides a comparative analysis of findings from various studies to cross-validate its proposed mechanisms of action. The information is presented to facilitate further research and drug development efforts.

Key Findings Across Studies

This compound consistently demonstrates anti-cancer properties, primarily through the induction of apoptosis and autophagy in cancer cells. The underlying mechanisms converge on the modulation of key cellular signaling pathways. Its efficacy has been most extensively studied in prostate cancer cell lines, revealing differential effects based on the androgen-dependency of the cells.

Comparative Efficacy of this compound

The cytotoxic and anti-proliferative effects of this compound have been quantified in several studies. The half-maximal inhibitory concentration (IC50) values vary across different cancer cell lines, indicating a degree of selectivity.

Cell LineCancer TypeIC50 ValueStudy
LNCaP Androgen-dependent prostate cancerNot explicitly stated, but effectiveChen et al. (2012)[1]
PC-3 Androgen-independent prostate cancerNot explicitly stated, but effectiveChen et al. (2012)[1]
General Not specified80 µg/mLHusakova et al. (2025)[2][3]

Core Mechanisms of Action

Induction of Apoptosis and Autophagy

A primary mechanism of this compound's anti-cancer activity is the induction of programmed cell death and autophagy.[1] In androgen-dependent LNCaP prostate cancer cells, this compound preferentially triggers apoptosis.[1] Conversely, in androgen-independent PC-3 cells, it primarily induces G2/M cell cycle arrest and autophagic cell death.[1] The induction of autophagy in PC-3 cells appears to sensitize them to subsequent apoptosis.[1]

Modulation of Signaling Pathways

The induction of apoptosis and autophagy by this compound is mediated by its influence on two critical signaling pathways:

  • PI3K/Akt/mTOR Pathway: In LNCaP cells, this compound attenuates the PI3K/Akt/mTOR signaling cascade, a key regulator of cell survival and proliferation.[1] Inhibition of this pathway is a well-established strategy for inducing apoptosis in cancer cells.

  • AMPK Pathway: In PC-3 cells, this compound's effects are mediated through the activation of the AMP-activated protein kinase (AMPK) pathway.[1] AMPK is a central regulator of cellular energy homeostasis, and its activation can trigger autophagy.

Enhancement of Radiosensitivity through ER Stress

In addition to its direct anti-cancer effects, this compound has been shown to enhance the sensitivity of prostate cancer cells to ionizing radiation.[4] This synergistic effect is achieved by stimulating endoplasmic reticulum (ER) stress and further inducing autophagy.[4][5] This suggests a potential role for this compound as an adjunct to radiotherapy.

Signaling Pathways and Experimental Workflows

Monascuspiloin_Mechanism cluster_LNCaP LNCaP Cells (Androgen-Dependent) cluster_PC3 PC-3 Cells (Androgen-Independent) MP1 This compound PI3K_Akt_mTOR1 PI3K/Akt/mTOR Pathway MP1->PI3K_Akt_mTOR1 Inhibits Apoptosis Apoptosis PI3K_Akt_mTOR1->Apoptosis Induces MP2 This compound AMPK AMPK Pathway MP2->AMPK Activates G2M_Arrest G2/M Arrest MP2->G2M_Arrest Autophagy Autophagy AMPK->Autophagy

Caption: Differential signaling pathways activated by this compound in prostate cancer cells.

Monascuspiloin_Radiosensitivity MP_IR This compound + Ionizing Radiation ER_Stress Endoplasmic Reticulum (ER) Stress MP_IR->ER_Stress Induces Akt_mTOR Akt/mTOR Pathway MP_IR->Akt_mTOR Inhibits Autophagy Autophagy ER_Stress->Autophagy Cell_Death Enhanced Cell Death Autophagy->Cell_Death Akt_mTOR->Cell_Death Inhibition promotes

Caption: this compound enhances radiation-induced cell death via ER stress and autophagy.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the methodologies employed in the cited studies are standard biochemical and cell biology techniques.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., LNCaP, PC-3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis for Signaling Pathways

This technique is used to detect specific proteins in a sample and assess their expression levels and phosphorylation status.

  • Protein Extraction: Cells are treated with this compound and then lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, AMPK, p-AMPK, LC3-I, LC3-II, PERK, ATF6, CHOP) and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein levels.

Autophagy Detection (LC3 Conversion)

The conversion of LC3-I to LC3-II is a hallmark of autophagy. This is typically assessed by Western blot.

  • Sample Preparation: Cells are treated as described for Western blot analysis.

  • Western Blotting: Western blotting is performed as described above, using an antibody that detects both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

  • Analysis: An increase in the LC3-II/LC3-I ratio is indicative of an increase in autophagosome formation and thus, autophagy.[6][7]

Conclusion

The available evidence from multiple studies strongly suggests that this compound exerts its anti-cancer effects through the targeted modulation of the PI3K/Akt/mTOR and AMPK signaling pathways, leading to apoptosis and autophagy. Furthermore, its ability to induce ER stress and enhance radiosensitivity opens promising avenues for its use in combination therapies. While the core mechanisms are well-supported, further research is warranted to elucidate the full spectrum of its molecular targets and to obtain more comprehensive quantitative data across a wider range of cancer types. The detailed experimental protocols provided in this guide, based on standard laboratory techniques, can serve as a foundation for such future investigations.

References

A Head-to-Head Comparison of Monascuspiloin and Other AMPK Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a prime target for therapeutic intervention in metabolic diseases and cancer. A variety of compounds have been identified that activate AMPK through diverse mechanisms. This guide provides a head-to-head comparison of Monascuspiloin, a natural pigment derived from Monascus species, with other well-established AMPK activators: the widely used anti-diabetic drug metformin, the adenosine (B11128) analog AICAR, and the potent allosteric activator A-769662. This comparison is based on available experimental data to objectively assess their performance.

Overview of AMPK Activators

This compound is a yellow pigment isolated from Monascus pilosus-fermented rice.[1] Recent studies have highlighted its potential as an anticancer agent, with evidence suggesting its mechanism of action involves the activation of the AMPK signaling pathway, leading to autophagy and apoptosis in cancer cells.[2]

Metformin , a biguanide, is a first-line therapy for type 2 diabetes. It is known to activate AMPK, primarily through the inhibition of mitochondrial respiratory chain complex I, which leads to an increase in the cellular AMP:ATP ratio.[3][4]

AICAR (5-aminoimidazole-4-carboxamide ribonucleoside) is a cell-permeable adenosine analog. Once inside the cell, it is phosphorylated to ZMP, which mimics AMP and allosterically activates AMPK.[5][6]

A-769662 is a potent, direct, and allosteric activator of AMPK. Unlike AMP and ZMP, it activates AMPK by binding to a site distinct from the nucleotide-binding domain, making it a valuable tool for studying AMPK signaling.[7][8]

Quantitative Comparison of AMPK Activators

Direct head-to-head quantitative comparisons of this compound with other AMPK activators are limited in the current scientific literature. The following table summarizes the available quantitative data for each activator based on various studies. It is important to note the absence of a reported EC50 value for this compound's direct activation of AMPK, as studies have primarily focused on its downstream cellular effects.

ParameterThis compoundMetforminAICARA-769662
Mechanism of Action Indirect, likely through cellular stressIndirect, inhibits mitochondrial complex IDirect, AMP mimetic (ZMP)Direct, allosteric
EC50 for AMPK Activation Not ReportedNot applicable (indirect activator)~0.5-2 mM (in various cell types)~0.8 µM (cell-free assay)
Cellular Effects Induces autophagy and apoptosis in cancer cells[2]Inhibits gluconeogenesis, promotes glucose uptake[4]Stimulates glucose uptake and fatty acid oxidation[5]Stimulates glucose uptake[7]
Upstream Kinase Dependency Likely dependent on upstream kinases (e.g., LKB1)Primarily LKB1-dependent[3]Dependent on upstream kinases (e.g., LKB1)[9]Can activate AMPK independently of upstream kinases under certain conditions[8]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

AMPK_Signaling_Pathway cluster_activators AMPK Activators cluster_upstream Upstream Regulation cluster_core AMPK Complex cluster_downstream Downstream Effects Metformin Metformin Mitochondria Mitochondria Metformin->Mitochondria inhibits Complex I AICAR AICAR AMP_ATP_ratio ↑ AMP/ATP Ratio AICAR->AMP_ATP_ratio mimics AMP (as ZMP) A769662 A769662 AMPK AMPK A769662->AMPK allosteric activation This compound This compound This compound->AMP_ATP_ratio induces cellular stress (putative) Mitochondria->AMP_ATP_ratio LKB1 LKB1 AMP_ATP_ratio->LKB1 activates LKB1->AMPK phosphorylates (Thr172) ACC ACC (Lipid Synthesis) AMPK->ACC inhibits mTORC1 mTORC1 (Protein Synthesis, Cell Growth) AMPK->mTORC1 inhibits ULK1 ULK1 (Autophagy) AMPK->ULK1 activates PGC1a PGC-1α (Mitochondrial Biogenesis) AMPK->PGC1a activates

Caption: The AMPK signaling pathway illustrating the points of intervention for various activators.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_readout Readout Cell_Culture Cell Culture (e.g., cancer cells, myocytes) Treatment Treatment with AMPK Activator (e.g., this compound, Metformin, AICAR, A-769662) Cell_Culture->Treatment Lysate Cell Lysis and Protein Extraction Treatment->Lysate Western_Blot Western Blot Lysate->Western_Blot Kinase_Assay In Vitro Kinase Assay Lysate->Kinase_Assay pAMPK Phospho-AMPK (Thr172) Western_Blot->pAMPK pACC Phospho-ACC (Ser79) Western_Blot->pACC Activity AMPK Activity (e.g., SAMS peptide phosphorylation) Kinase_Assay->Activity

References

Evaluating the Specificity of Monascuspiloin's Inhibitory Action on Akt/mTOR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Monascuspiloin's inhibitory action on the Akt/mTOR signaling pathway. While direct quantitative comparisons with other inhibitors are limited in publicly available literature, this document synthesizes existing data to evaluate its specificity and mechanism of action, offering a valuable resource for researchers in oncology and cell signaling.

Introduction to this compound and the Akt/mTOR Pathway

This compound is a yellow pigment derived from Monascus pilosus-fermented rice. It has garnered attention for its potential anti-cancer properties. A crucial mechanism underlying these properties is its ability to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

The Akt/mTOR pathway is a complex signaling cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation. Activated Akt then phosphorylates and regulates numerous downstream targets, including the tuberous sclerosis complex 2 (TSC2), which leads to the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate a multitude of cellular processes.

This compound's Inhibitory Action on Akt/mTOR

Studies have demonstrated that this compound exerts an inhibitory effect on the Akt/mTOR signaling cascade. In human prostate cancer cells (PC-3), treatment with this compound, particularly in combination with ionizing radiation, has been shown to suppress the Akt/mTOR signaling pathways[1]. This inhibition is a key contributor to the observed anti-tumor effects, including the induction of autophagy and enhancement of radiation sensitivity[1].

Comparison with Other Akt/mTOR Inhibitors

To contextualize the action of this compound, it is useful to compare it with well-established inhibitors of the Akt/mTOR pathway. These inhibitors can be broadly categorized based on their target and mechanism of action.

Data Presentation: Comparative Inhibitory Concentrations (IC50) of Selected mTOR Inhibitors

InhibitorTarget(s)Cell LineIC50Reference
Rapamycin mTORC1PC3 (Prostate)10 nM[2]
Everolimus (RAD001) mTORC1DU145 (Prostate)0.5–5 nM[2]
Torin-1 mTORC1/mTORC2MEFs250 nM[2]
Gedatolisib (PKI-587) PI3K/mTORH1975 (Lung)0.042 µM[3]
Fisetin PI3K/Akt/mTORA549 (Lung)5-20 µM (dose-dependent inhibition)[4]

Note: This table presents a selection of data from various studies and cell lines. Direct comparison of IC50 values should be made with caution due to differing experimental conditions.

This compound: As mentioned, specific IC50 values are not currently available. Its effect has been demonstrated through the observed inhibition of the Akt/mTOR pathway in cancer cells[1].

Rapamycin and Everolimus (Rapalogs): These are allosteric inhibitors that specifically target mTORC1. They are known for their high potency, with IC50 values often in the nanomolar range.

Dual PI3K/mTOR and Pan-Akt Inhibitors: A newer generation of inhibitors, such as Gedatolisib, targets both PI3K and mTOR kinases, offering a broader blockade of the pathway. Others, like Fisetin, a natural flavonoid, have been shown to inhibit multiple nodes in the pathway, including PI3K, Akt, and mTOR[4].

Specificity of this compound

A critical aspect of any inhibitor is its specificity. An ideal inhibitor would target only the desired kinase or pathway, minimizing off-target effects. The broader kinase selectivity profile of this compound has not been extensively documented in the available scientific literature. While its inhibitory action on the Akt/mTOR pathway is established, its effects on other kinases remain largely unknown.

In contrast, many synthetic kinase inhibitors have undergone extensive selectivity profiling against large panels of kinases. This allows for a more comprehensive understanding of their potential off-target activities. For natural products like this compound, further research is needed to fully characterize its kinome-wide selectivity.

Experimental Protocols

To evaluate the inhibitory action of a compound like this compound on the Akt/mTOR pathway, a standard and reliable method is Western Blotting . This technique allows for the detection and semi-quantification of the phosphorylation status of key proteins in the signaling cascade. A decrease in the phosphorylation of proteins downstream of Akt and mTOR is indicative of pathway inhibition.

Key Experimental Protocol: Western Blot Analysis of Akt/mTOR Pathway Activation

Objective: To determine the effect of this compound on the phosphorylation of Akt, mTOR, and downstream targets (e.g., p70S6K, 4E-BP1).

Methodology:

  • Cell Culture and Treatment:

    • Culture the desired cell line (e.g., PC-3 human prostate cancer cells) to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound for a specified duration. Include a vehicle control (e.g., DMSO).

    • For positive control of pathway activation, cells can be stimulated with a growth factor (e.g., IGF-1).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-Akt (Ser473), anti-phospho-mTOR (Ser2448), anti-phospho-p70S6K (Thr389), anti-phospho-4E-BP1 (Thr37/46)).

    • Also, probe separate blots or strip and re-probe the same blot with antibodies against the total forms of these proteins to ensure equal loading and to assess changes in total protein levels.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein for each sample.

Visualizations

Signaling Pathway Diagram

Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates TSC1_2 TSC1/TSC2 Akt->TSC1_2 Inhibits Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibits (when active) This compound This compound This compound->Akt Inhibits This compound->mTORC1 Inhibits

Caption: The Akt/mTOR signaling pathway and the inhibitory points of this compound.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Treatment (e.g., with this compound) Cell_Lysis 2. Cell Lysis (RIPA Buffer) Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-p-Akt) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Quantification 10. Densitometry & Quantification Detection->Quantification

Caption: A typical workflow for Western blot analysis of Akt/mTOR pathway inhibition.

Conclusion

This compound is a promising natural compound that demonstrates inhibitory activity against the critical Akt/mTOR signaling pathway in cancer cells. This inhibitory action is a key mechanism contributing to its anti-tumor effects. However, a comprehensive evaluation of its specificity is currently limited by the lack of publicly available quantitative data, such as IC50 values against a panel of kinases.

For a more definitive comparison with other Akt/mTOR inhibitors, further research is required to:

  • Determine the IC50 values of this compound for Akt and mTOR kinases.

  • Perform a comprehensive kinase selectivity profiling to identify potential off-target effects.

  • Conduct head-to-head studies with other known Akt/mTOR inhibitors in various cancer cell lines.

This guide provides a framework for understanding the current state of knowledge regarding this compound's action on the Akt/mTOR pathway and highlights the areas where further investigation is needed to fully assess its therapeutic potential.

References

Comparative study of Monascuspiloin production in different Monascus strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Monascuspiloin production and the broader metabolic capabilities of different Monascus species and strains. The information is compiled from various scientific studies to offer insights into strain selection and optimization of culture conditions for the production of this bioactive secondary metabolite. While a direct side-by-side comparison of this compound production across multiple strains under identical conditions is limited in the current literature, this guide synthesizes available data to facilitate informed research and development.

Comparative Analysis of Secondary Metabolite Production

The production of secondary metabolites, including the yellow pigment this compound, varies significantly among different Monascus strains and is heavily influenced by cultivation conditions. The following table summarizes quantitative data on the production of key secondary metabolites from various studies. It is important to note that direct comparison of yields between studies should be approached with caution due to differing experimental protocols.

StrainProductCulture ConditionYieldReference
Monascus pilosus DBM 4361Yellow Pigments (this compound dominant)Submerged Liquid Culture (Sucrose + Tryptone)340 mg/L[1]
Monascus pilosus DBM 4361Orange PigmentsSubmerged Liquid Culture (Starch + Tryptone)346 mg/L[1]
Monascus pilosus DBM 4361Red PigmentsSubmerged Liquid Culture (Lactose + Tryptone)75 mg/L[1]
Monascus pilosus MS-1Monacolin KSolid-state (14 days)6.13 mg/g[2][3]
Monascus pilosus YDJ-1Monacolin KSolid-state (14 days)2.03 mg/g[2][3]
Monascus pilosus YDJ-2Monacolin KSolid-state (14 days)1.72 mg/g[2][3]
Monascus pilosus K104061Monacolin KSolid-state (14 days)0.76 mg/g[2][3]
Monascus pilosus MS-1Monacolin K (intracellular)Liquid-state (14 days)0.9 mg/g[2][3]
Monascus pilosus MS-1Monacolin K (extracellular)Liquid-state (14 days)1.8 mg/g[2][3]
Monascus purpureus M9Monascus Pigments (Color Value)Solid-state (Rice bran + Mannitol (B672) + Cellulase)3538 U/g[4]
Monascus purpureus P-57Red PigmentSubmerged Fermentation356.04 units[4]
Monascus purpureus P-57Yellow PigmentSubmerged Fermentation268.20 units[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols adapted from the cited literature for the cultivation of Monascus and the extraction and analysis of its secondary metabolites.

Monascus Cultivation (Submerged Liquid Culture)[1]
  • Strain Maintenance: Monascus strains are maintained on Potato Dextrose Agar (PDA) slants.

  • Inoculum Preparation: A loopful of spores from a mature PDA slant is used to inoculate a 250 mL flask containing 100 mL of fermentation medium.

  • Fermentation Medium: The basal medium composition includes (g/L): KCl 0.5; KH2PO4 4; ZnSO4·7H2O 0.01; MgSO4·7H2O 0.5; FeSO4·7H2O 0.01.

  • Carbon and Nitrogen Sources: Various combinations of carbon (e.g., glucose, sucrose, starch, lactose (B1674315) at 50 g/L) and nitrogen sources (e.g., tryptone, ammonium (B1175870) sulfate (B86663) at 5 g/L) are used to optimize pigment production.

  • Culture Conditions: The initial pH is adjusted to 5.5. The culture is incubated for a specified period (e.g., 4-6 days) until the desired mycelial color is achieved.

Monascus Cultivation (Solid-State Fermentation)[4]
  • Substrate Preparation: Rice bran (50 g/L) is used as the primary substrate. For enhanced yield, it can be treated with cellulase (B1617823) (12.5 g/L) at 60°C for 2 hours and supplemented with mannitol (40 g/L).

  • Moisture and pH Adjustment: The initial moisture content is adjusted to approximately 75% (wt/wt), and the pH is set to 8.0.

  • Inoculation: The prepared substrate is inoculated with a spore suspension of M. purpureus (e.g., 10^6 spores/mL).

  • Incubation: The fermentation is carried out in a static incubator at 28°C for 5 days.

Extraction of Monascus Pigments[1][5]
  • Mycelial Separation: The mycelia are separated from the fermentation broth by filtration (e.g., using Whatman No. 1 filter paper).

  • Extraction: The wet biomass is extracted with an extraction solution (e.g., 70-85% ethanol) in a ratio of 0.1 g of wet biomass to 1 mL of solvent. The mixture is agitated on a rotary shaker at 30°C for 40 minutes.

  • Separation of Extract: The mixture is filtered to separate the pigment-containing extract from the mycelial debris.

  • Concentration: The extract is concentrated using a rotary evaporator to obtain the crude pigment mixture.

Quantitative Analysis (HPLC)[6]
  • Sample Preparation: The dried Monascus mycelium is extracted with 95% ethanol (B145695) at 50°C for one hour. The extract is then filtered through a 0.45 µm PVDF filter.

  • Chromatographic Conditions: High-Performance Liquid Chromatography (HPLC) is used for the quantitative analysis of specific metabolites like this compound. The specific column, mobile phase, and detection wavelength will depend on the target analyte.

Visualizing Experimental and Biosynthetic Pathways

To better understand the processes involved in this compound production, the following diagrams illustrate a typical experimental workflow and the biosynthetic pathway of Monascus pigments.

Experimental_Workflow cluster_culture Strain Cultivation cluster_extraction Extraction & Purification cluster_analysis Analysis strain Monascus Strain Selection (e.g., M. pilosus, M. purpureus) inoculum Inoculum Preparation (Spore Suspension) strain->inoculum fermentation Fermentation (Solid-state or Submerged) inoculum->fermentation harvest Harvesting Mycelia fermentation->harvest extraction Solvent Extraction (e.g., Ethanol) harvest->extraction purification Purification (e.g., Column Chromatography) extraction->purification hplc HPLC Analysis (Quantification) purification->hplc lcms LC-MS Analysis (Identification) purification->lcms Biosynthesis_Pathway cluster_pks Polyketide Synthase (PKS) Pathway cluster_fas Fatty Acid Synthase (FAS) Pathway cluster_derivatives Pigment Diversification ac_mal_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (e.g., MpPKS5) ac_mal_coa->pks fas Fatty Acid Synthase ac_mal_coa->fas chromophore Azaphilone Chromophore (Intermediate) pks->chromophore esterification Esterification chromophore->esterification beta_keto β-keto acid side chain fas->beta_keto beta_keto->esterification orange_pigments Orange Pigments (e.g., Monascorubrin, Rubropunctatin) esterification->orange_pigments yellow_pigments Yellow Pigments (e.g., Monascin, this compound) orange_pigments->yellow_pigments Reduction red_pigments Red Pigments (e.g., Monascorubramine) orange_pigments->red_pigments amino_acids Amino Acids amino_acids->red_pigments Reaction

References

Monascuspiloin: A Comparative Guide to its Role in Mitigating Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Monascuspiloin, a yellow pigment derived from Monascus species, and its validated role in reducing oxidative stress. Through a detailed comparison with other antioxidants, supported by experimental data, this document serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following table summarizes its performance in comparison to other Monascus yellow pigments and common antioxidants. Lower IC50 values indicate greater antioxidant potency.

CompoundDPPH Radical Scavenging IC50 (mg/mL)ABTS Radical Scavenging IC50 (mg/mL)Superoxide (B77818) Anion Scavenging IC50 (mg/mL)Reference
This compound 0.0800.5482.670[1]
New Yellow Pigment0.0620.3760.580[1]
Vitamin C (Ascorbic Acid)0.023--
BHT (Butylated hydroxytoluene)-Equivalent to 0.25 mg/mL NYMPs*-

*Note: NYMPs refer to natural yellow Monascus pigments.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound's antioxidant properties are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Procedure:

  • Preparation of DPPH solution: A 0.1 mM solution of DPPH is prepared in methanol.

  • Reaction mixture: A specific volume of the test compound (this compound or other antioxidants) at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

Cell Culture and Treatment:

  • Cell Seeding: Caco-2 cells are seeded in a 96-well microplate at a density of 6 x 10^4 cells/well and cultured for 48 hours.

  • Loading with DCFH-DA: The cells are washed with phosphate-buffered saline (PBS) and then incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe, at a concentration of 25 µM for 1 hour.

  • Treatment: The cells are then treated with various concentrations of the test compound (this compound) and AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a free radical generator.

Fluorescence Measurement:

  • The fluorescence is measured every 5 minutes for 1 hour using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

Calculation:

  • The CAA value is calculated based on the area under the curve of fluorescence versus time.

Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays in Liver Tissue

These assays measure the activity of key antioxidant enzymes in tissue homogenates.

Tissue Preparation:

  • Liver tissue is homogenized in a cold buffer (e.g., potassium phosphate (B84403) buffer with EDTA).

  • The homogenate is centrifuged, and the supernatant is collected for the enzyme assays.

SOD Activity Assay (Xanthine Oxidase Method):

  • The assay mixture contains xanthine (B1682287), xanthine oxidase (to generate superoxide radicals), and a detection agent such as nitroblue tetrazolium (NBT).

  • The addition of the tissue supernatant containing SOD inhibits the reduction of NBT by superoxide radicals.

  • The absorbance is measured at 560 nm, and the SOD activity is expressed as units per milligram of protein.

CAT Activity Assay:

  • The assay mixture contains a known concentration of hydrogen peroxide (H2O2).

  • The addition of the tissue supernatant containing CAT catalyzes the decomposition of H2O2.

  • The decrease in H2O2 concentration is measured by monitoring the absorbance at 240 nm.

  • CAT activity is expressed as units per milligram of protein.

Glutathione (B108866) Peroxidase (GPx) Activity Assay

This assay measures the activity of the antioxidant enzyme glutathione peroxidase.

Procedure:

  • The assay is based on the principle that GPx catalyzes the reduction of hydroperoxides, including hydrogen peroxide, by reduced glutathione (GSH), thereby converting it to its oxidized form (GSSG).

  • The generated GSSG is then reduced back to GSH by glutathione reductase (GR) with the concomitant oxidation of NADPH to NADP+.

  • The decrease in absorbance at 340 nm due to NADPH consumption is monitored and is directly proportional to the GPx activity in the sample.[2]

  • One unit of GPx activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

Lipid Peroxidation (Malondialdehyde - MDA) Assay

This assay quantifies the level of lipid peroxidation by measuring the concentration of malondialdehyde (MDA), a secondary product of lipid peroxidation.

Procedure:

  • The assay is based on the reaction of MDA with thiobarbituric acid (TBA) at high temperature (90-100°C) and acidic conditions to form a pink-colored MDA-TBA adduct.

  • The absorbance of this adduct is measured spectrophotometrically at 532 nm.[3]

  • The concentration of MDA is determined using a standard curve generated with a known concentration of MDA.[3]

Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by this compound

This compound has been shown to exert its antioxidant effects through the modulation of key signaling pathways involved in the cellular stress response.

Monascuspiloin_Signaling_Pathways cluster_Nrf2 Nrf2/ARE Pathway cluster_Akt Akt/mTOR Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates Akt Akt This compound->Akt Inhibits Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Nrf2 Activates Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, etc.) ARE->Antioxidant_Enzymes Upregulates Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to mTOR mTOR Akt->mTOR Activates Inhibition_of_Apoptosis Inhibition of Apoptosis/Autophagy mTOR->Inhibition_of_Apoptosis Promotes

Caption: Signaling pathways modulated by this compound to reduce oxidative stress.

Experimental Workflow for Evaluating Antioxidant Potential

The following diagram illustrates a typical workflow for assessing the antioxidant properties of a compound like this compound.

Experimental_Workflow Start Start: Compound of Interest (e.g., this compound) In_Vitro_Assays In Vitro Chemical Assays Start->In_Vitro_Assays DPPH DPPH Assay In_Vitro_Assays->DPPH ABTS ABTS Assay In_Vitro_Assays->ABTS FRAP FRAP Assay In_Vitro_Assays->FRAP Cell_Based_Assays Cell-Based Assays DPPH->Cell_Based_Assays ABTS->Cell_Based_Assays FRAP->Cell_Based_Assays CAA Cellular Antioxidant Activity (CAA) Assay Cell_Based_Assays->CAA ROS_Measurement Intracellular ROS Measurement Cell_Based_Assays->ROS_Measurement Enzyme_Activity Antioxidant Enzyme Activity Assays Cell_Based_Assays->Enzyme_Activity Lipid_Peroxidation Lipid Peroxidation (MDA) Assay Cell_Based_Assays->Lipid_Peroxidation In_Vivo_Studies In Vivo Animal Studies CAA->In_Vivo_Studies ROS_Measurement->In_Vivo_Studies Enzyme_Activity->In_Vivo_Studies Lipid_Peroxidation->In_Vivo_Studies Oxidative_Stress_Model Induce Oxidative Stress (e.g., CCl4, Alcohol) In_Vivo_Studies->Oxidative_Stress_Model Biochemical_Analysis Biochemical Analysis (Blood, Tissue) Oxidative_Stress_Model->Biochemical_Analysis Histopathology Histopathological Examination Oxidative_Stress_Model->Histopathology Data_Analysis Data Analysis and Conclusion Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis

References

Assessing the Reproducibility of Monascuspiloin's Anti-Tumor Effects In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of natural anti-tumor compounds, rigorous assessment of in vivo efficacy is paramount. This guide provides a comparative analysis of the anti-tumor effects of Monascuspiloin, a pigment derived from Monascus species, alongside other well-studied natural compounds: curcumin, resveratrol (B1683913), and magnolin (B20458). The focus is on their performance in preclinical prostate cancer xenograft models, offering a side-by-side look at the experimental data and methodologies to aid in the evaluation of their translational potential.

Comparative Efficacy of Natural Compounds in Prostate Cancer Xenograft Models

The following table summarizes the in vivo anti-tumor efficacy of this compound and selected comparator compounds in nude mice bearing prostate cancer cell line xenografts. The data highlights key performance indicators such as tumor growth inhibition and effects on cell signaling pathways.

CompoundCancer ModelDosing RegimenKey FindingsReference
This compound PC-3 human prostate cancer xenograft40 and 120 mg/kg, i.p., 3 times/week for 2 weeksSuppressed tumor growth by 63-74%. Induced apoptosis and autophagy in tumor tissues.[1]
This compound + Radiation PC-3 human prostate cancer xenograftThis compound (unknown dose) + Ionizing RadiationCombination treatment showed greater anti-tumor growth effects than either treatment alone. Resulted in a tumor growth delay of 52.3 ± 7.1 days.[2][3][4]
Curcumin PC-3-Luc human prostate cancer xenograft100 mg/kg/day, i.p., for 30 daysSignificantly decreased tumor growth compared to the control group. Reduced cellular levels of matriptase, a protein involved in metastasis.[5]
Resveratrol PC-3 human prostate cancer xenograft20 mg/kg, oral gavage, every other dayReduced mean tumor volumes by approximately 50%. Inhibited metastasis to the lungs.[1]
Magnolin PC-3 and DU145 human prostate cancer xenograftsNot specifiedInhibited the proliferation and viability of tumor cells by triggering cell cycle arrest and inducing apoptosis in vivo.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo studies cited in this guide.

This compound In Vivo Study Protocol
  • Cell Line: PC-3 (human prostate adenocarcinoma).

  • Animal Model: Male BALB/c nude mice.

  • Tumor Inoculation: Subcutaneous injection of PC-3 cells into the flank of the mice.

  • Treatment Groups:

    • Control (vehicle).

    • This compound (40 mg/kg).

    • This compound (120 mg/kg).

  • Administration: Intraperitoneal (i.p.) injection, three times a week for two weeks.

  • Outcome Measures: Tumor volume was measured regularly. At the end of the study, tumors were excised, weighed, and analyzed for markers of apoptosis and autophagy.

Curcumin In Vivo Study Protocol
  • Cell Line: PC-3-Luc (luciferase-expressing human prostate cancer).

  • Animal Model: Male BALB/c nu/nu mice.

  • Tumor Inoculation: Subcutaneous injection of PC-3-Luc cells.

  • Treatment Groups:

    • Control (vehicle).

    • Curcumin (100 mg/kg/day).

  • Administration: Intraperitoneal (i.p.) injection, daily for 30 days.

  • Outcome Measures: Tumor volume was monitored. Tumor metastasis was assessed via bioluminescent imaging. Excised tumors were analyzed for protein expression.[5]

Resveratrol In Vivo Study Protocol
  • Cell Line: PC-3M-MM2 (highly metastatic human prostate cancer).

  • Animal Model: Severe Combined Immunodeficient (SCID) mice.

  • Tumor Inoculation: Subcutaneous injection of PC-3M-MM2 cells into the flank.

  • Treatment Groups:

    • Control (vehicle).

    • Resveratrol (20 mg/kg).

  • Administration: Oral gavage, every other day.

  • Outcome Measures: Tumor growth was monitored. Metastatic lesions in the lungs were counted. Tumor tissues were analyzed for microRNA and protein expression.[1]

Magnolin In Vivo Study Protocol
  • Cell Line: PC-3 and DU145 (human prostate cancer).

  • Animal Model: BALB/c nu/nu mice.

  • Tumor Inoculation: Xenograft model established with PC-3 and DU145 cells.

  • Treatment: Details on dosing and administration route were not specified in the available abstract.

  • Outcome Measures: Cell proliferation and apoptosis in the tumor tissue were evaluated using Ki-67 immunostaining and TUNEL assay, respectively.[6]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by these natural compounds is essential for their development as therapeutic agents.

This compound's Anti-Tumor Signaling

This compound has been shown to induce apoptosis and autophagy in prostate cancer cells through the modulation of two key signaling pathways:

  • PI3K/Akt/mTOR Pathway: In androgen-dependent LNCaP prostate cancer cells, this compound attenuates this pathway, which is crucial for cell growth and survival.

  • AMPK Pathway: In androgen-independent PC-3 cells, this compound activates the AMPK-dependent pathway, leading to G2/M cell cycle arrest and autophagic cell death.[1]

Monascuspiloin_Signaling cluster_LNCaP Androgen-Dependent (LNCaP) cluster_PC3 Androgen-Independent (PC-3) This compound This compound PI3K PI3K This compound->PI3K inhibits AMPK AMPK This compound->AMPK activates Apoptosis Apoptosis This compound->Apoptosis induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy inhibits AMPK->Autophagy induces

Caption: this compound's dual signaling pathway inhibition.

Experimental Workflow for In Vivo Xenograft Studies

The general workflow for assessing the anti-tumor efficacy of a compound in a xenograft model is depicted below.

Xenograft_Workflow start Start cell_culture Prostate Cancer Cell Culture (e.g., PC-3) start->cell_culture injection Subcutaneous Injection into Nude Mice cell_culture->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth treatment Treatment Initiation (Compound vs. Vehicle) tumor_growth->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Biomarker Analysis endpoint->analysis end End analysis->end

Caption: General experimental workflow for xenograft studies.

Signaling Pathways of Comparator Compounds
  • Curcumin: This polyphenol has been shown to exert its anti-cancer effects in prostate cancer by modulating multiple signaling pathways, including the inhibition of the PI3K/Akt/mTOR pathway, suppression of NF-κB signaling, and modulation of the Wnt/β-catenin pathway.

  • Resveratrol: Found in grapes and other fruits, resveratrol has been demonstrated to inhibit prostate cancer cell growth by targeting the Akt/mTOR pathway, downregulating androgen receptor (AR) expression, and activating pro-apoptotic pathways.[1]

  • Magnolin: A lignan (B3055560) from the magnolia plant, magnolin induces cell cycle arrest and apoptosis in prostate cancer cells. Its mechanisms involve the downregulation of cyclins and cyclin-dependent kinases (CDKs) and the modulation of the Akt signaling pathway.[6]

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Monascuspiloin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential safety and logistical information for the proper handling and disposal of Monascuspiloin, a fungal metabolite with significant biological activity. Adherence to these procedures is critical for minimizing environmental impact and ensuring a safe workplace.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

In Case of Exposure:

  • If Swallowed: Immediately call a poison center or doctor.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.

  • If Inhaled: Move the person to fresh air and keep comfortable for breathing.

This compound Disposal Workflow

The proper disposal of this compound waste is a critical step in maintaining laboratory safety and environmental compliance. The following workflow provides a logical, step-by-step process for its disposal.

cluster_0 Preparation cluster_1 Storage & Consultation cluster_2 Disposal A 1. Segregate Waste Collect all this compound-contaminated materials (e.g., pipette tips, gloves, vials) in a designated, leak-proof, and clearly labeled hazardous waste container. B 2. Label Container Clearly label the waste container with 'Hazardous Waste,' 'this compound,' and any other identifiers required by your institution. A->B C 3. Secure Storage Store the sealed waste container in a designated, secure area away from incompatible materials. B->C D 4. Consult EHS Contact your institution's Environmental Health & Safety (EHS) department for specific disposal guidance and to schedule a waste pickup. C->D E 5. Professional Disposal Waste will be collected by authorized personnel for transport to a licensed hazardous waste treatment and disposal facility. D->E

Caption: Logical workflow for the safe disposal of this compound.

Hazard Classification for Azaphilone Compounds

While specific GHS hazard classifications for this compound were not found, the following table summarizes the hazard classification for Azaphilone-9, a structurally related compound. This information should be used as a general guideline, and it is recommended to handle this compound with similar precautions.[1]

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed[1]
Eye irritation2AH319: Causes serious eye irritation[1]
Chronic aquatic hazard4H413: May cause long lasting harmful effects to aquatic life

Experimental Protocols: General Guidance for Waste Neutralization

  • Segregation: Collect waste containing this compound in a designated, properly labeled, and sealed container.

  • Consultation: Before attempting any neutralization, consult the Safety Data Sheet (if available) and your EHS department to determine the appropriate neutralization agent and procedure. Incompatible materials can cause dangerous reactions.

  • Neutralization (Example for Acidic/Basic Waste - Adapt as Necessary):

    • If the waste is acidic, slowly add a weak base (e.g., sodium bicarbonate) while stirring.

    • If the waste is basic, slowly add a weak acid (e.g., citric acid) while stirring.

    • Monitor the pH of the solution throughout the process, aiming for a neutral pH (between 6 and 8).

  • Disposal of Neutralized Waste: Once neutralized, consult with your EHS department for the final disposal procedure. Even after neutralization, the waste may still be considered hazardous.

This compound Signaling Pathways

This compound has been shown to induce apoptosis and autophagy in human prostate cancer cells through the modulation of the Akt/mTOR and AMPK signaling pathways.[2][3] Understanding these pathways is crucial for researchers investigating its therapeutic potential.

cluster_0 This compound Action cluster_1 Inhibition cluster_2 Activation cluster_3 Cellular Response This compound This compound Akt Akt This compound->Akt inhibits AMPK AMPK This compound->AMPK activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis leads to Autophagy Autophagy AMPK->Autophagy induces

Caption: Signaling pathways affected by this compound.

By adhering to these safety and disposal protocols, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Monascuspiloin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Monascuspiloin. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE) and Safe Handling

When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE and handling protocols.

Area of Protection Required PPE and Practices Rationale
Respiratory Protection A NIOSH-approved full-face respirator is necessary if exposure limits are exceeded or if irritation is experienced.[1]To prevent inhalation of aerosols or fine dust particles, which may cause respiratory irritation.[1]
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]To protect against splashes, mists, or vapors that could cause eye irritation.[1]
Hand Protection Wear chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use.To prevent skin contact with the compound.
Skin and Body Protection Wear fire/flame-resistant and impervious clothing, such as a laboratory coat.To protect the skin from accidental contact and contamination.[1]
General Hygiene Handle in a well-ventilated area.[1] Avoid contact with skin and eyes.[1] Avoid the formation of dust and aerosols.[1]To minimize exposure and maintain a safe working environment.

Operational and Disposal Plans

Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] It should be stored away from incompatible materials and foodstuff containers.[1]

Spill Management: In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Remove all sources of ignition.[1] Use spark-proof tools and explosion-proof equipment for cleanup.[1] The spilled material should be collected and placed in a suitable, closed container for disposal.[1]

Disposal: this compound and any contaminated materials should be disposed of in accordance with appropriate local, state, and federal regulations. The material can be collected and arranged for disposal.[1]

Emergency Spill Response Workflow

The following diagram outlines the step-by-step procedure for managing a this compound spill.

Spill_Response_Workflow cluster_0 Spill Detected cluster_1 Immediate Actions cluster_2 Cleanup Procedure cluster_3 Final Steps start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ignite Remove Ignition Sources ventilate->ignite ppe Don Appropriate PPE ignite->ppe contain Contain the Spill ppe->contain collect Collect Material (Use spark-proof tools) contain->collect dispose Place in Labeled Waste Container collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate end Report Incident decontaminate->end

Caption: this compound Spill Response Workflow.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。